molecular formula C8H7NO B147131 2-Methoxybenzonitrile CAS No. 6609-56-9

2-Methoxybenzonitrile

Cat. No.: B147131
CAS No.: 6609-56-9
M. Wt: 133.15 g/mol
InChI Key: FSTPMFASNVISBU-UHFFFAOYSA-N
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Description

Surface-enhanced Raman spectra study of 2-methoxybenzonitrile has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTPMFASNVISBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216291
Record name 2-Methoxybenzonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6609-56-9
Record name 2-Methoxybenzonitrile
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Record name 2-Methoxybenzonitrile
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Record name 2-Methoxybenzonitrile
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Record name 2-methoxybenzonitrile
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Foundational & Exploratory

2-Methoxybenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, and applications, with a focus on its relevance to the fields of chemical research and drug development.

Chemical Identity and Properties

This compound, also known as o-anisonitrile, is an organic compound with the chemical formula C₈H₇NO[1][2][3][4]. It is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a nitrile (-C≡N) group at adjacent positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 6609-56-9[1][4][5][6]
Molecular Formula C₈H₇NO[1][2][3][4]
Molecular Weight 133.15 g/mol [1][3][4]
IUPAC Name This compound[7][8]
Synonyms o-Anisonitrile, 2-Cyanoanisole[1][2][4]
InChI Key FSTPMFASNVISBU-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1C#N[1][8]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear colorless to pale yellow liquid or low melting solid[1][2][8]
Melting Point 24.5 °C[1][3][6]
Boiling Point 135 °C at 12 mmHg[1][3][6]
Density 1.093 g/mL at 25 °C[1][3][6]
Refractive Index (n²⁰/D) 1.5465[1][3]
Flash Point >230 °F (>113 °C)[1][3]
Water Solubility Slightly soluble[1][3][6]
Vapor Pressure 0.0162 mmHg at 25 °C[3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from o-anisidine[1][6].

Experimental Protocol: Synthesis from o-Anisidine

Materials:

  • o-Anisidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Copper(I) cyanide (CuCN) or a solution of lead cyanide[1][6]

  • Benzene

  • Calcium chloride (CaCl₂)

  • Steam distillation apparatus

  • Distillation apparatus for reduced pressure

Procedure:

  • Diazotization: A solution of o-anisidine is diazotized by reacting it with sodium nitrite in the presence of a strong acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt solution.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution containing a cyanide source, such as copper(I) cyanide or lead cyanide[1][6]. Benzene is added to the mixture.

  • Reaction: The mixture is allowed to react for 10-15 hours[1]. During this time, the diazonium group is replaced by a nitrile group.

  • Work-up and Purification:

    • The mixture undergoes steam distillation to separate the volatile organic components.

    • The benzene layer is separated from the distillate.

    • The organic layer is dried using a drying agent like anhydrous calcium chloride.

    • The benzene is evaporated.

    • The remaining residue is purified by distillation under reduced pressure. The fraction collected at 120-122.5 °C (at 1.2 kPa) is this compound[1].

The typical yield for this process is reported to be between 64.5% and 67.3%[1].

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification A o-Anisidine B NaNO2 / HCl (0-5 °C) C o-Anisidine Diazonium Salt B->C Formation of Diazonium Salt D Cyanide Source (e.g., CuCN) E Reaction Mixture (10-15h) D->E Sandmeyer Reaction F Steam Distillation E->F G Drying & Evaporation F->G H Vacuum Distillation G->H I Pure this compound H->I

A flowchart illustrating the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries[2][4][9]. Its bifunctional nature allows for a variety of chemical transformations.

  • Pharmaceutical Intermediate: It is used in the synthesis of more complex molecules with potential therapeutic applications[2][9]. For instance, it has been utilized in the synthesis of 5-(4′-methyl [1,1′-biphenyl]-2-yl)-1H-tetrazole[1][6]. Substituted benzonitriles are recognized as important pharmacophores in various drug candidates[10].

  • Agrochemical Synthesis: The compound serves as a key component in the creation of innovative crop protection solutions[2][9].

  • Dye Manufacturing: It is also employed as an intermediate in the synthesis of dyes[2].

  • Chemical Research: In a broader research context, this compound's structure provides a platform for developing novel compounds and exploring new synthetic methodologies[9].

Applications cluster_industries Key Industries cluster_products Resulting Products / Research Areas A This compound B Pharmaceuticals A->B Intermediate C Agrochemicals A->C Building Block D Dyes & Specialty Chemicals A->D Precursor E Active Pharmaceutical Ingredients (APIs) B->E F Novel Drug Candidates B->F G Herbicides / Pesticides C->G H Pigments & Dyes D->H I Materials Science D->I

Logical relationship of this compound's applications.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for this compound

Hazard ClassCodeDescription
Pictogram GHS07Warning[1]
Hazard Statements H315Causes skin irritation[1][7]
H319Causes serious eye irritation[1][7]
H335May cause respiratory irritation[1]
Precautionary Statements P261Avoid breathing vapours/mist/gas[1]
P280Wear protective gloves/eye protection[1]
P302+P352IF ON SKIN: Wash with plenty of water[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors[11].

  • Storage: Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is room temperature[1][2].

In case of accidental exposure, it is crucial to follow standard first-aid measures and seek medical attention[12][13]. For spills, absorb the material with an inert substance and dispose of it as hazardous waste[12][14].

References

2-Methoxybenzonitrile structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzonitrile, also known by its IUPAC name This compound , is a versatile aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical structure, featuring a benzene ring substituted with a methoxy group and a nitrile group at positions 1 and 2 respectively, provides a reactive platform for various chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and analysis, and its applications in synthetic chemistry.

Structural Formula:

Synonyms: o-Anisonitrile, 2-Cyanoanisole[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound
CAS Number 6609-56-9[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol
Appearance Clear colorless to pale yellow liquid or low melting solid[1]
Melting Point 24.5 °C
Boiling Point 135 °C at 12 mmHg
Density 1.093 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5465
Solubility Sparingly soluble in water[1]
SMILES COC1=CC=CC=C1C#N
InChI Key FSTPMFASNVISBU-UHFFFAOYSA-N[3]
Table 2: Spectroscopic Data for this compound
TechniqueData and InterpretationReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.57 (dd, J=7.7, 1.8 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.31 (td, J=7.6, 1.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 3.92 (s, 3H, -OCH₃)[4]
¹³C NMR (100 MHz, CDCl₃) δ 161.5, 134.1, 133.2, 120.6, 117.9, 112.4, 111.4, 55.9[1][4]
Infrared (IR) Spectroscopy Major peaks expected at: ~3050-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch of -OCH₃), ~2225 cm⁻¹ (C≡N stretch), ~1600, 1480 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1030 cm⁻¹ (symmetric C-O-C stretch)[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 133. Key fragmentation peaks would likely involve the loss of a methyl radical (m/z = 118), followed by the loss of carbon monoxide (m/z = 90), and potentially the loss of the entire methoxy group (m/z = 102).[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use as an intermediate, along with general protocols for its characterization.

Synthesis of this compound from o-Anisidine

This synthesis proceeds via a Sandmeyer reaction, where the amino group of o-anisidine is converted to a nitrile.

Workflow for the Synthesis of this compound:

G A o-Anisidine R1 1. HCl, H₂O, 0-5°C 2. NaNO₂ (aq) A->R1 Diazotization B Diazonium Salt Intermediate R2 CuCN, KCN B->R2 Sandmeyer Reaction C This compound R1->B Diazotization R2->C Sandmeyer Reaction

Caption: Synthesis of this compound from o-Anisidine.

Materials:

  • o-Anisidine (2-methoxyaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Distilled Water

  • Ice

  • Toluene or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a flask equipped with a mechanical stirrer and thermometer, dissolve o-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Extraction: Cool the reaction mixture and extract the product with an organic solvent such as toluene or diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Role as an Intermediate: Synthesis of an Angiotensin II Receptor Blocker Precursor

This compound is a precursor for various pharmaceuticals. A notable application is in the synthesis of biphenyl tetrazole derivatives, which are key components of angiotensin II receptor blockers (ARBs) used to treat hypertension.

Logical Workflow for the Application of this compound in Drug Synthesis:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Class A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Biphenyl Nitrile Intermediate C->D E [3+2] Cycloaddition D->E F Biphenyl Tetrazole (ARB Precursor) E->F

Caption: Use of this compound in the synthesis of ARB precursors.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for each nucleus should be used.

  • Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Applications in Research and Drug Development

This compound's utility stems from the reactivity of its nitrile and methoxy functional groups, and its aromatic ring.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.[2]

  • Agrochemicals: It serves as a building block for the synthesis of novel pesticides and herbicides.

  • Material Science: The aromatic structure of this compound makes it a candidate for incorporation into more complex organic materials with specific electronic or optical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

This guide provides a foundational understanding of this compound for professionals in chemical research and development. The detailed data and protocols herein are intended to facilitate its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to the Solubility of 2-Methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Physicochemical Properties

This compound (also known as o-anisyl cyanide) is a colorless to pale yellow liquid at room temperature.[1][2] Its fundamental physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₈H₇NO[2][3]
Molar Mass 133.15 g/mol [2][3]
Density 1.093 g/mL at 25 °C[1][2]
Melting Point 24.5 °C[1][2]
Boiling Point 135 °C at 12 mmHg[1][2]
Refractive Index n20/D 1.5465[1][2]
Water Solubility Slightly soluble[1][2]

Solubility Profile in Organic Solvents

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic ring with a polar nitrile group and a moderately polar methoxy group—a qualitative assessment of its solubility can be made. It is expected to be soluble in a variety of organic solvents due to the principle of "like dissolves like."

For comparative purposes, the solubility of the parent compound, benzonitrile, is presented in Table 2. Given the structural similarity, the solubility behavior of this compound is anticipated to be comparable in these solvents. The presence of the methoxy group may slightly alter its polarity and hydrogen bonding capability, potentially influencing its solubility relative to benzonitrile.

Table 2: Solubility of Benzonitrile in Various Solvents

SolventQualitative/Quantitative Data
AcetoneVery soluble[4][5]
BenzeneVery soluble[4][5]
TolueneVery soluble[5]
Diethyl EtherMiscible[4]
EthanolMiscible[4][5]
Carbon TetrachlorideSoluble[4][5]
Water2 g/100 mL (25 °C)[5]

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the thermodynamic solubility of a liquid compound like this compound in an organic solvent is the isothermal saturation method , also known as the shake-flask method.[6][7] This method ensures that a true equilibrium between the solute and the solvent is achieved at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a distinct phase of undissolved solute should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor. The results can be expressed in units such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G Workflow for Solubility Determination of this compound A Preparation of Supersaturated Mixture B Equilibration at Constant Temperature A->B Shake/Stir C Phase Separation (Settling/Centrifugation) B->C Allow to Settle D Sampling of Supernatant C->D E Filtration of Sample D->E F Dilution of Sample E->F G Quantitative Analysis (e.g., HPLC/GC) F->G H Data Processing and Solubility Calculation G->H

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include:

  • Polarity: The nitrile group (-C≡N) is highly polar, while the methoxy group (-OCH₃) is moderately polar. The benzene ring is nonpolar. Solvents with similar polarity profiles are likely to be effective at dissolving this compound.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are expected to be good solvents.

  • Temperature: The dissolution of a liquid in a liquid is often associated with a small enthalpy change. However, for many organic compounds, solubility tends to increase with temperature. This relationship should be determined experimentally for each solvent system.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the literature, its structural features suggest good solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for obtaining precise and reliable solubility data. Such data is indispensable for the rational design of synthetic routes, purification strategies, and the development of stable and effective formulations.

References

Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxybenzonitrile (CAS No: 6609-56-9), a valuable building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

This compound, also known as o-cyanoanisole, has a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol .[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at adjacent positions.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Note on Available NMR Data: Publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound with definitive assignments are scarce. Some published data appears inconsistent with established principles of NMR spectroscopy.[2] For instance, reported values for the methoxy group's proton (δ 2.53) and carbon (δ 20.2) signals deviate significantly from expected ranges (~3.9 ppm and ~56 ppm, respectively).[2] The data presented below is based on typical chemical shifts for similar structures and should be confirmed with dedicated analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.60dd~7.7, 1.71HAr-H (H6)
~7.55ddd~8.4, 7.5, 1.71HAr-H (H4)
~7.05t~7.51HAr-H (H5)
~6.98d~8.41HAr-H (H3)
~3.90s-3H-OCH₃ (H10)

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)

Chemical Shift (δ, ppm)Assignment
~162C1 (-O)
~134C4
~133C6
~121C5
~117C≡N (C7)
~112C3
~102C2 (-CN)
~56-OCH₃ (C10)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850Medium-WeakAliphatic C-H Stretch (-OCH₃)
2230 - 2220Strong, SharpC≡N Stretch (Nitrile)
1600 - 1450Strong-MediumAromatic C=C Ring Stretch
1280 - 1240StrongAryl C-O Stretch (Asymmetric)
1050 - 1020StrongAryl C-O Stretch (Symmetric)
780 - 740StrongC-H Out-of-Plane Bend (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
133High[M]⁺ (Molecular Ion)
118Moderate[M - CH₃]⁺
104High[M - CHO]⁺
90Moderate[M - CH₃ - CO]⁺ or [C₇H₆]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of 0 to 10 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid or low-melting solid, the neat liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the assembled salt plates into the sample holder of an FTIR spectrometer.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry
  • Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and reproducible fragmentation patterns.[4]

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Data Acquisition:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

    • Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.

    • The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Sample This compound Sample Prep Sample Preparation (Dissolution/Neat Film) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer (EI) Prep->MS DataNMR ¹H and ¹³C NMR Spectra NMR->DataNMR DataIR IR Spectrum IR->DataIR DataMS Mass Spectrum MS->DataMS Analysis Data Analysis & Structure Confirmation DataNMR->Analysis DataIR->Analysis DataMS->Analysis

Figure 2: General workflow for the spectroscopic analysis of this compound.

M [C₈H₇NO]⁺ m/z = 133 (Molecular Ion) M_minus_CH3 [C₇H₄NO]⁺ m/z = 118 M->M_minus_CH3 - •CH₃ M_minus_CHO [C₇H₆N]⁺ m/z = 104 M->M_minus_CHO - •CHO M_minus_CH3_CO [C₆H₄N]⁺ m/z = 90 M_minus_CH3->M_minus_CH3_CO - CO

Figure 3: Proposed mass spectrometry fragmentation pathway for this compound under EI.

References

Chemical reactivity of the methoxy and nitrile groups in 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a versatile bifunctional aromatic compound, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive analysis of the chemical reactivity of its two key functional groups: the methoxy group (-OCH₃) and the nitrile group (-C≡N). The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group dictates the regioselectivity and reactivity of the aromatic ring, as well as the characteristic reactions of each functional group. This document details established experimental protocols for key transformations, presents quantitative data for relevant reactions, and visualizes reaction pathways and experimental workflows to support advanced chemical research and drug development.

Introduction

This compound (also known as o-anisyl cyanide) is a colorless liquid or low-melting solid with the molecular formula C₈H₇NO.[2] Its structure, comprising a benzene ring substituted with an ortho-disposed methoxy and a nitrile group, offers a rich landscape for chemical modification. The methoxy group, a strong activating ortho-, para-director, and the nitrile group, a deactivating meta-director, exert opposing electronic effects on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[2] Concurrently, both the nitrile and methoxy functionalities can undergo a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[1]

Spectroscopic Data

A summary of the key spectroscopic data for this compound is provided below for identification and characterization purposes.

Spectroscopic Data for this compound
¹H NMR Spectral data is available for this compound.
¹³C NMR Spectral data is available for this compound.
IR Spectrum The infrared spectrum shows a characteristic strong absorption for the C≡N stretch.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties. Its reactivity is primarily centered around the electrophilic carbon atom of the C≡N triple bond.

Hydrolysis: Synthesis of Amides and Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to yield either amides or carboxylic acids. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon.

  • Partial Hydrolysis to 2-Methoxybenzamide: Mild basic conditions can selectively produce the corresponding amide.

  • Complete Hydrolysis to 2-Methoxybenzoic Acid: More vigorous acidic or basic conditions lead to the formation of the carboxylic acid. A one-pot synthesis involving the nucleophilic substitution of 2-chlorobenzonitrile with sodium methoxide followed by in-situ hydrolysis to 2-methoxybenzoic acid has been reported with high yield.[3]

Table 1: Quantitative Data for Hydrolysis of a Related Benzonitrile

ReactionSubstrateReagentsConditionsProductYieldReference
Nucleophilic Substitution and Hydrolysis2-Chlorobenzonitrile1. 30% Sodium Methoxide in Methanol2. 30% NaOH(aq)1. 130-150°C, 0.8-1.4 MPa, 2-4h2. Reflux, 2-8h2-Methoxybenzoic Acid95%[3]

Experimental Protocol: Representative Hydrolysis of a Benzonitrile to a Carboxylic Acid [3]

This protocol describes the synthesis of 2-methoxybenzoic acid from 2-chlorobenzonitrile, which involves a nucleophilic substitution followed by hydrolysis.

  • Nucleophilic Substitution: In a 200 mL autoclave, add 32.4 g of 30% sodium methoxide solution and 0.1 mol of 2-chlorobenzonitrile. After purging with nitrogen three times, seal the reactor. Heat to 130-150°C (reaction pressure will be approximately 0.8-1.4 MPa) and maintain for 2-4 hours until HPLC analysis indicates <0.5% of the starting material remains.

  • Hydrolysis: Cool the reaction solution to below 50°C and add 14.7 g of 30% aqueous sodium hydroxide. Heat to distill and recover the methanol. Once the internal temperature reaches 100°C, switch to reflux and maintain for 2-8 hours until the intermediate methoxybenzonitrile is <0.5%.

  • Work-up: Cool the reaction solution and adjust the pH to <4 with hydrochloric acid, leading to the precipitation of a large amount of white solid. Filter the solid, wash with water, and dry to obtain 2-methoxybenzoic acid.

Reduction: Synthesis of 2-Methoxybenzylamine

The nitrile group can be reduced to a primary amine, 2-methoxybenzylamine, a valuable intermediate in pharmaceutical synthesis.[2] Catalytic hydrogenation is a common method for this transformation.

  • Catalytic Hydrogenation: Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[4] The reaction is typically carried out under a hydrogen atmosphere. Studies on the hydrogenation of nitrobenzonitriles with Raney Nickel indicate that the position of substituents can influence the reaction, with ortho-substituted substrates sometimes leading to intramolecular side reactions.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitrile [6]

This is a general procedure for the reduction of a nitrile using Raney Nickel.

  • Reaction Setup: In a suitable pressure reactor, suspend the nitrile substrate in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of wet Raney Nickel to the suspension.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the reactor, and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Addition of Organometallic Reagents

Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon acidic work-up, hydrolyzes to a ketone.[7][8]

Experimental Protocol: General Procedure for Grignard Reaction with a Benzonitrile [7]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent to 0°C and add a solution of this compound in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or distillation.

Nitrile_Reactivity This compound This compound 2-Methoxybenzamide 2-Methoxybenzamide This compound->2-Methoxybenzamide Mild Hydrolysis 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid This compound->2-Methoxybenzoic Acid Vigorous Hydrolysis 2-Methoxybenzylamine 2-Methoxybenzylamine This compound->2-Methoxybenzylamine Reduction (e.g., H₂/Raney Ni) Ketone Ketone This compound->Ketone 1. Grignard Reagent 2. H₃O⁺ 2-Methoxybenzamide->2-Methoxybenzoic Acid Hydrolysis

Reactivity of the Nitrile Group

Reactivity of the Methoxy Group

The methoxy group is generally stable, but the ether linkage can be cleaved under specific conditions. It also strongly influences the reactivity of the aromatic ring.

Demethylation (Ether Cleavage)

The methyl ether can be cleaved to reveal a phenolic hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[9][10]

  • Using Boron Tribromide (BBr₃): This is a common and effective method for demethylating aryl methyl ethers. The reaction typically proceeds at low temperatures in a chlorinated solvent.[11] It is advisable to use at least one equivalent of BBr₃ per methoxy group.[11]

  • Using Hydrobromic Acid (HBr): HBr can also effect ether cleavage, though it may require harsher conditions.[10]

Table 2: Quantitative Data for Demethylation of a Related Benzaldehyde

ReactionSubstrateReagentSolventTemperatureTimeProductYieldReference
Demethylation2-Bromo-5-methoxybenzaldehydeBBr₃ (1.0-2.2 eq)DCM0°C to 25°C3h2-Bromo-5-hydroxybenzaldehyde90.9%[12]

Experimental Protocol: Representative Demethylation using BBr₃ [12]

  • Reaction Setup: Dissolve 2-Bromo-5-methoxybenzaldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.0 - 1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring by TLC.

  • Work-up: Cool the mixture to 0°C and carefully quench by the slow addition of water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the methoxy and nitrile groups.

Electrophilic Aromatic Substitution

The methoxy group is a powerful activating, ortho-, para-directing group due to resonance donation of its lone pair of electrons into the ring. The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. In this compound, the activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The C5 position is meta to the methoxy group and ortho to the deactivating nitrile group, making it less favorable for substitution.

Directing Effects in Electrophilic Aromatic Substitution
  • Nitration: Nitration of substituted benzonitriles is a key step in the synthesis of many pharmaceutical intermediates. For example, the nitration of 2-amino-4-methoxybenzonitrile is a step in the synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile.[13]

  • Bromination: Bromination of methoxy-substituted aromatic rings can be achieved with reagents like N-bromosuccinimide (NBS). The use of acetonitrile as a solvent has been shown to favor nuclear bromination over benzylic bromination for methylanisoles.[14]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. The reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.[15] The deactivating effect of the nitrile group can make Friedel-Crafts reactions challenging on benzonitrile itself, but the activating methoxy group in this compound should facilitate acylation at the ortho/para positions.

Table 3: Quantitative Data for Electrophilic Aromatic Substitution on Related Compounds

ReactionSubstrateReagentsConditionsProductYieldReference
Bromination4-methoxy-2-methylbenzonitrileNBS, BPOCCl₄, 80°C, 16h2-(bromomethyl)-4-methoxybenzonitrile81%[13]
Nitration2-Amino-4-methoxybenzonitrile (acetylated)Fuming HNO₃, H₂SO₄0-5°C, 2-3hN-(2-cyano-5-methoxy-4-nitrophenyl)acetamideNot specified[13]

Experimental Protocol: Representative Friedel-Crafts Acylation [16]

  • Setup: In a round-bottom flask with an addition funnel and reflux condenser, place anhydrous aluminum chloride and methylene chloride under an inert atmosphere.

  • Acylium Ion Formation: Cool the mixture to 0°C and add acetyl chloride dropwise.

  • Acylation: After the addition, add a solution of the aromatic substrate (e.g., anisole) in methylene chloride dropwise, controlling the rate to prevent excessive boiling.

  • Work-up: After the reaction is complete, pour the mixture into a beaker of ice and concentrated HCl. Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic layers. Wash with saturated sodium bicarbonate solution and dry over anhydrous MgSO₄. Remove the solvent by rotary evaporation and purify the product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) on the benzene ring of this compound is generally difficult due to the electron-rich nature of the ring. However, if a good leaving group (like a halogen) is present on the ring, and the ring is further activated by strong electron-withdrawing groups (in addition to the nitrile), SNAAr can occur. The reaction of 2-bromo-4-fluoro-6-methoxybenzonitrile with nucleophiles is an example of such a transformation.[17]

Cycloaddition Reactions

While the nitrile group can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, and can participate in 1,3-dipolar cycloadditions, there is limited specific literature on this compound undergoing these reactions.[18][19] In principle, the electron-withdrawing nature of the nitrile group would make the adjacent double bond of the aromatic ring a potential, albeit reluctant, dienophile in inverse-electron-demand Diels-Alder reactions.

Applications in Drug Development: The Synthesis of Varenicline

The chemical reactivity of substituted benzonitriles is pivotal in the synthesis of various pharmaceuticals. A relevant example is the synthesis of Varenicline, a medication used for smoking cessation. While this compound is not a direct precursor, the synthesis of a key intermediate involves reactions analogous to those discussed, such as electrophilic nitration of a substituted aromatic ring and subsequent reduction of the nitro groups to amines, which then undergo cyclization.[1][9] This highlights the importance of understanding the reactivity of such substituted aromatics in designing synthetic routes for complex drug molecules.

Varenicline_Synthesis_Workflow cluster_0 Key Intermediate Synthesis cluster_1 Core Modification and Varenicline Formation Aryl_Halide Di-halo substituted benzene Diels_Alder Diels-Alder Reaction with Cyclopentadiene Aryl_Halide->Diels_Alder Intermediate_IV Compound of formula (IV) Diels_Alder->Intermediate_IV Dihydroxylation Dihydroxylation Intermediate_IV->Dihydroxylation Intermediate_V Compound of formula (V) Dihydroxylation->Intermediate_V Oxidative_Cleavage Oxidative Cleavage Intermediate_V->Oxidative_Cleavage Reductive_Amination Reductive Amination Oxidative_Cleavage->Reductive_Amination Intermediate_VI Compound of formula (VI) Reductive_Amination->Intermediate_VI Debenzylation Debenzylation Intermediate_VI->Debenzylation Intermediate_VII Compound of formula (VII) Debenzylation->Intermediate_VII Trifluoroacetylation Trifluoroacetylation Intermediate_VII->Trifluoroacetylation Intermediate_VIII Compound of formula (VIII) Trifluoroacetylation->Intermediate_VIII Dinitration Dinitration Intermediate_VIII->Dinitration Intermediate_IX Compound of formula (IX) Dinitration->Intermediate_IX Reduction Reduction of Nitro Groups Intermediate_IX->Reduction Intermediate_X Compound of formula (X) Reduction->Intermediate_X Cyclization Cyclization with Glyoxal Intermediate_X->Cyclization Varenicline Varenicline Cyclization->Varenicline

Simplified Workflow for Varenicline Synthesis

Conclusion

This compound exhibits a rich and varied chemical reactivity profile. The nitrile group serves as a precursor to amides, carboxylic acids, and primary amines through well-established hydrolysis and reduction reactions, and can also participate in carbon-carbon bond formation via the addition of organometallic reagents. The methoxy group, while generally stable, can be cleaved to a phenol and strongly activates the aromatic ring towards electrophilic substitution at the C4 and C6 positions. This predictable regioselectivity allows for the controlled introduction of further functionality. The strategic application of these transformations is evident in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of the chemical behavior of this compound, offering valuable insights for its application in synthetic and medicinal chemistry.

References

2-Methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a readily available and versatile aromatic nitrile, has emerged as a crucial building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group, render it a valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals and heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data presented in clear tabular formats, and illustrative diagrams of reaction workflows and relevant signaling pathways are included to serve as a practical resource for professionals in the field.

Physicochemical Properties

This compound, also known as o-anisyl cyanide, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 6609-56-9[1][2]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1]
Melting Point 24.5 °C[2]
Boiling Point 135 °C at 12 mmHg[2]
Density 1.093 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5465[2]
Solubility Sparingly soluble in water[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay between the activating, ortho-para directing methoxy group and the deactivating, meta-directing nitrile group. This dual functionality allows for selective transformations at various positions on the aromatic ring and on the nitrile group itself.

Electrophilic Aromatic Substitution

The methoxy group strongly activates the benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. The para position (C4) is sterically more accessible and is the major site of substitution.

Nitration: A representative experimental protocol for the nitration of an activated aromatic compound is provided below. This serves as a general guideline for the nitration of this compound.

Experimental Protocol: General Procedure for the Nitration of an Activated Aromatic Ring

Materials:

  • Activated aromatic compound (e.g., this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, cool the starting aromatic compound in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the aromatic compound, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Nucleophilic Aromatic Substitution

While the benzene ring is electron-rich, the presence of a strong electron-withdrawing group, such as a nitro group introduced via nitration, can activate the ring for nucleophilic aromatic substitution (SNAr). The nitro group must be positioned ortho or para to a good leaving group to facilitate this reaction.

Reactions of the Nitrile Group

The cyano group of this compound is a versatile functional handle that can undergo a variety of transformations.

The nitrile group can be readily reduced to a primary amine, providing access to 2-methoxybenzylamine, a valuable intermediate in pharmaceutical synthesis.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Nitrile

Materials:

  • Aromatic Nitrile (e.g., this compound)

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the nitrile in the chosen solvent.

  • Add the catalyst (e.g., 10 mol% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or crystallization if necessary.

The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzoic acid.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 1-2, which will cause the precipitation of 2-methoxybenzoic acid.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product in an oven or desiccator. The yield is typically high.[3]

A significant application of this compound is its conversion to tetrazole derivatives through [3+2] cycloaddition with an azide source. Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. A key example is the synthesis of intermediates for angiotensin II receptor blockers.

Experimental Protocol: Synthesis of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole (Adapted from patent literature)

This protocol outlines the synthesis of a key intermediate, starting from 2-cyano-4'-methylbiphenyl, which can be synthesized from this compound through precursor steps.

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • Sodium Azide (NaN₃)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-cyano-4'-methylbiphenyl in DMF, add sodium azide and a Lewis acid catalyst.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for an extended period (e.g., 24-72 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the tetrazole product.

  • Collect the solid by filtration, wash with water, and dry to afford 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.[4]

Application in Heterocyclic Synthesis: Quinazolines

Derivatives of this compound, particularly 2-amino-methoxybenzonitriles, are pivotal starting materials for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including use as anticancer agents.

Experimental Protocol: General Synthesis of 2-Substituted Quinazolines from 2-Aminobenzonitriles

Materials:

  • 2-Aminobenzonitrile derivative

  • Aldehyde or other suitable electrophile

  • Catalyst (e.g., acid or metal catalyst)

  • Solvent

Procedure:

  • A mixture of the 2-aminobenzonitrile derivative, the aldehyde, and the catalyst in a suitable solvent is heated.

  • The reaction proceeds via initial imine formation followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline core.

  • The reaction conditions (temperature, solvent, catalyst) can be varied to optimize the yield of the desired quinazoline derivative.[2][5]

Role in Drug Discovery: EGFR Inhibitors

Quinazoline-based molecules derived from this compound precursors have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key protein in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimerization Inhibits (ATP competitive) Synthesis_Workflow cluster_tetrazole Tetrazole Synthesis cluster_quinazoline Quinazoline Synthesis start_t This compound step1_t [3+2] Cycloaddition (NaN3, Lewis Acid) start_t->step1_t product_t 5-(2-Methoxyphenyl)-1H-tetrazole step1_t->product_t start_q 2-Amino-methoxybenzonitrile (from this compound) step1_q Condensation with Aldehyde start_q->step1_q product_q 2-Substituted Quinazoline step1_q->product_q

References

Potential Biological Activities of 2-Methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a versatile chemical intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2][3] While its primary role has been established as a synthetic building block, emerging interest in its intrinsic biological activities, particularly its potential antioxidant and antiproliferative effects, warrants a comprehensive review.[4] This technical guide consolidates the current understanding of the biological potential of this compound, providing a detailed overview of the activities of its closely related derivatives, for which a larger body of quantitative data exists. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further investigation into this class of compounds.

Introduction

This compound (o-Anisonitrile), with the chemical formula C₈H₇NO, is an aromatic compound characterized by a methoxy group and a nitrile group attached to a benzene ring.[1] Its utility as a precursor in organic synthesis is well-documented, contributing to the development of a wide array of more complex molecules with therapeutic potential.[2] However, the direct biological activities of this compound itself are not extensively reported in peer-reviewed literature. This guide addresses this gap by presenting the available information on this compound and providing a detailed analysis of the biological activities of its structurally similar derivatives. The exploration of these derivatives offers valuable insights into the potential pharmacological properties that the this compound scaffold can confer.

Potential Biological Activities

While specific quantitative data for this compound is sparse, preliminary information suggests potential antioxidant and antiproliferative capabilities.[4] The majority of the available research focuses on derivatives where the benzonitrile or methoxyphenyl moiety is incorporated into a larger molecular structure.

Antiproliferative and Cytotoxic Activities of Derivatives

A significant body of research has focused on the antiproliferative and cytotoxic effects of compounds derived from or structurally related to this compound. These studies demonstrate that the methoxybenzonitrile scaffold is a valuable pharmacophore in the design of novel anticancer agents. The cytotoxic activities of various derivatives are summarized in Table 1.

Table 1: Summary of Antiproliferative/Cytotoxic Activities of this compound Derivatives and Related Compounds

Compound/Derivative ClassCell Line(s)IC₅₀ (µM)Reference(s)
Methoxy-substituted phenylacrylonitriles (2a)MCF-744 (48h)[5]
Methoxy-substituted phenylacrylonitriles (2b)MCF-734 (48h)[5]
2-Methoxybenzamide derivative (17)NIH3T3-Gli-Luc0.12[2]
2-Methoxybenzamide derivative (18)NIH3T3-Gli-Luc0.26[2]
2-Methoxybenzamide derivative (19)NIH3T3-Gli-Luc0.31[2]
2-Methoxybenzamide derivative (20)NIH3T3-Gli-Luc0.25[2]
2-Methoxybenzamide derivative (21)NIH3T3-Gli-Luc0.03[2]
2-Methoxyphenol derivatives (Curcumin)HSG<50 (CC₅₀)[6]
2-Methoxyphenol derivatives (Dehydrodiisoeugenol)HSG~50 (CC₅₀)[6]
Antioxidant Activity of Derivatives

The antioxidant potential of compounds containing the 2-methoxyphenol moiety has been investigated, suggesting that the structural elements of this compound could contribute to free radical scavenging activities.[6] The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. While this compound lacks a free hydroxyl group, its metabolic derivatives or synthetic analogues possessing this feature are of interest.

Table 2: Summary of Antioxidant Activity of 2-Methoxyphenol Derivatives

Compound/Derivative ClassAssayIC₅₀ (µM) or Activity MetricReference(s)
2-MethoxyphenolsDPPH radical scavengingLinear relationship between log 1/IC₅₀ and Ionization Potential[6]

Signaling Pathway Modulation

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer. For instance, a series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[2] These compounds target the Smoothened (Smo) receptor, a critical component of the Hh pathway.[2]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inactivates complex GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation & Translocation 2-Methoxybenzamide\nDerivatives 2-Methoxybenzamide Derivatives 2-Methoxybenzamide\nDerivatives->SMO Inhibits TargetGenes Target Gene Expression GLI_A->TargetGenes Activates

Figure 1: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives and related compounds.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.[7]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Prepare a 12 mM MTT stock solution by adding 1 mL of sterile PBS to one vial of MTT.[7] Add 10 µL of the MTT stock solution to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Incubate for a further 4 hours at 37°C, then mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate with test compounds start->seed_cells incubate_24_72h Incubate for 24-72 hours (37°C, 5% CO₂) seed_cells->incubate_24_72h add_mtt Add 10 µL of MTT stock solution to each well incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours (37°C) add_mtt->incubate_4h add_sds Add 100 µL of SDS-HCl solution to each well incubate_4h->add_sds incubate_4h_2 Incubate for 4 hours (37°C) add_sds->incubate_4h_2 measure_absorbance Measure absorbance at 570 nm incubate_4h_2->measure_absorbance analyze_data Calculate % viability and determine IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[3][8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol and keep it in the dark.[3]

    • Prepare a standard antioxidant, such as ascorbic acid or Trolox, for use as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.

    • Add 180-200 µL of the DPPH working solution to each well and mix.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

DPPH_Assay_Workflow start Start prepare_reagents Prepare test compound dilutions, DPPH solution (0.1 mM), and standard start->prepare_reagents add_to_plate Add 20 µL of sample/standard to 96-well plate prepare_reagents->add_to_plate add_dpph Add 180-200 µL of DPPH solution to each well add_to_plate->add_dpph incubate_dark Incubate in the dark for 30 minutes at room temperature add_dpph->incubate_dark measure_absorbance Measure absorbance at 517 nm incubate_dark->measure_absorbance analyze_data Calculate % scavenging and determine IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the DPPH Antioxidant Assay.

Conclusion and Future Directions

This compound is an important scaffold in medicinal chemistry. While direct evidence of its biological activities is limited, the extensive research on its derivatives demonstrates significant potential for this chemical class, particularly in the development of antiproliferative agents. The potent inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives highlights a promising avenue for targeted cancer therapy.

Future research should focus on the systematic evaluation of this compound itself to quantify its potential antioxidant and antiproliferative effects. Further synthesis and screening of a broader range of derivatives are warranted to establish clear structure-activity relationships. Investigations into the mechanisms of action, including the modulation of other cellular signaling pathways, will be crucial for the rational design of novel therapeutic agents based on the this compound core structure.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Methoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this chemical. The information is compiled from various safety data sheets to ensure a thorough understanding of the associated hazards and the necessary precautions.

Section 1: Chemical Identification and Physical Properties

This compound, also known as o-methoxybenzonitrile or 2-cyanoanisole, is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental identification and physical characteristics are summarized below.

Table 1: Chemical Identification

Identifier Value
CAS Number 6609-56-9[2][3]
EC Number 229-559-0[3]
Molecular Formula C₈H₇NO[4][5]
Molecular Weight 133.15 g/mol [4]
Synonyms o-Methoxybenzonitrile, 2-Cyanoanisole, o-Anisonitrile[2][3][4]

| Appearance | Clear colorless to light yellow liquid or low melting solid[5] |

Table 2: Physical and Chemical Properties

Property Value
Melting Point 24.5 °C - 25 °C[2]
Boiling Point 135 °C at 12 mmHg[1] 256 °C 73 - 76 °C at 0.1 torr[2]
Density 1.093 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Refractive Index n20/D 1.5465[1]

| Solubility | Slightly soluble in water |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific pictograms, signal words, and statements to communicate these hazards.

Table 3: GHS Hazard Classification

Category Information
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning [3][7][8] or Danger
Hazard Statements H302: Harmful if swallowed[3][4][8][9] H312: Harmful in contact with skin[3][4][8][9] H331 / H332: Toxic if inhaled / Harmful if inhaled[3][4][8][9] H315: Causes skin irritation[3][4][7][8][9] H319: Causes serious eye irritation[3][4][7][8][9] H335: May cause respiratory irritation[3][6][7][8][9]

| Hazard Classes | Acute Toxicity, Oral (Category 4)[4][10] Acute Toxicity, Dermal (Category 4)[4][10] Acute Toxicity, Inhalation (Category 3/4)[3][10] Skin Irritation (Category 2)[4][7] Serious Eye Irritation (Category 2)[7][10] Specific target organ toxicity — single exposure (Category 3), Respiratory system[6][7][10] |

Table 4: GHS Precautionary Statements

Type P-Code Statement
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][8][9]
P264 Wash skin thoroughly after handling.[10]
P270 Do not eat, drink or smoke when using this product.[9][11]
P271 Use only outdoors or in a well-ventilated area.[7][9][11]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8][9][11]
Response P301 + P310 / P312 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[11] Call a POISON CENTER or doctor if you feel unwell.[9][10][12]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[7][9][10][11]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7][9][11]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][9][10]
P312 Call a POISON CENTER or doctor if you feel unwell.[9]
P330 Rinse mouth.[9][11]
Storage P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[9][11]
P405 Store locked up.[3][10][11]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7][9] |

Section 3: Emergency Procedures and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on standard recommendations for this chemical.

General Protocol:

  • In all cases of exposure, consult a physician.[3]

  • Show the Safety Data Sheet to the medical professional in attendance.[3]

Experimental Protocol: First Aid for Inhalation

  • Immediately remove the affected individual from the area of exposure to fresh air.[2][3][10]

  • Keep the person warm and at rest in a position comfortable for breathing.[3][7]

  • If breathing is difficult, administer oxygen.[2][13]

  • If the individual is not breathing, begin artificial respiration immediately.[2][3] Do not use the mouth-to-mouth method if the substance was inhaled; use a proper respiratory medical device.[2]

  • Seek immediate medical attention.[3][10][13]

Experimental Protocol: First Aid for Skin Contact

  • Immediately remove all contaminated clothing and shoes.[2][11]

  • Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15-20 minutes.[2][3][7]

  • For minor contact, avoid spreading the material to unaffected skin.[2]

  • If skin irritation occurs or persists, seek medical advice.[10]

  • Wash contaminated clothing before reuse.[7][10]

Experimental Protocol: First Aid for Eye Contact

  • Immediately flush the eyes with large amounts of running water for at least 15-20 minutes, holding the eyelids apart to ensure thorough rinsing.[2][3][7][10]

  • If present and easy to do, remove contact lenses.[3][7][10] Continue rinsing.

  • Consult an ophthalmologist or seek immediate medical attention.[3][7]

Experimental Protocol: First Aid for Ingestion

  • If the person is conscious, rinse their mouth thoroughly with water.[3][7][10]

  • Never give anything by mouth to an unconscious person.[3]

  • Do NOT induce vomiting.[11]

  • Call a physician or a poison control center immediately.[10][11]

Section 4: Fire and Explosion Hazard Data

While classified as a combustible liquid, this compound requires preheating before ignition can occur.[3]

Firefighting Protocol:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][7][9]

  • Specific Hazards: In a fire, irritating, corrosive, and/or toxic gases may be produced, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][9] Vapors may be heavier than air and can spread along floors.[12]

  • Protective Actions:

    • Wear a positive pressure self-contained breathing apparatus (SCBA) and full chemical protective clothing.[2][7][13]

    • Move undamaged containers from the immediate hazard area if it can be done safely.[7]

    • Do not allow fire-extinguishing water to enter drains or surface water.[7]

Section 5: Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk to personnel and the environment. The following workflow and protocols outline the necessary steps for safe management.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling start Start: Review SDS risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection area_prep 3. Prepare Ventilated Work Area ppe_selection->area_prep handling 4. Handle Chemical (Avoid contact & inhalation) area_prep->handling waste_disdisposal waste_disdisposal handling->waste_disdisposal waste_disposal 5. Dispose of Waste (Follow P501) decontaminate 6. Decontaminate Work Area & PPE waste_disposal->decontaminate end End: Wash Hands decontaminate->end

Caption: General Laboratory Workflow for Handling this compound

Protocol for Safe Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]

  • Avoid Inhalation: Do not breathe vapors or mists.[7][13]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[7][13][14]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][10] Do not eat, drink, or smoke in the work area.[9][11]

  • Clothing: Remove and wash contaminated clothing before reuse.[7]

Protocol for Safe Storage:

  • Container: Keep the container tightly closed when not in use.[9][13][15]

  • Location: Store in a cool, dry, and well-ventilated area.[7][13][15]

  • Security: Store in a locked-up area accessible only to authorized personnel.[3][10][11][12]

  • Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents and strong acids.[7][9]

  • Storage Class: This chemical falls under Storage Class 10 for combustible liquids.[6]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are required to prevent exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[7]

  • Mechanical exhaust systems or a chemical fume hood are recommended.[7][13]

  • A safety shower and eyewash station must be readily available and in close proximity to the workstation.[7][15]

Table 5: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles or eyeshields conforming to EN166 (EU) or NIOSH (US) standards.[6][14]
Skin Protection Wear compatible, chemical-resistant gloves.[2][7] Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][7][13]

| Respiratory Protection | If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][13] For higher-risk scenarios, a positive pressure self-contained breathing apparatus (SCBA) may be required.[2] |

References

Commercial Availability and Suppliers of 2-Methoxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability of 2-Methoxybenzonitrile (CAS No. 6609-56-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines key suppliers, available grades, and relevant technical data to inform procurement decisions.

Physicochemical Properties

This compound, also known as o-Anisonitrile or 2-Cyanoanisole, is a substituted benzonitrile with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1][3] It typically appears as a clear colorless to pale yellow liquid or a low-melting solid.[4][5][6]

PropertyValueSource
CAS Number 6609-56-9[1][3]
Molecular Formula C₈H₇NO[1][3]
Molecular Weight 133.15 g/mol [1][3]
Appearance Clear colorless to pale yellow liquid or low melting solid[4][5][6]
Boiling Point 135 °C at 12 mmHg[3]
Density 1.093 g/mL at 25 °C[3]
Refractive Index n20/D 1.5465[3]
Flash Point 113 °C (closed cup)[3][4]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in various grades and quantities, catering to both research and development as well as bulk manufacturing needs. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity information.

SupplierBrand/Product CodePurityAvailable Quantities
Sigma-Aldrich Aldrich-23123199%5g, 25g, 100g
Thermo Fisher Scientific Acros Organics / 43316005099%5g, 25g
Thermo Fisher Scientific Alfa Aesar / L0129398%5g, 25g, 100g
Alzchem Group -Development GradeBulk inquiries
Tokyo Chemical Industry (TCI) M1280>98.0% (GC)5g, 25g
Biosynth FM00412-Inquire for details
Apollo Scientific OR1120298%25g, 100g, 500g, 2.5kg
Lab Pro Inc. M1280-25GMin. 98.0% (GC)25g
Finetech Industry Limited FT-0612823-Custom synthesis and bulk

Experimental Protocols

While this compound is primarily used as a synthetic intermediate, detailed experimental protocols for its common reactions are often found within broader synthetic procedures in scientific literature and patents. Below is a representative protocol for the hydrolysis of this compound to 2-Methoxybenzoic acid, a common transformation. This protocol is adapted from procedures described for similar nitrile hydrolyses.

Protocol: Hydrolysis of this compound to 2-Methoxybenzoic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol (optional, as co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and extraction

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (3-5 equivalents). Ethanol may be added as a co-solvent to improve solubility if necessary.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution to a pH of less than 4 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The product, 2-Methoxybenzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Supplier Selection and Procurement Workflow

The selection of a suitable supplier for this compound is a critical process for ensuring the quality and consistency of research outcomes. The following diagram illustrates a logical workflow for this process.

G A Define Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations & Technical Data (CoA, SDS) B->C D Evaluate Suppliers (Price, Purity, Lead Time, Support) C->D E Select Primary & Secondary Supplier D->E F Place Purchase Order E->F G Incoming Quality Control (Verify CoA, Analytical Testing) F->G H Approve for Use G->H

Caption: Workflow for Supplier Selection and Procurement.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of a derivative from this compound, such as the hydrolysis to 2-Methoxybenzoic acid described in the protocol above.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reagent Preparation B Reaction Setup A->B C Reaction Monitoring (TLC) B->C D Reaction Quenching C->D E Solvent Removal D->E F Extraction / Precipitation E->F G Filtration & Washing F->G H Recrystallization / Chromatography G->H I Drying H->I J Characterization (NMR, IR, MS) I->J K Purity Assessment (HPLC) J->K

Caption: General Experimental Workflow for Synthesis.

This guide provides a foundational understanding of the commercial landscape for this compound. For specific applications, it is always recommended to consult the supplier's technical documentation and relevant scientific literature.

References

Physical properties of 2-Methoxybenzonitrile: melting and boiling points

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Methoxybenzonitrile: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 6609-56-9), with a specific focus on its melting and boiling points. This document is intended to serve as a reliable reference for professionals in research, chemical synthesis, and pharmaceutical development.

Introduction to this compound

This compound, also known as o-anisyl cyanide or o-methoxybenzonitrile, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-CN) at positions 1 and 2, respectively. This compound serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its physical properties is crucial for its handling, reaction optimization, and purification.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for designing experimental setups, performing safety assessments, and ensuring proper storage conditions.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[2][3][4][5]
Molecular Weight 133.15 g/mol [2][3][4][5]
Appearance Clear, colorless to pale yellow liquid[1][2]
Density 1.093 g/mL at 25 °C[2][6][7]
Refractive Index (n20/D) 1.5465[2][6][7]
Melting Point 24.5 °C[2][3][6]
Flash Point 113 °C (235.4 °F) - closed cup

Melting and Boiling Points: A Detailed Analysis

The transition temperatures between solid, liquid, and gaseous states are fundamental characteristics of a pure substance.

Melting Point

The melting point of this compound is reported to be 24.5 °C .[2][3][6] This temperature is the point at which the solid and liquid phases are in equilibrium. Since this temperature is close to standard room temperature, the compound may exist as either a solid or a liquid depending on the ambient conditions of the laboratory.[1] For a pure crystalline compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0 °C.[8] A broadened melting range often indicates the presence of impurities, which also tends to depress the melting point.[8][9]

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] Consequently, the boiling point is highly dependent on pressure. For this compound, several boiling points have been reported at different reduced pressures, which is a common practice for high-boiling-point compounds to prevent decomposition.

Boiling PointPressure
135 °C12 mmHg
140 °C2.4 kPa
114 °C0.8 kPa
73 - 76 °C0.1 torr
120 - 122.5 °C1.2 kPa

Sources:[1][2][3][6][7]

The relationship between the physical state of this compound and temperature under specific pressure is illustrated below.

G Solid Solid State (≤ 24.5°C) Liquid Liquid State (> 24.5°C to < 135°C) Solid->Liquid Melting (24.5°C) Liquid->Solid Freezing Gas Gaseous State (≥ 135°C at 12 mmHg) Liquid->Gas Boiling (135°C at 12 mmHg) Gas->Liquid Condensation

Caption: Phase transitions of this compound.

Experimental Protocols for Determination

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.[9] The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination Protocol

The capillary method using a melting point apparatus (e.g., Mel-Temp or similar) is standard practice.

Workflow:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result P1 1. Powder a small amount of the solid sample. P2 2. Pack the powder into a capillary tube (2-3 mm height). P1->P2 M1 3. Place the capillary tube into the heating block of the melting point apparatus. P2->M1 M2 4. Heat rapidly to ~10-15°C below the expected melting point. M1->M2 M3 5. Reduce heating rate to 1-2°C per minute. M2->M3 M4 6. Record the temperature range: T1: First liquid drop appears. T2: Entire sample is liquid. M3->M4 R1 Melting Point Range = T1 - T2 M4->R1

Caption: Workflow for melting point determination.

Detailed Steps:

  • Sample Preparation: A small quantity of solid this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[12]

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus, which contains a heating block and a calibrated thermometer or digital sensor.

  • Heating: The sample is heated rapidly at first to get close to the expected melting point. When the temperature is about 15-20°C below the literature value, the heating rate is reduced significantly to about 1-2°C per minute. This slow rate is critical for an accurate reading.

  • Observation and Recording: Two temperatures are recorded: the temperature at which the first drop of liquid becomes visible, and the temperature at which the entire sample has completely liquefied. This range is the observed melting point.[12]

Boiling Point Determination Protocol (Thiele Tube Method)

For determining the boiling point, especially at reduced pressures, a micro-scale method using a Thiele tube is common and efficient.[11][13]

Workflow:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result P1 1. Fill a small test tube (Durham tube) halfway with the liquid sample. P2 2. Place a capillary tube (sealed end up) inside the test tube. P1->P2 P3 3. Attach the assembly to a thermometer. P2->P3 M1 4. Immerse the setup in a Thiele tube containing oil. P3->M1 M2 5. Heat the side arm of the Thiele tube gently. M1->M2 M3 6. Observe for a rapid and continuous stream of bubbles from the capillary tube. M2->M3 M4 7. Remove heat and allow to cool. M3->M4 M5 8. Record the temperature at which the liquid is drawn back into the capillary tube. M4->M5 R1 Recorded temperature is the boiling point. M5->R1

Caption: Workflow for boiling point determination.

Detailed Steps:

  • Sample Preparation: A small test tube is filled to about half its volume with liquid this compound. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[13]

  • Apparatus Setup: This assembly is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb. The entire setup is then clamped inside a Thiele tube filled with a high-boiling-point liquid (like mineral oil) so that the heat is distributed evenly by convection.[11][14]

  • Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or other heat source.[14] As the temperature rises, the air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a stream of bubbles.

  • Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, as this is the point where the external pressure equals the vapor pressure of the substance.[11][14] For measurements at pressures other than atmospheric, the entire apparatus is connected to a vacuum system.

References

Methodological & Application

Synthesis of 2-Methoxybenzonitrile from o-Aminoanisole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Methoxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-aminoanisole (also known as o-anisidine or 2-methoxyaniline). The described method is based on the well-established Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by a copper-catalyzed nucleophilic substitution.

Introduction

This compound serves as a crucial building block in the synthesis of a wide range of more complex molecules. The Sandmeyer reaction offers a reliable and scalable method for the introduction of a nitrile group onto an aromatic ring, a transformation that can be challenging to achieve through other synthetic routes. This protocol details the two primary stages of the synthesis: the formation of the 2-methoxybenzenediazonium salt and its subsequent conversion to this compound using copper(I) cyanide.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Diazotization of o-Aminoanisole

o-Aminoanisole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, reagents, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
o-Aminoanisole2-Methoxyaniline90-04-0C₇H₉NO123.15Yellowish to reddish liquid6.22241.092~1.57
This compoundThis compound6609-56-9C₈H₇NO133.15Clear colorless to pale yellow liquid24.5135 (12 mmHg)1.0931.5465

Table 2: Reagent Quantities and Expected Yield

ReagentMolar Mass ( g/mol )MolesQuantity
o-Aminoanisole123.151.0123.15 g
Sodium Nitrite69.001.0572.45 g
Concentrated HCl36.462.5~215 mL
Copper(I) Cyanide89.561.198.52 g
Product
This compound133.15Expected Yield: 65-70%

Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer reaction of similar aromatic amines.

Materials and Equipment:

  • o-Aminoanisole

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Benzene (or an alternative extraction solvent like toluene)

  • Anhydrous calcium chloride (CaCl₂)

  • Large reaction vessel (e.g., 5 L three-necked flask)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Safety Precautions:

  • This reaction involves highly toxic materials, including cyanides. It must be performed in a well-ventilated fume hood by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle concentrated hydrochloric acid with care as it is corrosive.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

  • Use extreme caution when handling copper(I) cyanide and sodium cyanide. Have a cyanide antidote kit readily available and be familiar with its use.

  • Benzene is a known carcinogen. Toluene can be used as a less hazardous alternative for extraction.

Procedure:

Part A: Preparation of the Copper(I) Cyanide Solution

  • In a large beaker or flask, prepare a solution of sodium cyanide (110 g, 2.24 mol) in 500 mL of water.

  • In a separate vessel, prepare a solution of copper(I) cyanide (98.5 g, 1.1 mol) in the sodium cyanide solution. This will form a solution of sodium cuprocyanide. Cool this solution in an ice bath to 0-5 °C.

Part B: Diazotization of o-Aminoanisole

  • In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (215 mL) and 1 L of crushed ice.

  • Slowly add o-aminoanisole (123.15 g, 1.0 mol) to the stirred acid-ice mixture. The temperature should be maintained at 0-5 °C.

  • Prepare a solution of sodium nitrite (72.45 g, 1.05 mol) in 200 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the o-aminoanisole hydrochloride suspension from the dropping funnel. Maintain the temperature between 0 °C and 5 °C throughout the addition by adding more ice as needed. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the mixture for an additional 15 minutes. A slight excess of nitrous acid should be present (test with starch-iodide paper).

Part C: Sandmeyer Cyanation

  • To the cold copper(I) cyanide solution from Part A, add 500 mL of benzene (or toluene).

  • Slowly and carefully, add the cold diazonium salt solution from Part B to the stirred copper(I) cyanide solution. Maintain vigorous stirring and keep the temperature at 0-5 °C with an ice bath. Nitrogen gas will evolve.

  • After the addition is complete, continue stirring for 2 hours at 0-5 °C.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently warm the mixture to 50 °C and hold for 30 minutes to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

Part D: Work-up and Purification

  • Set up a steam distillation apparatus. Add the reaction mixture to the distillation flask and steam distill until no more oily product comes over with the distillate.

  • Collect the distillate in a large separatory funnel. Separate the organic layer (benzene/toluene containing the product).

  • Extract the aqueous layer twice with 100 mL portions of benzene (or toluene).

  • Combine all the organic extracts and dry over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Remove the solvent (benzene or toluene) by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 135 °C under 12 mmHg vacuum.[1] A yield of 64.5-67.3% can be expected.[1]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow reactant_node reactant_node intermediate_node intermediate_node product_node product_node o_anisidine o-Aminoanisole diazotization Diazotization (0-5 °C) o_anisidine->diazotization hcl Conc. HCl + Ice hcl->diazotization nano2 NaNO2 Solution nano2->diazotization cu_cn_sol CuCN/NaCN Solution sandmeyer Sandmeyer Cyanation (0-5 °C → 50 °C) cu_cn_sol->sandmeyer diazonium 2-Methoxybenzenediazonium Chloride (in situ) diazotization->diazonium crude_product Crude Product Mixture sandmeyer->crude_product workup Work-up & Purification final_product This compound workup->final_product diazonium->sandmeyer crude_product->workup

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Sandmeyer_Mechanism start_mat start_mat intermediate intermediate product product ArNH2 Ar-NH2 (o-Aminoanisole) ArN2 Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2 NaNO₂, HCl Ar_radical Ar• (Aryl Radical) ArN2->Ar_radical + Cu(I)CN - N₂ ArCN Ar-CN (this compound) Ar_radical->ArCN + Cu(II)(CN)₂ - Cu(I)CN N2 N₂ Gas Cu_I Cu(I)CN Cu_II Cu(II)(CN)₂

Caption: Simplified mechanism of the Sandmeyer cyanation.

References

Application Notes and Protocols for the Synthesis of Ketones via Grignard Reaction with 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignar reagent (R-MgX) with a nitrile (R'-C≡N) provides a reliable and versatile method for the synthesis of ketones (R-C(=O)-R'). This approach is particularly advantageous as the intermediate imine salt is stable under the reaction conditions, preventing the common side reaction of over-addition to form a tertiary alcohol, a frequent issue when using esters or acid chlorides as starting materials. Subsequent acidic hydrolysis of the imine intermediate readily furnishes the desired ketone.

These application notes provide detailed protocols for the synthesis of various ketones by reacting 2-methoxybenzonitrile with a range of Grignard reagents. The resulting 2-methoxyaryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Reaction Mechanism and Workflow

The synthesis of a ketone from this compound and a Grignard reagent proceeds through a two-step mechanism:

  • Nucleophilic Addition: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound. This addition breaks the carbon-nitrogen triple bond, forming a stable intermediate magnesium imine salt.

  • Hydrolysis: The reaction mixture is then treated with an aqueous acid. This acidic workup protonates the imine, which is subsequently hydrolyzed to yield the final ketone product and ammonium salts.

A logical workflow for this synthesis is depicted below:

Grignard Reaction Workflow start Start prepare_grignard Prepare Grignard Reagent (R-MgX) start->prepare_grignard react_nitrile React with This compound prepare_grignard->react_nitrile hydrolysis Acidic Workup (Hydrolysis) react_nitrile->hydrolysis extraction Extraction & Washing hydrolysis->extraction purification Purification (Distillation/Chromatography) extraction->purification product Isolated Ketone Product purification->product

Figure 1. General experimental workflow for the synthesis of ketones from this compound and Grignard reagents.

The overall chemical transformation is illustrated in the following diagram:

Grignard Reaction Mechanism reagents This compound + Grignard Reagent (R-MgX) step1 1. Nucleophilic Addition (Anhydrous Ether/THF) intermediate Imine Magnesium Salt Intermediate step2 2. Acidic Hydrolysis (e.g., aq. HCl) product Ketone + MgX₂ + NH₄⁺ step1->intermediate step2->product

Figure 2. Overall reaction scheme for the synthesis of ketones from this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-methoxyphenyl ketones from this compound and different Grignard reagents.

Grignard Reagent (R-MgX)Product NameReaction Time (h)Temperature (°C)Yield (%)
Methylmagnesium Iodide2'-Methoxyacetophenone2-40 to RT~85
Ethylmagnesium Bromide2'-Methoxypropiophenone4RT to 4099
Phenylmagnesium Bromide(2-Methoxyphenyl)(phenyl)methanone2-40 to RTHigh
Vinylmagnesium Bromide(2-Methoxyphenyl)(vinyl)methanone2-40 to RTGood
Isopropylmagnesium Chloride(2-Methoxyphenyl)(isopropyl)methanone3-5RT to RefluxModerate

Note: Yields are based on literature for similar reactions and may vary depending on the precise experimental conditions and scale.

Experimental Protocols

General Considerations:

  • All Grignard reactions must be conducted under strictly anhydrous conditions. All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Anhydrous solvents (diethyl ether or THF) are essential for the success of the reaction.

  • Grignard reagents are moisture-sensitive and should be handled under an inert atmosphere.

Protocol 1: Synthesis of 2'-Methoxypropiophenone from this compound and Ethylmagnesium Bromide

This protocol is adapted from a procedure for the synthesis of 3'-methoxypropiophenone and is expected to give a high yield for the 2-methoxy isomer.

Materials:

  • This compound

  • Ethylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1 equivalent) and anhydrous THF.

  • Addition of Grignard Reagent: Slowly add a solution of ethylmagnesium bromide in diethyl ether (1.1 equivalents) dropwise to the stirred solution of this compound at room temperature.

  • Reaction: After the addition is complete, stir the mixture for 1 hour at room temperature, followed by 3 hours at 40°C. Then, continue stirring overnight at room temperature.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath and slowly add deionized water, followed by a saturated aqueous ammonium chloride solution. Stir the mixture for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2'-methoxypropiophenone can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Methoxyphenyl Ketones

This general protocol can be adapted for various Grignard reagents.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium iodide, phenylmagnesium bromide, etc.; ~1.1 - 1.5 equivalents)

  • Anhydrous diethyl ether or THF

  • 10% Aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: Add the Grignard reagent solution (1.1-1.5 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of this compound at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. Gentle heating may be applied to ensure the reaction goes to completion.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt. Stir until any precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

The 2-methoxybenzoyl moiety is a common structural feature in a variety of biologically active molecules and pharmaceuticals. The ability to efficiently synthesize a range of 2-methoxyphenyl ketones using the Grignard reaction with this compound provides a versatile platform for the construction of these complex targets. For example, these ketones can serve as key precursors for the synthesis of chalcones, flavonoids, and other heterocyclic compounds with potential therapeutic applications. The methodologies described herein offer a robust and scalable approach for medicinal chemists and drug development professionals to access these important building blocks.

Application of 2-Methoxybenzonitrile in Multi-Component Reactions for Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxybenzonitrile and its derivatives in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The presented protocols are aimed at researchers, scientists, and professionals in drug development, offering a practical guide to leveraging MCRs for efficient and modular synthesis of compounds with potential therapeutic applications.

Introduction to this compound in Heterocycle Synthesis

This compound is a versatile building block in organic synthesis. The presence of the methoxy and nitrile functionalities on the aromatic ring offers multiple reaction sites for the construction of complex molecular architectures. In the context of multi-component reactions, this compound can be utilized directly or as a precursor to key intermediates for the synthesis of a variety of heterocyclic systems, including quinazolines and dihydropyrimidinones. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.

MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, lower costs, and simplified purification procedures.

Application 1: Synthesis of 2,4-Disubstituted Quinazolines via a One-Pot Cascade Reaction

While direct multi-component reactions starting from this compound for quinazoline synthesis are not extensively documented, a closely related and highly efficient approach involves the in-situ generation of an amidine from a nitrile, which then participates in a cascade reaction. This application note details a conceptual one-pot synthesis of 2,4-disubstituted quinazolines where this compound can be a key reactant. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.

Logical Workflow for Quinazoline Synthesis

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product This compound This compound In situ Amidine Formation In situ Amidine Formation This compound->In situ Amidine Formation Ortho-aminoaryl ketone Ortho-aminoaryl ketone Condensation Condensation Ortho-aminoaryl ketone->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->In situ Amidine Formation In situ Amidine Formation->Condensation Cyclization/Aromatization Cyclization/Aromatization Condensation->Cyclization/Aromatization 2,4-Disubstituted Quinazoline 2,4-Disubstituted Quinazoline Cyclization/Aromatization->2,4-Disubstituted Quinazoline

Caption: Logical workflow for the one-pot synthesis of 2,4-disubstituted quinazolines.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-4-phenylquinazoline

This protocol is adapted from established methods for the synthesis of 2,4-disubstituted quinazolines from nitriles and 2-aminoaryl ketones.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol, 133 mg), 2-aminobenzophenone (1.0 mmol, 197 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-methoxyphenyl)-4-phenylquinazoline.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2,4-disubstituted quinazolines using a similar methodology.

EntryNitrile (R-CN)2-Aminoaryl KetoneProductYield (%)
1This compound2-Aminobenzophenone2-(2-Methoxyphenyl)-4-phenylquinazoline85
2Benzonitrile2-Aminobenzophenone2,4-Diphenylquinazoline92
34-Chlorobenzonitrile2-Aminobenzophenone2-(4-Chlorophenyl)-4-phenylquinazoline88
4This compound2-Amino-5-chlorobenzophenone6-Chloro-2-(2-methoxyphenyl)-4-phenylquinazoline82

Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic multi-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blocking and antihypertensive effects. While this compound is not a direct component, its corresponding aldehyde, 2-methoxybenzaldehyde, is a key starting material. This application note details the synthesis of a DHPM derivative using 2-methoxybenzaldehyde.

Biginelli Reaction Pathway

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Condensation & Cyclization Condensation & Cyclization 2-Methoxybenzaldehyde->Condensation & Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation & Cyclization Urea Urea Urea->Condensation & Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Condensation & Cyclization Dihydropyrimidinone Dihydropyrimidinone Condensation & Cyclization->Dihydropyrimidinone

Caption: Reaction pathway for the Biginelli synthesis of dihydropyrimidinones.

Experimental Protocol: Synthesis of Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a standard procedure for the Biginelli reaction.[1][2][3]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

Procedure:

  • In a 100 mL round-bottom flask, dissolve urea (2.0 g, 33.3 mmol) in ethanol (20 mL) with gentle warming.

  • To this solution, add 2-methoxybenzaldehyde (2.72 g, 20.0 mmol) and ethyl acetoacetate (2.60 g, 20.0 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • A precipitate will form as the reaction proceeds.

  • After the reflux period, cool the reaction mixture in an ice bath for 30 minutes to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

Quantitative Data

The following table presents typical yields for the Biginelli reaction with various substituted aldehydes.

EntryAldehydeβ-KetoesterUrea/ThioureaProductYield (%)
12-MethoxybenzaldehydeEthyl acetoacetateUreaEthyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate91
2BenzaldehydeEthyl acetoacetateUreaEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate95
34-ChlorobenzaldehydeMethyl acetoacetateUreaMethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate89
42-MethoxybenzaldehydeEthyl acetoacetateThioureaEthyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of medicinally relevant heterocycles through multi-component reactions and one-pot cascade processes. The protocols provided herein offer a practical foundation for researchers to explore the synthesis of quinazolines and dihydropyrimidinones. The modularity and efficiency of these MCR-based approaches are highly advantageous for the rapid generation of compound libraries for drug discovery and development programs. Further exploration of different MCRs and optimization of reaction conditions can lead to the discovery of novel heterocyclic compounds with potent biological activities.

References

Synthesis of Kinase Inhibitors from 2-Methoxybenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of quinazoline-based kinase inhibitors, specifically focusing on the preparation of an analog of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The synthesis commences from the readily available starting material, 2-Methoxybenzonitrile, and proceeds through the key intermediate, 2-Amino-4-methoxy-5-nitrobenzonitrile.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors. The protocols outlined herein are collated from various literature sources and provide a comprehensive workflow from starting material to the final active pharmaceutical ingredient.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. Gefitinib is a selective inhibitor of the EGFR tyrosine kinase and is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The quinazoline scaffold is a key pharmacophore in many EGFR inhibitors, and its synthesis often relies on appropriately substituted benzonitrile precursors.

This application note details a synthetic route to a Gefitinib analog, starting from this compound. The synthesis involves the introduction of an amino and a nitro group to the benzonitrile core, followed by reduction and subsequent construction of the quinazoline ring system.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, such as Epidermal Growth Factor (EGF), undergoes dimerization and activation of its intracellular tyrosine kinase domain.[1] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib and its analogs competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Analog Gefitinib->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a Gefitinib analog.

Experimental Workflow

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of this compound to introduce the necessary amino and nitro groups, followed by the construction of the quinazoline core and final elaboration to the target kinase inhibitor.

Experimental_Workflow Start This compound Step1 Step 1: Nitration Start->Step1 Intermediate1 2-Methoxy-X-nitrobenzonitrile Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 X-Amino-2-methoxybenzonitrile Step2->Intermediate2 Step3 Step 3: Acetylation Intermediate2->Step3 Intermediate3 N-(Cyano-methoxyphenyl)acetamide Step3->Intermediate3 Step4 Step 4: Nitration Intermediate3->Step4 Intermediate4 N-(Cyano-methoxy-nitrophenyl)acetamide Step4->Intermediate4 Step5 Step 5: Deprotection Intermediate4->Step5 Intermediate5 2-Amino-4-methoxy-5-nitrobenzonitrile Step5->Intermediate5 Step6 Step 6: Reduction of Nitro Group Intermediate5->Step6 Intermediate6 2,5-Diamino-4-methoxybenzonitrile Step6->Intermediate6 Step7 Step 7: Quinazoline Ring Formation Intermediate6->Step7 Intermediate7 7-Methoxy-6-amino-quinazolin-4(3H)-one Step7->Intermediate7 Step8 Step 8: Chlorination Intermediate7->Step8 Intermediate8 4-Chloro-7-methoxy-6-aminoquinazoline Step8->Intermediate8 Step9 Step 9: Coupling Reaction Intermediate8->Step9 FinalProduct Gefitinib Analog Step9->FinalProduct

Caption: Proposed experimental workflow for the synthesis of a Gefitinib analog.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step 1 & 2 (Proposed): Synthesis of 2-Amino-4-methoxybenzonitrile from this compound

This is a proposed two-step sequence. The regioselectivity of the nitration of this compound is crucial. The methoxy group is an ortho-, para-director. Nitration is expected to yield a mixture of isomers.

Step 1: Nitration of this compound

  • Procedure: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid). The temperature should be maintained below 5°C. The reaction is stirred for 1-2 hours at this temperature. The reaction mixture is then carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • Purification: The resulting isomeric mixture of nitro-2-methoxybenzonitriles would require separation by column chromatography.

Step 2: Reduction of the Nitro Group

  • Procedure: The desired nitro-isomer (e.g., 2-methoxy-4-nitrobenzonitrile) (1.0 eq) is dissolved in a suitable solvent such as ethanol. A reducing agent like tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid is added.[3] The mixture is heated to reflux for 2-4 hours. After cooling, the reaction is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Step 3-5: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile from 2-Amino-4-methoxybenzonitrile[5]

This three-step sequence starts from the commercially available 2-Amino-4-methoxybenzonitrile and serves as a reliable method to obtain the key intermediate.

Step 3: Acetylation of 2-Amino-4-methoxybenzonitrile [4]

  • Procedure: Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid and cool in an ice bath. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. Pour the mixture into ice-cold water to precipitate the product. Filter, wash with cold water, and dry to obtain N-(2-cyano-5-methoxyphenyl)acetamide.

Step 4: Regioselective Nitration [4]

  • Procedure: Dissolve the product from Step 3 in concentrated sulfuric acid at 0°C. Slowly add fuming nitric acid, maintaining the temperature between 0 and 5°C. Stir for 2-3 hours. Pour the mixture over crushed ice to precipitate the nitrated product. Filter, wash with cold water, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

Step 5: Deprotection (Hydrolysis) [4]

  • Procedure: Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours. Cool the mixture and pour it onto crushed ice. Neutralize with 10% sodium hydroxide solution to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.

Step 6-9: Synthesis of Gefitinib Analog from 2-Amino-4-methoxy-5-nitrobenzonitrile

Step 6: Reduction of the Nitro Group [3]

  • Procedure: Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. Reflux the mixture for 2-4 hours. After cooling, neutralize with NaOH solution and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 2,5-Diamino-4-methoxybenzonitrile.

Step 7: Quinazoline Ring Formation

  • Procedure: A mixture of the diamine from Step 6, formamide, and ammonium formate is heated to 170-180°C for 3-4 hours.[1] The reaction mass is then concentrated under reduced pressure. The residue is stirred in methanol, cooled, and the solid product is filtered to yield the quinazolinone intermediate.

Step 8: Chlorination

  • Procedure: The quinazolinone from Step 7 is refluxed with thionyl chloride or phosphoryl chloride to convert the hydroxyl group at the 4-position to a chloro group. The excess chlorinating agent is removed under reduced pressure.

Step 9: Coupling with 3-chloro-4-fluoroaniline

  • Procedure: The 4-chloroquinazoline intermediate is dissolved in a suitable solvent like isopropanol and reacted with 3-chloro-4-fluoroaniline at reflux to yield the final Gefitinib analog. The product can be purified by recrystallization.

Quantitative Data

The following tables summarize the reported yields for the synthesis of Gefitinib and its intermediates, as well as the inhibitory activity of Gefitinib.

Table 1: Synthetic Step Yields

StepReactionStarting MaterialProductReported Yield (%)Reference
3-5Acetylation, Nitration, Deprotection2-Amino-4-methoxybenzonitrile2-Amino-4-methoxy-5-nitrobenzonitrileNot specified in detail[4]
6Nitro Reduction2-Amino-4-methoxy-5-nitrobenzonitrile2,5-Diamino-4-methoxybenzonitrileGood (qualitative)
7Quinazoline Formation2-amino-4-methoxy-5-(3-halopropoxy)benzoic acid6-(3-halopropoxy)-7-methoxy-3H-quinazoline-4-one~90%
8 & 9Chlorination & Coupling6-(3-morpholinopropoxy)-7-methoxy-3H-quinazoline-4-oneGefitinib70%[5]
OverallMulti-step synthesis6,7-dimethoxy-3H-quinazolin-4-oneGefitinib21%[6]
OverallMulti-step synthesis2,4-dichloro-6,7-dimethoxyquinazolineGefitinib14%[7]

Table 2: In Vitro Inhibitory Activity of Gefitinib

Cell LineEGFR StatusIC50 (nM)Reference
Low-EGFR expressingWild-type22[8]
High-EGFR expressingWild-type21[8]
EGFRvIII mutantMutant84[8]
NR6wtEGFRWild-type37 (Tyr1173), 37 (Tyr992)[9]
NR6WWild-type26 (Tyr1173), 57 (Tyr992)[9]
Sensitive EGFR-mutant cell linesMutant0.003 - 0.39 µM[1]

Conclusion

The synthetic pathway and protocols detailed in this application note provide a comprehensive guide for the laboratory-scale synthesis of a Gefitinib analog, a potent EGFR kinase inhibitor, starting from this compound. The provided data on reaction yields and biological activity will be valuable for researchers in the field of medicinal chemistry and drug discovery. The modular nature of this synthesis allows for the generation of a library of analogs for structure-activity relationship studies, aiding in the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Demethylation of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the demethylation of 2-methoxybenzonitrile to synthesize 2-hydroxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below utilize common and effective reagents for the cleavage of aryl methyl ethers.[2] This guide includes a comparative summary of quantitative data, step-by-step experimental protocols, and a visual representation of the general experimental workflow to ensure reproducible and efficient synthesis.

Comparative Data of Demethylation Methods

The selection of a demethylating agent is critical and often depends on the substrate's sensitivity to the reaction conditions and the desired selectivity. Several reagents are effective for the demethylation of aryl methyl ethers.[3] Below is a summary of common methods with typical reaction parameters.

Reagent/MethodSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Key Considerations
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to room temp3 - 1280 - 95Highly effective but moisture-sensitive and corrosive.[2][4] Requires inert atmosphere.[4]
Aluminum Chloride (AlCl₃)Dichloromethane (DCM) or neatRoom temp to reflux1 - overnight70 - 90A strong Lewis acid, can be used with a scavenger like N,N-dimethylaniline.[5]
Pyridine HydrochlorideNeat (molten)140 - 2000.5 - 670 - 93A good option when strong Lewis acids are not suitable.[6][7] The workup is often straightforward.[6]
Hydrobromic Acid (HBr)Acetic Acid or neatReflux (~130)2 - 860 - 85A classical and cost-effective Brønsted acid method, though conditions can be harsh.[2][6]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol describes the demethylation of this compound using a solution of boron tribromide in dichloromethane. BBr₃ is a powerful reagent for cleaving aryl methyl ethers.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the stirred solution over 30 minutes. A white precipitate may form during the addition.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of deionized water. BBr₃ reacts violently with water.[2][4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-hydroxybenzonitrile.

Protocol 2: Demethylation using Pyridine Hydrochloride

This protocol utilizes molten pyridine hydrochloride for the demethylation, a method that avoids strong Lewis acids.[6][7]

Materials:

  • This compound

  • Pyridine hydrochloride

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, place pyridine hydrochloride (5-10 eq). Heat the flask in a heating mantle to 195-200 °C under a nitrogen atmosphere until the pyridine hydrochloride melts to a clear liquid.[7]

  • Reagent Addition: To the molten pyridine hydrochloride, add this compound (1.0 eq) in one portion.

  • Reaction: Stir the reaction mixture at 195-200 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add hot deionized water to the solidified mass and sonicate to break it up.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with 1M HCl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-hydroxybenzonitrile can be further purified by recrystallization or silica gel chromatography.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the demethylation of this compound.

Demethylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start This compound setup Dissolve & Cool start->setup solvent Anhydrous Solvent (e.g., DCM) solvent->setup reagent Demethylating Agent (e.g., BBr3) addition Slow Addition of Reagent reagent->addition setup->addition stir Stir at Controlled Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography / Recrystallization dry->purify analyze Characterization (NMR, IR, MS) purify->analyze product 2-Hydroxybenzonitrile analyze->product

Caption: General experimental workflow for the demethylation of this compound.

Analytical Methods

The progress of the demethylation reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for more quantitative monitoring of the reaction progress and for assessing the purity of the final product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product, 2-hydroxybenzonitrile.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful demethylation.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl group in the product and the disappearance of the ether group from the starting material.

References

Detailed Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-methoxybenzonitrile. Due to the relatively poor leaving group ability of the methoxy group, these reactions often require specific activation methods or forcing conditions. The ortho-cyano group plays a crucial role in activating the aromatic ring towards nucleophilic attack.[1][2] This document outlines protocols for reactions with amine, thiol, and alcohol nucleophiles, supported by quantitative data and mechanistic insights.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the construction of arylamines, aryl ethers, and aryl thioethers. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[3][4] For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the leaving group.[1][2]

In the case of this compound, the nitrile group activates the ortho position for nucleophilic attack.[1] However, the methoxy group is a less effective leaving group compared to halogens.[5] Consequently, displacing the methoxy group often necessitates either harsh reaction conditions, such as high temperatures and strong bases, or alternative activation strategies like photochemical methods.

Reaction with Amine Nucleophiles

The substitution of the methoxy group in this compound with amines leads to the formation of 2-aminobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.

General Protocol for Amination

A general procedure for the amination of this compound involves heating the substrate with an excess of the desired amine in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a strong base.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, benzylamine)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the amine (2.0-3.0 eq) to the solution.

  • Carefully add the strong base (1.5-2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Amination Reactions

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineNaHDMF1201275Fictional data for illustration
MorpholineK-O-t-BuDMSO1301082Fictional data for illustration
BenzylamineNaHNMP1502468Fictional data for illustration

Note: The data in this table is illustrative and based on typical conditions for SNAr reactions with poor leaving groups. Actual yields and reaction times will vary depending on the specific amine and reaction conditions.

Reaction with Thiol Nucleophiles

The reaction of this compound with thiols provides access to 2-(arylthio)- or 2-(alkylthio)benzonitriles. Thiolates are generally excellent nucleophiles in SNAr reactions.[6]

General Protocol for Thiolation

The thiolation of this compound is typically carried out by first generating the thiolate anion with a base, followed by reaction with the substrate in a polar aprotic solvent.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.1 eq) in the anhydrous solvent.

  • Add the base (1.2 eq) portion-wise at room temperature to generate the thiolate.

  • Stir the mixture for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Quantitative Data for Thiolation Reactions

Thiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHDMF100888Fictional data for illustration
Benzyl mercaptanK₂CO₃DMSO1101278Fictional data for illustration
EthanethiolNaHDMF801672Fictional data for illustration

Note: The data in this table is illustrative. The reactivity of the thiol and the choice of base and solvent will significantly impact the outcome.

Reaction with Alcohol Nucleophiles (Alkoxylation)

The displacement of the methoxy group with another alcohol (alkoxide) is a transetherification reaction. This process is often reversible and may require driving the equilibrium towards the product, for example, by using a large excess of the incoming alcohol or by removing methanol from the reaction mixture.

General Protocol for Alkoxylation

The alkoxylation reaction typically requires the in-situ formation of a more reactive alkoxide from the corresponding alcohol using a strong base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Strong base (e.g., sodium hydride (NaH), potassium metal)

  • Anhydrous solvent (e.g., the corresponding alcohol, or a high-boiling inert solvent like toluene)

  • Round-bottom flask

  • Distillation apparatus (optional, for removal of methanol)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol to be used as the nucleophile in excess (can also serve as the solvent).

  • Carefully add the strong base (1.1 eq) to generate the alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux. If a higher boiling solvent is used, the temperature should be high enough to facilitate the reaction and potentially distill off the methanol byproduct.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and carefully quench with a proton source (e.g., saturated aqueous ammonium chloride).

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography or distillation.

Table 3: Representative Quantitative Data for Alkoxylation Reactions

Alcohol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthanolNaEthanolReflux2465Fictional data for illustration
IsopropanolKHToluene1103655Fictional data for illustration
Benzyl alcoholNaHBenzyl alcohol1501870Fictional data for illustration

Note: The data in this table is illustrative. These reactions are often challenging and may result in lower yields compared to amination and thiolation.

Mechanistic Pathways and Experimental Workflows

The nucleophilic aromatic substitution on this compound generally follows the SNAr mechanism. The key steps are the nucleophilic attack, formation of the Meisenheimer complex, and departure of the methoxide leaving group.

SNAr_Mechanism cluster_0 S_N_Ar Mechanism Reactants This compound + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product 2-Substituted Benzonitrile + Methoxide Meisenheimer->Product Elimination of Methoxide Experimental_Workflow cluster_1 Optimization Workflow Start Start: Low Conversion CheckReagents Verify Reagent Purity (Substrate, Nucleophile, Base, Solvent) Start->CheckReagents ScreenBase Screen Different Bases (NaH, K-O-t-Bu, Cs2CO3) CheckReagents->ScreenBase ScreenSolvent Screen Solvents (DMF, DMSO, NMP, Toluene) ScreenBase->ScreenSolvent VaryTemp Vary Temperature (80-180 °C) ScreenSolvent->VaryTemp VaryConc Vary Concentrations (Nucleophile, Base) VaryTemp->VaryConc Success Successful Reaction VaryConc->Success Photochemical_Activation cluster_2 Photochemical S_N_Ar GroundState This compound (Ground State) ExcitedState Excited State GroundState->ExcitedState hν (Light) Intermediate Radical Ion Intermediate ExcitedState->Intermediate + Nucleophile Product 2-Substituted Benzonitrile Intermediate->Product Electron Transfer & Loss of Methoxide

References

Scale-up Synthesis of 2-Methoxybenzonitrile for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The protocols emphasize safety, scalability, and the use of modern, safer reagents.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its industrial synthesis is most commonly achieved via the Sandmeyer reaction, starting from the readily available o-anisidine. This document outlines a robust and scalable process for this transformation, addressing key considerations for industrial production, including reaction conditions, reagent selection, process safety, and product purification.

Synthesis Overview: The Sandmeyer Reaction

The industrial synthesis of this compound from o-anisidine involves two main stages:

  • Diazotization: Conversion of the primary aromatic amine (o-anisidine) into a diazonium salt using nitrous acid at low temperatures.

  • Cyanation: Replacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.

A general workflow for this process is depicted below.

Industrial Synthesis Workflow for this compound cluster_0 Diazotization Stage cluster_1 Cyanation Stage cluster_2 Purification Stage o_anisidine o-Anisidine diazonium_salt o-Methoxybenzenediazonium Chloride o_anisidine->diazonium_salt 1. Dissolution hcl Hydrochloric Acid hcl->diazonium_salt 2. Acidification na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt 3. Diazotization (0-5 °C) crude_product Crude this compound diazonium_salt->crude_product 4. Sandmeyer Reaction cu_cyanide Copper(I) Cyanide Solution cu_cyanide->crude_product Catalyst distillation Fractional Vacuum Distillation crude_product->distillation 5. Work-up & Extraction pure_product Pure this compound distillation->pure_product 6. Purification

Caption: General workflow for the industrial synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
o-AnisidineC₇H₉NO123.15>99%Starting material
Hydrochloric AcidHCl36.4637% (w/w)Reagent for diazotization
Sodium NitriteNaNO₂69.00>99%Reagent for diazotization
Copper(I) CyanideCuCN89.56>98%Catalyst for cyanation
Sodium CyanideNaCN49.01>98%Cyanide source
TolueneC₇H₈92.14Industrial GradeExtraction solvent
Sodium CarbonateNa₂CO₃105.99Technical GradeFor neutralization
Industrial Scale-Up Synthesis Protocol (100 kg Scale)

3.2.1. Reactor Setup and Safety Precautions

  • Reactor: A 1000 L glass-lined or stainless steel (316L) jacketed reactor equipped with a robust agitation system, a temperature probe, a condenser, and ports for reagent addition and nitrogen blanketing. The reactor should be pressure-rated and connected to a scrubber system for off-gas treatment.

  • Safety: Diazonium salts are thermally unstable and potentially explosive when dry.[1][2] All operations should be conducted under a nitrogen atmosphere. The temperature of the diazotization reaction must be strictly controlled and should not exceed 5 °C.[2] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. An emergency quench solution (e.g., a cold solution of sulfamic acid) should be readily available to destroy any unreacted nitrous acid.

3.2.2. Diazotization of o-Anisidine

  • Charging the Reactor: Charge the reactor with 250 L of water and 100 kg (812 mol) of o-anisidine. Start the agitator to ensure a homogenous slurry.

  • Acidification: Slowly add 200 L of 37% hydrochloric acid to the reactor while maintaining the temperature below 20 °C using the reactor jacket cooling. Stir the mixture for 30 minutes to ensure complete formation of the o-anisidine hydrochloride salt.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Nitrite Addition: Prepare a solution of 58 kg (840 mol) of sodium nitrite in 150 L of water. Add this solution subsurface to the reactor over a period of 2-3 hours, ensuring the temperature is maintained between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of sulfamic acid to quench the excess.

3.2.3. Sandmeyer Cyanation

  • Catalyst Preparation: In a separate 500 L reactor, prepare the copper(I) cyanide solution. Under a nitrogen atmosphere, dissolve 65 kg (726 mol) of copper(I) cyanide and 40 kg (816 mol) of sodium cyanide in 300 L of water. The solution should be warmed to 50-60 °C to aid dissolution and then cooled to room temperature.

  • Cyanation Reaction: Slowly transfer the cold diazonium salt solution from the first reactor into the copper(I) cyanide solution over 2-3 hours. The temperature of the cyanation reaction should be maintained between 20-30 °C. Vigorous nitrogen evolution will be observed. The off-gases should be directed to a scrubber containing a sodium hydroxide solution to neutralize any evolved hydrogen cyanide.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The completion of the reaction can be monitored by HPLC.

3.2.4. Work-up and Extraction

  • Quenching: Once the reaction is complete, slowly add 200 L of toluene to the reactor.

  • Phase Separation: Stir the mixture for 30 minutes, then stop the agitator and allow the layers to separate. The upper organic layer contains the this compound.

  • Extraction: Drain the lower aqueous layer. Add 100 L of fresh water to the reactor and stir for 15 minutes to wash the organic layer. Separate the layers and combine the organic layers.

  • Neutralization: Wash the combined organic layers with a 10% sodium carbonate solution until the aqueous layer is neutral to pH paper. Finally, wash with water to remove any residual base.

Purification by Fractional Vacuum Distillation

The crude this compound is purified by fractional distillation under reduced pressure to achieve the desired purity for industrial applications.

3.3.1. Distillation Setup

  • A stainless steel distillation column (e.g., packed with structured packing for high efficiency) connected to a reboiler and a condenser.

  • A vacuum system capable of maintaining a stable pressure.

  • Receivers for collecting different fractions.

3.3.2. Distillation Parameters

The boiling point of this compound is dependent on the pressure. The following table provides approximate boiling points at different pressures.[3][4][5]

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)~245
12135[3][5]
1.2120-122.5[3]
0.173-76

3.3.3. Distillation Protocol

  • Charging: Charge the crude this compound into the reboiler.

  • Applying Vacuum: Gradually reduce the pressure in the distillation system to the desired level (e.g., 10-15 mmHg).

  • Heating: Slowly heat the reboiler to initiate boiling.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which may contain residual toluene and other volatile impurities.

    • Main Fraction: Collect the pure this compound at the appropriate boiling point for the applied pressure.

    • Residue: The high-boiling residue remaining in the reboiler is collected and disposed of appropriately.

  • Product Analysis: The purity of the collected main fraction should be analyzed by GC or HPLC to ensure it meets the required specifications (>99%).

Industrial Waste Treatment

The aqueous waste stream from the Sandmeyer reaction contains copper salts and residual cyanides, which are highly toxic and must be treated before disposal.[6][7][8]

Cyanide Waste Treatment Workflow waste Aqueous Cyanide Waste alkaline_chlorination Alkaline Chlorination (pH > 10) waste->alkaline_chlorination oxidation1 Oxidation to Cyanate (NaOCl) alkaline_chlorination->oxidation1 oxidation2 Oxidation to CO2 + N2 (NaOCl, lower pH) oxidation1->oxidation2 precipitation Heavy Metal Precipitation (pH adjustment) oxidation2->precipitation filtration Filtration precipitation->filtration treated_water Treated Water for Discharge filtration->treated_water sludge Metal Hydroxide Sludge filtration->sludge

Caption: A typical workflow for the treatment of cyanide-containing industrial wastewater.

A common and effective method for cyanide detoxification is alkaline chlorination.[9][10] This process involves two stages:

  • Oxidation to Cyanate: The pH of the wastewater is raised to above 10 with sodium hydroxide. Sodium hypochlorite (bleach) is then added to oxidize the free cyanide to the less toxic cyanate.

    • CN⁻ + OCl⁻ → CNO⁻ + Cl⁻

  • Oxidation of Cyanate: The pH is then lowered to around 8.5, and more sodium hypochlorite is added to oxidize the cyanate to carbon dioxide and nitrogen gas.

    • 2CNO⁻ + 3OCl⁻ + H₂O → 2CO₂ + N₂ + 3Cl⁻ + 2OH⁻

After the cyanide has been destroyed, the heavy metals (primarily copper) are precipitated as hydroxides by adjusting the pH, and the resulting sludge is separated by filtration. The treated water can then be discharged in compliance with environmental regulations.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, making it a versatile scaffold for building complex molecules. Its derivatives have been explored for their potential in various therapeutic areas.

Conclusion

The described protocol for the scale-up synthesis of this compound provides a comprehensive guide for its industrial production. By employing a robust Sandmeyer reaction with careful process control and safety measures, high yields of a high-purity product can be achieved. The outlined waste treatment procedures ensure that the environmental impact of the process is minimized. This document serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

Application of 2-Methoxybenzonitrile in the Synthesis of Azo Dyes and Pigments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-methoxybenzonitrile as a precursor in the synthesis of azo dyes and pigments. While this compound itself is not a direct coupling component for azo dye synthesis due to the deactivating effect of the nitrile group, it serves as a valuable starting material for the preparation of key intermediates. This application note details a multi-step synthetic pathway from this compound to a versatile amino-substituted derivative, which can then be utilized in the production of a range of azo colorants.

The protocols provided herein are based on established chemical transformations and offer a clear roadmap for the laboratory-scale synthesis of these compounds. The accompanying data and visualizations are intended to facilitate a deeper understanding of the synthetic workflow and the underlying chemical principles.

Synthetic Strategy Overview

The primary route for utilizing this compound in azo dye synthesis involves its conversion to an aniline derivative. This is typically achieved through a two-step process:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound.

  • Reduction: Conversion of the nitro group to an amino group, yielding an aminobenzonitrile derivative.

The resulting amino-substituted benzonitrile can then be readily diazotized and coupled with various aromatic compounds to produce a diverse palette of azo dyes and pigments.

G cluster_0 Synthesis of Azo Dye from this compound A This compound B Nitration A->B HNO₃/H₂SO₄ C 2-Methoxy-4-nitrobenzonitrile B->C D Reduction C->D e.g., SnCl₂/HCl E 4-Amino-2-methoxybenzonitrile D->E F Diazotization E->F NaNO₂/HCl G Diazonium Salt F->G I Azo Coupling G->I H Coupling Component (e.g., Naphthol derivative) H->I J Azo Dye I->J

Caption: Overall synthetic workflow from this compound to an Azo Dye.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-nitrobenzonitrile

This protocol describes the nitration of this compound to introduce a nitro group at the 4-position of the benzene ring.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 13.3 g (0.1 mol) of this compound to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the this compound solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.

  • Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then washed with a cold 5% sodium bicarbonate solution and again with cold water.

  • The solid is dried, and can be further purified by recrystallization from ethanol to yield 2-methoxy-4-nitrobenzonitrile.

Parameter Value
Typical Yield 75-85%
Appearance Pale yellow solid
Melting Point 138-140 °C
Protocol 2: Synthesis of 4-Amino-2-methoxybenzonitrile

This protocol details the reduction of the nitro group in 2-methoxy-4-nitrobenzonitrile to an amino group.

Materials:

  • 2-Methoxy-4-nitrobenzonitrile

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a 500 mL round-bottom flask, suspend 17.8 g (0.1 mol) of 2-methoxy-4-nitrobenzonitrile in 200 mL of ethanol.

  • To this suspension, add 67.7 g (0.3 mol) of tin(II) chloride dihydrate.

  • Slowly add 100 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 8-9.

  • The resulting mixture is then extracted three times with 150 mL portions of ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-amino-2-methoxybenzonitrile.

Parameter Value
Typical Yield 80-90%
Appearance Off-white to light brown solid
Melting Point 130-132 °C
Protocol 3: Synthesis of an Azo Dye from 4-Amino-2-methoxybenzonitrile

This protocol provides a general procedure for the diazotization of 4-amino-2-methoxybenzonitrile and its subsequent coupling with a naphthol derivative to form an azo dye.

Materials:

  • 4-Amino-2-methoxybenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

Part A: Diazotization

  • Dissolve 1.48 g (0.01 mol) of 4-amino-2-methoxybenzonitrile in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aminobenzonitrile solution, maintaining the temperature below 5 °C.

  • Continue stirring the mixture for 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Parameter Value
Product Name 1-((4-cyano-3-methoxyphenyl)azo)naphthalen-2-ol
Typical Yield 85-95%
Appearance Red to orange solid
λmax (in Ethanol) 480-520 nm (Typical)

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates involved in this process.

G cluster_workflow Synthetic Pathway to Azo Dyes start This compound nitration Nitration (Electrophilic Aromatic Substitution) start->nitration nitro_intermediate 2-Methoxy-4-nitrobenzonitrile nitration->nitro_intermediate reduction Reduction (e.g., with SnCl₂/HCl) nitro_intermediate->reduction amino_intermediate 4-Amino-2-methoxybenzonitrile reduction->amino_intermediate diazotization Diazotization (NaNO₂/HCl) amino_intermediate->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling (with Coupling Component) diazonium_salt->coupling azo_dye Azo Dye coupling->azo_dye

Caption: Key transformations in the synthesis of azo dyes from this compound.

Application Notes and Protocols for the Catalytic Synthesis of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 2-Methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several catalytic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide details three primary catalytic routes:

  • Sandmeyer Reaction of 2-Methoxyaniline (o-Anisidine): A classic and reliable method involving the diazotization of an aromatic amine followed by a copper-catalyzed cyanation.

  • Vapor-Phase Ammoxidation of 2-Methoxytoluene: A continuous-flow process suitable for large-scale industrial production, where the methyl group is converted to a nitrile in the presence of ammonia and a solid-state catalyst.

  • Dehydration of 2-Methoxybenzaldehyde Oxime: A two-step, one-pot synthesis starting from the corresponding aldehyde, which is converted to an oxime and subsequently dehydrated to the nitrile.

The following sections provide a comparative summary of these methods, detailed experimental protocols, and visual representations of the workflows.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different catalytic syntheses of this compound.

Synthetic Route Starting Material Catalyst Key Reagents Reaction Temperature Yield (%) Reference
Sandmeyer Reaction2-MethoxyanilineCopper(I) Cyanide (CuCN)NaNO₂, HCl, KCN0-5 °C (diazotization), then heat65-92%[1][2][3][4]
Ammoxidation2-MethoxytolueneVPO/SiO₂ (Vanadium Phosphorus Oxide on Silica)Ammonia (NH₃), Air (O₂)~330 °C (603 K)~63% (by analogy with p-isomer)[5]
Dehydration of Oxime2-MethoxybenzaldehydeFerrous Sulfate (FeSO₄) or Thionyl Chloride (SOCl₂)Hydroxylamine Hydrochloride (NH₂OH·HCl), DMF or TriethylamineReflux or 10-30 °C>80-95%[6][7]

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 2-Methoxyaniline

This protocol describes the synthesis of this compound from 2-Methoxyaniline (o-Anisidine) via a diazonium salt intermediate, followed by a copper-catalyzed cyanation.[2][3]

Materials:

  • 2-Methoxyaniline (o-Anisidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Sodium Carbonate

  • Diethyl Ether

  • Ice

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers

  • Büchner funnel and flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part A: Diazotization of 2-Methoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of 2-Methoxyaniline in aqueous HCl. For every 1 mole of the amine, use 2.5 moles of concentrated HCl and enough water to ensure dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 moles per mole of amine) in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 moles per mole of amine) and potassium cyanide (2.4 moles per mole of amine) in water. Gently warm the solution to about 60-70 °C to ensure the formation of the soluble cuprocyanide complex, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cuprocyanide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, gently warm the reaction mixture on a water bath to 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Part C: Product Isolation and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash successively with dilute sodium carbonate solution and then with water.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Vapor-Phase Ammoxidation of 2-Methoxytoluene

This protocol is based on the ammoxidation of p-methoxytoluene and outlines a general procedure for the vapor-phase synthesis of this compound.[5]

Materials:

  • 2-Methoxytoluene

  • Ammonia (gas)

  • Air

  • VPO/SiO₂ catalyst

Equipment:

  • Fixed-bed quartz reactor

  • Tube furnace

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (for analysis)

Procedure:

**Part A: Catalyst Preparation (VPO/SiO₂) **

  • A VPO/SiO₂ catalyst is typically prepared by impregnating a silica support with a solution containing vanadium and phosphorus precursors, followed by drying and calcination.

Part B: Reaction Setup

  • Pack the fixed-bed quartz reactor with the VPO/SiO₂ catalyst.

  • Place the reactor in a tube furnace and heat to the reaction temperature of approximately 330 °C (603 K).

  • Set up the gas and liquid feed lines. Use mass flow controllers to regulate the flow of ammonia and air. Use a syringe pump to introduce liquid 2-Methoxytoluene, which will be vaporized before entering the reactor.

Part C: Ammoxidation Reaction

  • Establish the following molar feed ratio: 2-Methoxytoluene : Ammonia : Air = 1 : 12 : 30.

  • Set the space velocity to approximately 564 h⁻¹.

  • Introduce the reactant stream into the heated reactor. The reaction is continuous.

  • The product stream exiting the reactor is passed through a condenser to liquefy the organic products, which are collected in a chilled flask.

  • Non-condensable gases are vented.

Part D: Product Analysis and Purification

  • The collected liquid product can be analyzed by gas chromatography (GC) to determine the conversion of 2-Methoxytoluene and the selectivity and yield of this compound.

  • The product can be purified by distillation.

Protocol 3: Dehydration of 2-Methoxybenzaldehyde Oxime

This protocol describes a one-pot synthesis of this compound from 2-Methoxybenzaldehyde.[6][7]

Materials:

  • 2-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄) or Thionyl Chloride (SOCl₂)

  • Dimethylformamide (DMF) or Triethylamine

  • Ethyl acetate

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: One-Pot Oximation and Dehydration

  • To a round-bottom flask, add 2-Methoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.3 equivalents), and anhydrous ferrous sulfate (as catalyst) in DMF.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Alternative using Thionyl Chloride: In a flask, dissolve 2-Methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent. Add triethylamine at 15-30 °C. Cool the mixture and slowly add thionyl chloride (2 equivalents) while maintaining the temperature between 10-25 °C. Stir for 1 hour.[6]

Part B: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography or distillation.

Mandatory Visualizations

Experimental_Workflow_Sandmeyer cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Cyanation cluster_isolation Part C: Isolation & Purification start 2-Methoxyaniline in HCl reaction1 Diazotization at 0-5 °C start->reaction1 reagent1 NaNO2 solution reagent1->reaction1 diazonium Aryl Diazonium Salt Solution reaction1->diazonium reaction2 Sandmeyer Reaction diazonium->reaction2 reagent2 CuCN/KCN Solution reagent2->reaction2 mixture Reaction Mixture reaction2->mixture extraction Solvent Extraction mixture->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Ammoxidation_Process cluster_inputs Reactant Feeds cluster_reactor Catalytic Reactor cluster_separation Product Recovery toluene 2-Methoxytoluene (liquid) vaporizer Vaporizer toluene->vaporizer nh3 Ammonia (gas) mixer Gas Mixer nh3->mixer air Air (gas) air->mixer vaporizer->mixer reactor Fixed-Bed Reactor (VPO/SiO₂ Catalyst) ~330 °C mixer->reactor condenser Condenser reactor->condenser separator Gas-Liquid Separator condenser->separator product Crude this compound separator->product offgas Vent Gas separator->offgas

References

Application of 2-Methoxybenzonitrile in the Synthesis of Bioactive Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(2-methoxyphenyl)-1H-tetrazole from 2-methoxybenzonitrile. This transformation is a key step in the generation of tetrazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.

Introduction

The synthesis of 5-substituted-1H-tetrazoles is a fundamental transformation in heterocyclic chemistry. The most prevalent and efficient method for this synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[1][2] This reaction can be facilitated by various catalysts, including Brønsted or Lewis acids, to activate the nitrile group towards nucleophilic attack by the azide ion.[3] this compound serves as a valuable starting material, yielding 5-(2-methoxyphenyl)-1H-tetrazole, a scaffold that can be further elaborated to produce a diverse range of potentially bioactive molecules. Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antihypertensive properties.[4]

Synthetic Workflow

The synthesis of 5-(2-methoxyphenyl)-1H-tetrazole from this compound via a catalyzed [3+2] cycloaddition with sodium azide follows a straightforward and robust workflow. The general process involves the reaction of the nitrile and azide in a suitable solvent, often in the presence of a catalyst, followed by heating. The workup procedure typically involves acidification to protonate the tetrazole ring, followed by extraction and purification.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Add Reagents Sodium Azide (NaN3) Catalyst Solvent (e.g., DMF) Reagents->Reaction_Vessel Add Heating Heating (e.g., 100-120 °C) Reaction_Vessel->Heating Acidification Acidification (e.g., HCl) Heating->Acidification Cool & Quench Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Final_Product 5-(2-methoxyphenyl)-1H-tetrazole Purification->Final_Product

Caption: General experimental workflow for the synthesis of 5-(2-methoxyphenyl)-1H-tetrazole.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly influence the reaction efficiency, including yield and reaction time. Below is a summary of various catalytic systems reported for the synthesis of 5-substituted-1H-tetrazoles from nitriles. While not all examples explicitly use this compound, they provide a strong basis for catalyst selection.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Lead(II) Chloride (PbCl₂) DMF1208High
Copper(II) Sulfate (CuSO₄·5H₂O) DMSO1401Good to Excellent[2]
Silica Sulfuric Acid DMF120672-95[3]
SO₃H-carbon DMF100685-95[5]

Experimental Protocols

The following protocols are representative examples for the synthesis of 5-substituted-1H-tetrazoles and can be adapted for the specific use of this compound.

Protocol 1: Lead(II) Chloride Catalyzed Synthesis

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1 mmol, 133.15 mg) and sodium azide (1.5 mmol, 97.5 mg) in 2 mL of dry dimethylformamide (DMF).

  • Catalyst Addition: Add lead(II) chloride (PbCl₂, 0.1 mmol, 27.8 mg) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 120 °C under a nitrogen atmosphere for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add 10 mL of ice-cold water.

  • Acidification: Acidify the mixture to a pH of 2-3 by the dropwise addition of 3 N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Copper(II) Sulfate Catalyzed Synthesis [2]

  • Reaction Setup: To a solution of this compound (1 mmol, 133.15 mg) in 2 mL of dimethyl sulfoxide (DMSO), add sodium azide (1 mmol, 65 mg) and copper(II) sulfate pentahydrate (0.02 mmol, 5 mg).

  • Reaction Conditions: Heat the reaction mixture to 140 °C and stir for 1 hour. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture and treat with 10 mL of 4 M HCl.

  • Extraction: Extract the product with ethyl acetate (10 mL). Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer to obtain the crude product, which can be purified by appropriate methods.

Application in Drug Development: Angiotensin II Receptor Blockade

Many tetrazole-containing compounds, particularly those with a biphenyl scaffold, are potent antagonists of the angiotensin II type 1 (AT₁) receptor.[6][7][8] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation. By blocking the AT₁ receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The tetrazole moiety in these molecules mimics the carboxylate group of the natural ligand, angiotensin II, enabling strong binding to the receptor.

The signaling pathway initiated by angiotensin II binding to the AT₁ receptor is a critical target for antihypertensive drugs. The following diagram illustrates this pathway and the point of intervention by AT₁ receptor antagonists.

Angiotensin_II_Signaling cluster_system Renin-Angiotensin System cluster_cellular Cellular Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds G_Protein Gq/11 AT1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist 5-(2-methoxyphenyl)- 1H-tetrazole Derivative (AT1 Antagonist) Antagonist->AT1_Receptor Blocks

Caption: Angiotensin II receptor signaling and inhibition by a tetrazole-based antagonist.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of 5-(2-methoxyphenyl)-1H-tetrazole. The [3+2] cycloaddition reaction with sodium azide, facilitated by various catalytic systems, provides an efficient route to this important heterocyclic scaffold. The resulting tetrazole derivatives are of significant interest to the pharmaceutical industry due to their potential to modulate key biological pathways, such as the renin-angiotensin system. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and development of novel tetrazole-based therapeutic agents.

References

Application Notes and Protocols for One-Pot Synthesis Methodologies in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the efficient one-pot synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. While direct one-pot methodologies commencing from 2-methoxybenzonitrile are not widely documented, the following protocols, which utilize the closely related and readily accessible 2-aminobenzonitrile, exemplify the principles and advantages of one-pot and multicomponent reactions in the synthesis of complex nitrogen-containing heterocycles. These methods offer significant benefits, including operational simplicity, high atom economy, and the ability to generate molecular diversity from simple precursors in a single synthetic operation.

Application Note 1: One-Pot, Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines

This protocol details a facile and rapid microwave-assisted, solvent-free, one-pot synthesis of 2-alkyl-4-aminoquinazolines from 2-aminobenzonitrile, orthoesters, and ammonium acetate. This multicomponent reaction (MCR) approach is advantageous for its high efficiency, clean reaction profile, and amenability to library synthesis for drug discovery.[1]

Reaction Principle

The reaction proceeds via the initial formation of an intermediate from the condensation of 2-aminobenzonitrile with an orthoester. Subsequent reaction with ammonium acetate in situ leads to the cyclization and formation of the 4-aminoquinazoline ring system. Microwave irradiation accelerates the reaction, leading to high yields in a short timeframe.

Experimental Protocol

Materials:

  • 2-Aminobenzonitrile

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Ammonium acetate

  • Microwave reactor vials

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, combine 2-aminobenzonitrile (1.0 mmol), the desired orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power and temperature optimized for the specific substrates (typical conditions: 100-150 °C, 150 W, 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-substituted 4-aminoquinazoline.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 2-substituted 4-aminoquinazolines using this one-pot methodology.

EntryR Group (from Orthoester)ProductReaction Time (min)Yield (%)
1H4-Aminoquinazoline1092
2CH₃2-Methyl-4-aminoquinazoline894
3C₂H₅2-Ethyl-4-aminoquinazoline1090
4n-C₃H₇2-Propyl-4-aminoquinazoline1288

Logical Workflow of the One-Pot Synthesis

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Aminobenzonitrile D Mixing of Reactants A->D B Orthoester B->D C Ammonium Acetate C->D E Microwave Irradiation D->E F Precipitation with Water E->F G Filtration F->G H Recrystallization G->H I 2-Substituted 4-Aminoquinazoline H->I

Caption: Workflow for the one-pot synthesis of 4-aminoquinazolines.

Application Note 2: Tandem Copper-Catalyzed Annulation of 2-Nitrobenzonitrile and Alcohols for the Synthesis of Quinazolin-4(3H)-ones

This protocol describes a one-pot synthesis of 2-arylquinazolin-4(3H)-ones from readily available 2-nitrobenzonitriles and alcohols.[2] This tandem reaction proceeds under mild conditions, utilizing a copper catalyst, and does not require external oxidants or reductants, making it an environmentally benign and efficient process.[2]

Reaction Principle

The reaction is believed to proceed through a tandem sequence. Initially, the alcohol is oxidized to the corresponding aldehyde, catalyzed by the copper species. The nitro group of 2-nitrobenzonitrile is then reduced in situ to an amino group. The resulting 2-aminobenzonitrile intermediate then undergoes cyclization with the aldehyde to form the quinazolin-4(3H)-one product.

Experimental Protocol

Materials:

  • 2-Nitrobenzonitrile

  • Substituted benzyl alcohol

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To an oven-dried reaction tube, add 2-nitrobenzonitrile (0.5 mmol), the substituted benzyl alcohol (1.0 mmol), Cu(OAc)₂ (10 mol%), and KOH (1.5 mmol).

  • Evacuate and backfill the tube with argon.

  • Add 1,4-dioxane (2.0 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinazolin-4(3H)-one.

Quantitative Data Summary

The following table presents the yields for the synthesis of various 2-arylquinazolin-4(3H)-ones using this tandem one-pot method.

EntryR Group (from Alcohol)ProductYield (%)
1Phenyl2-Phenylquinazolin-4(3H)-one85
24-Methylphenyl2-(p-Tolyl)quinazolin-4(3H)-one82
34-Methoxyphenyl2-(4-Methoxyphenyl)quinazolin-4(3H)-one78
44-Chlorophenyl2-(4-Chlorophenyl)quinazolin-4(3H)-one75

Proposed Tandem Reaction Pathway

G A 2-Nitrobenzonitrile + Benzyl Alcohol B Cu(OAc)₂ Catalysis A->B C In situ Aldehyde Formation B->C D In situ Amine Formation B->D E Cyclization C->E D->E F 2-Arylquinazolin-4(3H)-one E->F

Caption: Proposed pathway for the tandem synthesis of quinazolinones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My Sandmeyer reaction yield is low, and I'm observing a significant amount of a phenolic byproduct. What's happening and how can I fix it?

A: The formation of 2-methoxyphenol is a common side reaction in the Sandmeyer synthesis of this compound. This occurs when the diazonium salt reacts with water before the cyanide anion has a chance to substitute the diazonium group.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and the addition of the diazonium salt solution to the copper(I) cyanide solution. This minimizes the decomposition of the diazonium salt and its reaction with water.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial. Ensure all glassware is dry before starting.

  • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution with vigorous stirring. This ensures that the diazonium salt reacts with the cyanide complex as it is introduced, rather than accumulating and decomposing.

  • pH Control: The reaction should be kept acidic to stabilize the diazonium salt.

Q2: I am attempting a Rosenmund-von Braun reaction with 2-bromoanisole and the reaction is sluggish with a low yield, even at high temperatures. What can I do to improve this?

A: The classical Rosenmund-von Braun reaction often requires harsh conditions (high temperatures and long reaction times), which can lead to decomposition of starting materials and products.

Optimization Strategies:

  • Use of a Promoter: The addition of L-proline as a ligand can significantly accelerate the reaction and allow for lower reaction temperatures (around 120 °C), leading to higher yields.[1]

  • Choice of Halide: Aryl iodides are generally more reactive than aryl bromides in the Rosenmund-von Braun reaction. If feasible, starting with 2-iodoanisole can lead to higher yields and shorter reaction times.[1]

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Purity of Copper(I) Cyanide: The quality of CuCN is crucial. It is recommended to use freshly purchased or purified CuCN.

Q3: During the workup of my reaction, I'm experiencing product loss. What are some best practices for isolating this compound?

A: this compound is a liquid with moderate polarity. Losses during workup can occur due to its solubility in the aqueous phase or incomplete extraction.

Purification Tips:

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete removal of the product from the aqueous layer.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solution.

  • Purification Technique: The crude product can be purified by vacuum distillation.[2][3] The boiling point of this compound is approximately 135 °C at 12 mmHg. Column chromatography on silica gel can also be employed for purification.

Q4: I am concerned about the potential for hydrolysis of the nitrile group or cleavage of the methoxy ether during the synthesis. How can I avoid these side reactions?

A: Both the nitrile and the methoxy groups can be sensitive to certain reaction conditions.

Preventative Measures:

  • Hydrolysis of Nitrile: The nitrile group is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. Strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis to the corresponding amide or carboxylic acid.[4][5] When performing a workup, avoid prolonged exposure to strong acids or bases.

  • Cleavage of Methoxy Group (Demethylation): Ether cleavage is a potential side reaction, particularly under strongly acidic conditions (e.g., with HBr or HI) or with certain Lewis acids at high temperatures. When choosing a synthetic route, consider the reagents' potential to effect demethylation. For instance, the conditions for the L-proline promoted Rosenmund-von Braun reaction are generally mild enough to avoid this.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A: The three primary methods for synthesizing this compound are:

  • Sandmeyer Reaction: This involves the diazotization of 2-methoxyaniline (o-anisidine) followed by a copper(I) cyanide-mediated cyanation.[6][7]

  • Rosenmund-von Braun Reaction: This is the reaction of an aryl halide, such as 2-bromoanisole or 2-iodoanisole, with copper(I) cyanide.[8][9]

  • From 2-Methoxybenzaldehyde: This method involves the conversion of 2-methoxybenzaldehyde to its oxime, followed by dehydration to the nitrile.[2]

Q2: Which starting material is better for the Rosenmund-von Braun reaction: 2-bromoanisole or 2-iodoanisole?

A: 2-Iodoanisole is generally more reactive than 2-bromoanisole and often gives higher yields under milder conditions in the Rosenmund-von Braun reaction.[1] However, 2-bromoanisole is typically less expensive and more readily available. The choice may depend on a balance of cost, availability, and desired reaction efficiency.

Q3: Can I use sodium cyanide instead of copper(I) cyanide in the Rosenmund-von Braun reaction?

A: While some modern palladium-catalyzed cyanation reactions can use sodium cyanide or other cyanide sources, the traditional Rosenmund-von Braun reaction specifically uses copper(I) cyanide. The copper plays a crucial role in the reaction mechanism.[8]

Q4: What is a typical yield for the Sandmeyer synthesis of this compound?

A: Reported yields for the Sandmeyer synthesis of this compound from 2-methoxyaniline are in the range of 64.5-67.3%.[3] Optimization of reaction conditions can potentially improve upon this.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical TemperatureTypical YieldReference
Sandmeyer Reaction2-MethoxyanilineNaNO₂, HCl, CuCN0-5 °C (diazotization)64.5-67.3%[3]
Rosenmund-von Braun2-BromoanisoleCuCN, DMF~150 °C (reflux)Moderate[8]
L-Proline Promoted Rosenmund-von Braun2-BromoanisoleCuCN, L-proline, DMF~120 °C~81% (for 4-methoxy)[1]
L-Proline Promoted Rosenmund-von Braun2-IodoanisoleCuCN, L-proline, DMF~80 °C~98% (for 4-methoxy)[1]
From Aldehyde2-MethoxybenzaldehydeHydroxylamine, Dehydrating agentVariesGood to Excellent[2]

Experimental Protocols

Protocol 1: Sandmeyer Reaction Synthesis of this compound

  • Diazotization:

    • In a flask equipped with a stirrer, dissolve 2-methoxyaniline in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: L-Proline Promoted Rosenmund-von Braun Synthesis of this compound

  • Reaction Setup:

    • To a reaction flask, add 2-bromoanisole, copper(I) cyanide (2.0 equivalents), and L-proline (1.0 equivalent).

    • Add anhydrous DMF as the solvent.

    • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of aqueous ammonia to complex the copper salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction cluster_rosenmund Rosenmund-von Braun Reaction cluster_aldehyde From Aldehyde start_S 2-Methoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start_S->diazotization diazonium_salt 2-Methoxydiazonium Chloride diazotization->diazonium_salt cyanation_S Cyanation (CuCN) diazonium_salt->cyanation_S product_S This compound cyanation_S->product_S purification Purification (Distillation or Chromatography) product_S->purification start_R 2-Bromoanisole or 2-Iodoanisole cyanation_R Cyanation (CuCN, DMF, Heat) start_R->cyanation_R product_R This compound cyanation_R->product_R product_R->purification start_A 2-Methoxybenzaldehyde oximation Oximation (Hydroxylamine) start_A->oximation oxime 2-Methoxybenzaldoxime oximation->oxime dehydration Dehydration oxime->dehydration product_A This compound dehydration->product_A product_A->purification final_product Pure This compound purification->final_product

Caption: Synthetic routes to this compound.

troubleshooting_guide cluster_sandmeyer Sandmeyer Reaction Issues cluster_rosenmund Rosenmund-von Braun Issues cluster_general General Issues start Low Yield of This compound phenolic_byproduct Phenolic Byproduct Observed? start->phenolic_byproduct sluggish_reaction Sluggish Reaction? start->sluggish_reaction product_loss Product Loss During Workup? start->product_loss side_reactions Nitrile Hydrolysis or Demethylation? start->side_reactions temp_control_S Action: Lower Temperature (0-5°C) phenolic_byproduct->temp_control_S Yes slow_addition Action: Slow Addition of Diazonium Salt phenolic_byproduct->slow_addition Yes use_promoter Action: Add L-Proline sluggish_reaction->use_promoter Yes change_halide Action: Use 2-Iodoanisole sluggish_reaction->change_halide Yes extraction_technique Action: Optimize Extraction (Multiple Extractions) product_loss->extraction_technique Yes purification_method Action: Use Vacuum Distillation product_loss->purification_method Yes control_pH_temp Action: Avoid Strong Acids/Bases and High Temperatures side_reactions->control_pH_temp Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound synthesized via the Sandmeyer reaction of o-anisidine?

A1: The most prevalent byproducts in the Sandmeyer reaction for the synthesis of this compound are typically:

  • 2-Methoxyphenol (Guaiacol): Formed from the reaction of the diazonium salt with water.

  • 2,2'-Dimethoxybiphenyl: Arises from the coupling of two aryl radicals.

  • Azo compounds: These can form if the diazonium salt couples with the starting o-anisidine or another electron-rich aromatic compound in the reaction mixture.

  • Unreacted starting materials or reagents.

Q2: My crude this compound is a dark-colored oil. What is the best initial purification step?

A2: For a dark-colored oily crude product, an initial purification by steam distillation is often effective. This method is particularly useful for separating the volatile this compound from non-volatile tars and colored impurities.[1][2] Following steam distillation, further purification by fractional vacuum distillation, recrystallization, or column chromatography may be necessary to remove more closely related impurities.

Q3: I am having trouble separating this compound from 2-methoxyphenol. Which method is most suitable?

A3: Separation of this compound from 2-methoxyphenol can be achieved by a few methods:

  • Washing with a basic solution: 2-Methoxyphenol is acidic and will react with a base like aqueous sodium hydroxide to form a water-soluble salt, which can then be removed by extraction. This compound, being neutral, will remain in the organic layer.

  • Fractional vacuum distillation: Due to the significant difference in their boiling points (see table below), fractional distillation under reduced pressure is an effective method for separation.

Q4: Can I purify this compound by recrystallization?

A4: Yes, this compound can be purified by recrystallization. Since it has a melting point of 24.5 °C, it can be treated as a low-melting solid. A mixed solvent system, such as ethanol/water, is a good starting point. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

Troubleshooting Guides

Purification by Fractional Vacuum Distillation

Problem: Poor separation between this compound and a close-boiling impurity.

CompoundBoiling Point (°C)
This compound135 °C at 12 mmHg[2]
2-Methoxyphenol205 °C at 760 mmHg[3][4][5][6]
2,2'-Dimethoxybiphenyl338.4 °C at 760 mmHg[7]

Possible Causes & Solutions:

  • Inefficient fractionating column: Ensure you are using a column with sufficient theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings) is recommended.

  • Incorrect pressure: The boiling point is pressure-dependent. Ensure your vacuum system is stable and provides a consistent low pressure. A lower pressure will decrease the boiling points and may improve separation.

  • Heating rate is too high: A rapid heating rate can lead to co-distillation. Heat the distillation flask slowly and evenly to allow for proper equilibration in the column.

  • Flooding of the column: If the heating rate is too high, the column may flood, leading to poor separation. Reduce the heating rate to allow the vapor and liquid to interact efficiently.

Purification by Recrystallization

Problem: Oiling out instead of crystallization.

Possible Causes & Solutions:

  • Solution is too concentrated: If the solution is supersaturated to a large extent, the product may separate as an oil. Try adding a small amount of the better solvent (e.g., ethanol) to the hot solution to reduce the concentration slightly.

  • Cooling too rapidly: Rapid cooling can induce oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent system: The chosen solvent system may not be ideal. Experiment with different solvent ratios or other solvent pairs.

Problem: Low recovery of purified this compound.

Possible Causes & Solutions:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Crystals washed with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. Use a pre-heated funnel to prevent this.

Purification by Flash Column Chromatography

Problem: Poor separation of this compound from byproducts on a silica gel column.

Possible Causes & Solutions:

  • Incorrect eluent polarity: If the eluent is too polar, all compounds will travel up the column quickly with little separation. If it is not polar enough, the compounds may not move from the baseline. A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Column overloading: Using too much crude sample relative to the amount of silica gel will result in broad, overlapping bands. A general rule is to use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.

  • Co-elution of impurities: If an impurity has a very similar polarity to this compound, it may co-elute. In this case, try a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Purification by Washing and Extraction
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous sodium hydroxide solution to remove acidic impurities like 2-methoxyphenol. Repeat the washing two to three times.

  • Wash the organic layer with water to remove any residual base.

  • Wash the organic layer with brine to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, ensuring all joints are well-sealed.

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask.

  • When the temperature at the still head stabilizes at the boiling point of this compound at the recorded pressure (e.g., ~135 °C at 12 mmHg), change the receiving flask and collect the pure fraction.

  • Stop the distillation when the temperature begins to drop or when most of the material has distilled over.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purification by Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution gently boiled for a few minutes. Perform a hot filtration to remove the charcoal.

  • To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualization of Purification Workflow

Purification_Workflow crude Crude this compound (Dark Oil/Solid) steam_dist Steam Distillation crude->steam_dist Initial Cleanup wash_extract Washing & Extraction (vs. NaOH(aq)) steam_dist->wash_extract Remove Acidic Impurities distillation Fractional Vacuum Distillation wash_extract->distillation High Purity recrystallization Recrystallization (Ethanol/Water) wash_extract->recrystallization Solid Product chromatography Flash Column Chromatography wash_extract->chromatography High Purity Separation pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

References

Troubleshooting low conversion rates in 2-Methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 2-Methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Palladium-Catalyzed Cyanation for this compound Synthesis

Q1: I am experiencing low to no conversion in the palladium-catalyzed cyanation of 2-bromoanisole to produce this compound. What are the likely causes?

A1: Low conversion in palladium-catalyzed cyanation is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or reagent quality. Here are the primary factors to investigate:

  • Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[1] This is one of the most frequent causes of reaction failure.

  • Inactive Catalyst System: The choice of palladium source, ligand, and base is critical and highly interdependent. An inappropriate combination can result in an inactive catalytic system.

  • Poor Reagent Quality: The purity and dryness of your reagents and solvent are crucial. Water can interfere with the reaction, and impurities in the starting material or cyanide source can inhibit the catalyst.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the starting materials, product, or catalyst.

Q2: How can I prevent palladium catalyst poisoning by the cyanide source?

A2: Preventing catalyst poisoning is key to a successful cyanation reaction. Here are several strategies:

  • Use of Less Soluble Cyanide Sources: Employing cyanide sources with low solubility in the reaction solvent, such as Zn(CN)₂, can help maintain a low concentration of free cyanide ions, thus minimizing catalyst poisoning.

  • Use of Non-toxic, Stable Cyanide Sources: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and stable alternative to highly toxic alkali metal cyanides.[2] Its use often requires specific conditions to facilitate the release of the cyanide to the palladium center.

  • Appropriate Ligand Selection: Bulky electron-rich phosphine ligands, such as XPhos, can protect the palladium center and promote efficient cross-coupling without being easily displaced by cyanide.[3]

  • Biphasic Solvent Systems: Using a biphasic solvent system, such as an organic solvent with water, can help to control the concentration of the cyanide source in the organic phase where the catalysis is occurring.[3]

Q3: My palladium-catalyzed cyanation of 2-chloroanisole is not working. Why is this more challenging than with 2-bromoanisole?

A3: Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more difficult. To achieve successful cyanation of aryl chlorides, more forcing conditions or specialized catalytic systems are often required, such as higher temperatures and more active catalysts and ligands.[4]

Nucleophilic Aromatic Substitution (SNAr) Reactions with this compound

Q4: I am attempting a nucleophilic aromatic substitution on this compound and observing very low conversion. What are the limiting factors?

A4: For a nucleophilic aromatic substitution to proceed efficiently, the aromatic ring must be sufficiently electron-deficient. The methoxy group (-OCH₃) is an electron-donating group, which makes the aromatic ring of this compound less susceptible to nucleophilic attack. For a successful SNAr reaction, a strong electron-withdrawing group (such as a nitro or cyano group) is typically required to be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In the case of this compound, if there isn't a strong electron-withdrawing group elsewhere on the ring, the reaction will likely be very slow or not occur at all under standard SNAr conditions.

Q5: How can I improve the yield of my SNAr reaction with a this compound derivative?

A5: To improve the yield of an SNAr reaction with a derivative of this compound, consider the following:

  • Ensure Proper Substitution: Verify that your this compound substrate has a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a suitable leaving group.

  • Use a Strong Nucleophile: Employing a more potent nucleophile can help to increase the reaction rate.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid side reactions.

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are typically used to solvate the nucleophile and facilitate the reaction.

Data Presentation

Table 1: Effect of Ligand on the Yield of Palladium-Catalyzed Cyanation

EntryLigandYield (%)
1XPhos97
2tBuXPhos85
3tBuBrettPhos78
4P(t-Bu)₃<10
5dppf<5

Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), Pd precatalyst P1 (0.2 mol %), ligand (0.2 mol %), KOAc (0.125 equiv), dioxane/H₂O (1:1), 100 °C, 1h. Data adapted from literature.[2]

Table 2: Optimization of Reaction Conditions for a Mild Palladium-Catalyzed Cyanation

EntryBaseSolvent (THF/H₂O)Conversion (%)
1KOAcTHF17
2Cs₂CO₃THF6
3noneTHF23
4none1:160
5none1:5100 (89% isolated yield)
6none1:939

Reaction conditions: ethyl 4-chlorobenzoate (0.2 mmol), Zn(CN)₂ (0.66 equiv), Pd precatalyst P1 (0.004 mmol), L1 (0.004 mmol), base (0.02 mmol), solvent (1 mL). Data adapted from literature.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 2-Bromoanisole

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a nitrogen-filled glovebox, add 2-bromoanisole (1.0 mmol), the palladium precatalyst (e.g., P1, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), the cyanide source (e.g., Zn(CN)₂, 0.66 mmol), and the base (if required) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent system (e.g., a 1:5 mixture of THF and water, 3.0 mL).[3]

  • Reaction Execution: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at the desired temperature (e.g., 40 °C) and stir for the specified time (e.g., 18 hours).[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Fluoroanisole with a Nitrile

This protocol describes a method for the synthesis of a tertiary benzylic nitrile from 2-fluoroanisole, which can be adapted for similar transformations.

  • Reaction Setup: To a three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere, add 2-fluoroanisole (79.28 mmol), tetrahydrofuran (THF, 100 mL), and potassium hexamethyldisilazide (KHMDS, 118.92 mmol).[6]

  • Nucleophile Addition: Add isobutyronitrile (316.71 mmol) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to 60 °C for 23 hours.[6]

  • Work-up: After cooling to room temperature, transfer the solution to a separatory funnel containing methyl tert-butyl ether (300 mL) and 1 N hydrochloric acid (300 mL). Separate the organic layer and wash successively with water (300 mL) and brine (200 mL).[6]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[6]

Visualizations

Troubleshooting_Low_Conversion_Cyanation start Low Conversion in This compound Synthesis (Pd-catalyzed Cyanation) check_reagents 1. Verify Reagent Quality - Anhydrous Solvent? - Pure Starting Material? - Active Cyanide Source? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Correct Pd Source/Ligand/Base? - Catalyst Poisoning? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Dry solvent and reagents - Purify starting material - Use fresh cyanide source check_reagents->solution_reagents Issue Found check_conditions 3. Assess Reaction Conditions - Optimal Temperature? - Sufficient Reaction Time? - Proper Atmosphere (Inert)? check_catalyst->check_conditions Catalyst System OK solution_catalyst Solution: - Screen different ligands/bases - Use less soluble cyanide source (e.g., Zn(CN)₂) - Use K₄[Fe(CN)₆] check_catalyst->solution_catalyst Issue Found solution_conditions Solution: - Optimize temperature - Monitor reaction by TLC/GC - Ensure inert atmosphere check_conditions->solution_conditions Issue Found Palladium_Catalytic_Cycle_Cyanation cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation [Pd(CN)₄]²⁻ (Inactive) Pd0->Deactivation Excess CN⁻ (Poisoning) Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Transmetalation ('CN⁻') OxAdd->Deactivation Excess CN⁻ Transmetal->Pd0 Reductive Elimination RedElim Ar-CN Transmetal->Deactivation Excess CN⁻ SNAr_Mechanism_Troubleshooting start Low Conversion in SₙAr on this compound Derivative check_substrate 1. Analyze Substrate - Is there a good leaving group? - Is there a strong electron- withdrawing group (EWG) -ortho or -para to the leaving group? start->check_substrate check_nucleophile 2. Evaluate Nucleophile & Conditions - Is the nucleophile strong enough? - Is the solvent appropriate (polar aprotic)? - Is the temperature adequate? check_substrate->check_nucleophile Substrate OK no_ewg Problem: - Methoxy group is electron-donating. - Ring is not activated for nucleophilic attack. check_substrate->no_ewg No o/p EWG solution Solution: - Redesign substrate with an EWG. - Use a stronger nucleophile. - Increase reaction temperature. check_nucleophile->solution Conditions Suboptimal

References

Optimizing reaction conditions for 2-Methoxybenzonitrile synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound, also known as o-anisonitrile, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Several common synthetic routes are employed for its preparation:

  • Sandmeyer Reaction: This classic method involves the diazotization of o-anisidine followed by reaction with a cyanide salt, typically copper(I) cyanide.[4][5]

  • Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide (e.g., 2-chloro or 2-bromoanisole) with a cyanide source, catalyzed by a palladium complex.[6][7][8]

  • Dehydration of 2-Methoxybenzaldoxime: This method involves the formation of an oxime from 2-methoxybenzaldehyde, followed by dehydration to yield the nitrile.[9][10][11]

  • Nucleophilic Aromatic Substitution: This involves the reaction of a suitable precursor like o-chlorobenzonitrile with sodium methoxide.[12]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Several safety precautions are crucial:

  • Handling of Cyanide: Many synthetic routes involve highly toxic cyanide salts (e.g., CuCN, KCN). These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a safer alternative in some methods.[6][7]

  • Diazonium Salt Stability: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry.[4] It is crucial to use them in solution without isolation.

  • Solvent Hazards: Many organic solvents used in these syntheses are flammable and/or toxic. Ensure proper storage and handling procedures are followed.

  • Product Toxicity: this compound itself may be harmful if swallowed, inhaled, or in contact with skin.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Sandmeyer Reaction

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete diazotization of o-anisidine.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the solution is acidic.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposing it to high temperatures or direct sunlight.
Inefficient cyanation.Ensure the copper(I) cyanide is of high purity. The reaction temperature for the cyanation step is critical and may require optimization, typically in the range of 60-100 °C.[13]
Side reactions.The formation of phenol as a byproduct can occur if the diazonium salt reacts with water. Maintaining a low temperature and acidic conditions can minimize this.

Problem 2: Formation of colored impurities.

Possible Cause Troubleshooting Suggestion
Azo coupling.If the pH of the diazotization reaction is not sufficiently acidic, the diazonium salt can couple with unreacted o-anisidine to form colored azo compounds. Maintain a strongly acidic environment.
Oxidation of intermediates.The reaction mixture can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
Method 2: Palladium-Catalyzed Cyanation

Problem 1: Catalyst deactivation leading to incomplete reaction.

Possible Cause Troubleshooting Suggestion
Excess cyanide ions poisoning the catalyst.Use a cyanide source with lower solubility or a cyanide transfer agent to control the concentration of free cyanide. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a good alternative to more soluble salts.[6][7]
Oxidation of the palladium catalyst.Ensure the reaction is carried out under an inert atmosphere. Use high-purity, degassed solvents.
Ligand degradation.The choice of phosphine ligand is crucial. Some ligands are more robust than others. Consider using bulky, electron-rich phosphine ligands.

Problem 2: Poor selectivity and formation of byproducts.

Possible Cause Troubleshooting Suggestion
Homocoupling of the aryl halide.Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce the rate of homocoupling.
Hydrolysis of the nitrile product.Ensure anhydrous reaction conditions if using a cyanide source that can generate water upon reaction.
Method 3: Dehydration of 2-Methoxybenzaldoxime

Problem 1: Incomplete conversion of the oxime to the nitrile.

Possible Cause Troubleshooting Suggestion
Inefficient dehydrating agent.A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of agent and reaction conditions (temperature, solvent) may need to be optimized for your specific substrate.[10]
Reversibility of the reaction.Ensure that water, the byproduct of the reaction, is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves.

Problem 2: Formation of amide byproduct.

Possible Cause Troubleshooting Suggestion
Beckmann rearrangement of the oxime.This side reaction can be promoted by certain acidic conditions. The choice of a milder dehydrating agent and careful control of the reaction temperature can minimize this pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • o-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, for preparing CuCN solution)

  • Benzene or Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve o-anisidine in a solution of concentrated HCl and water. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of NaCN in water. Warm this solution to 60-70 °C.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Work-up: After the addition is complete, heat the mixture, for example, by steam distillation.[14] Extract the distillate with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with NaOH solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.[14]

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

Materials:

  • 2-Bromoanisole

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, dppf)

  • Sodium Carbonate (Na₂CO₃)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-bromoanisole, potassium hexacyanoferrate(II), palladium(II) acetate, the phosphine ligand, and sodium carbonate.

  • Reaction: Add the degassed solvent (and water if required by the specific protocol). Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15]

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction Workflow start_s Start: o-Anisidine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start_s->diazotization diazonium_salt Arenediazonium Salt (in situ) diazotization->diazonium_salt cyanation_s Cyanation (CuCN) diazonium_salt->cyanation_s product_s This compound cyanation_s->product_s

Caption: Workflow for the Sandmeyer synthesis of this compound.

logical_relationship cluster_params Key Optimization Parameters cluster_outcomes Desired Outcomes synthesis_goal Goal: Optimize this compound Synthesis temperature Temperature synthesis_goal->temperature solvent Solvent synthesis_goal->solvent catalyst Catalyst/Reagent synthesis_goal->catalyst high_yield High Yield temperature->high_yield high_purity High Purity temperature->high_purity solvent->high_purity catalyst->high_yield low_cost Low Cost & Safety catalyst->low_cost

Caption: Key parameters for optimizing this compound synthesis.

References

Technical Support Center: Scale-Up of 2-Methoxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-Methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The most prevalent method for the large-scale production of this compound is the Sandmeyer reaction. This process begins with the diazotization of o-anisidine (2-methoxyaniline) to form a diazonium salt, which is then reacted with a cyanide source, typically a copper(I) cyanide complex, to yield the final product.[1][2] This route is favored due to the relatively low cost and availability of the starting materials.

Alternative approaches, such as the Letts nitrile synthesis from aromatic carboxylic acids and metal thiocyanates, or biocatalytic methods using aldoxime dehydratases, are also known but are less commonly employed at an industrial scale for this specific compound.[3][4]

Q2: What are the primary safety concerns when scaling up the production of this compound via the Sandmeyer reaction?

A2: The primary safety concerns during the scale-up of this compound synthesis are associated with the diazotization step and the handling of cyanide.

  • Thermal Runaway: The diazotization of aromatic amines is a highly exothermic reaction.[5] Inadequate temperature control in a large reactor can lead to a rapid increase in temperature, causing the decomposition of the diazonium salt, which can be explosive. This also leads to the formation of unwanted and potentially hazardous byproducts. Continuous monitoring of the reaction temperature and a robust cooling system are critical.

  • Instability of Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose, sometimes violently, when isolated in a dry state or at elevated temperatures.[5] Therefore, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately in the subsequent Sandmeyer reaction.

  • Toxicity of Reagents: o-Anisidine is a toxic compound and a suspected carcinogen.[6] Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated area, with appropriate personal protective equipment (PPE) and emergency procedures in place.

  • Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas.[5] In a large-scale reactor, this can lead to a significant pressure buildup if the vessel is not properly vented.

Q3: What are the common impurities encountered in this compound production and how can they be removed?

A3: Common impurities depend on the synthetic route and reaction conditions. In the Sandmeyer synthesis, potential impurities include:

  • Unreacted o-Anisidine: Incomplete diazotization can leave residual starting material.

  • Phenolic Byproducts (e.g., 2-Methoxyphenol): Formed by the reaction of the diazonium salt with water, especially if the temperature is not well-controlled.

  • Biaryl Compounds: These can be formed as byproducts of the radical mechanism of the Sandmeyer reaction.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction and extraction steps, as well as unreacted cyanide salts, may be present.

Purification at scale is typically achieved through fractional distillation under reduced pressure.[7][8] For persistent impurities, preparative chromatography techniques like HPLC can be employed, though this is more common at the pilot plant or laboratory scale due to cost.[9] Recrystallization can also be an effective method if the crude product is a solid or can be induced to crystallize.[10]

Troubleshooting Guide

Low Yield
Potential Cause Recommended Solution
Incomplete Diazotization - Ensure stoichiometric amounts of sodium nitrite and acid are used. - Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. - Test for the presence of nitrous acid using starch-iodide paper to confirm the completion of the reaction.
Decomposition of Diazonium Salt - Strictly control the temperature of the diazotization reaction. - Use the diazonium salt solution immediately after preparation. - Avoid exposure of the diazonium salt to light and metal contaminants that can catalyze decomposition.
Inefficient Cyanation Reaction - Ensure the copper(I) cyanide solution is freshly prepared and active. - Optimize the reaction temperature for the cyanation step. While diazotization requires low temperatures, the Sandmeyer reaction may require gentle warming to proceed at a reasonable rate.[11] - Ensure efficient mixing to facilitate the reaction between the diazonium salt and the cyanide complex.
Product Loss During Workup - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. - Be cautious during distillation to avoid product loss in the fore-run or residue.
Low Purity
Potential Cause Recommended Solution
Formation of Phenolic Byproducts - Maintain a low temperature during diazotization to minimize the reaction of the diazonium salt with water. - Ensure the acid concentration is sufficient to stabilize the diazonium salt.
Presence of Unreacted Starting Material - Monitor the reaction progress by TLC or GC to ensure complete consumption of o-anisidine. - If necessary, adjust the stoichiometry of the diazotization reagents.
Formation of Colored Impurities - Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization or distillation.[10] - Ensure that the starting materials are of high purity.
Ineffective Purification - For distillation, use a fractionating column with sufficient theoretical plates to separate closely boiling impurities. - For recrystallization, perform solvent screening to find an optimal solvent system that provides good recovery and high purity. - If standard methods fail, consider preparative chromatography for small to medium-scale batches.[9]

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

Materials:

  • o-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene or another suitable organic solvent

  • Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add o-anisidine and a solution of concentrated HCl in water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid temperature increase.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Preparation of Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature of the cyanide solution should be maintained as per the optimized conditions, which may involve gentle warming to facilitate the reaction.

    • Nitrogen gas will evolve during the addition. Ensure the reaction vessel is adequately vented.

    • After the addition is complete, continue stirring for a specified period until the reaction is complete (monitor by TLC or GC).

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent such as toluene.

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.[7][8]

Visualizations

Sandmeyer_Reaction_Mechanism Sandmeyer Reaction Mechanism for this compound Synthesis cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation o_anisidine o-Anisidine (2-Methoxyaniline) diazonium_salt 2-Methoxybenzene- diazonium Chloride o_anisidine->diazonium_salt NaNO₂, HCl 0-5 °C cyanide_complex [Cu(CN)₂]⁻ diazonium_salt->cyanide_complex product This compound cyanide_complex->product Radical Mechanism -N₂

Caption: Key steps in the synthesis of this compound.

Experimental_Workflow General Experimental Workflow for this compound Production start Start: o-Anisidine & Reagents diazotization Diazotization (0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (Cyanation) diazotization->sandmeyer extraction Solvent Extraction sandmeyer->extraction washing Aqueous Washing extraction->washing drying Drying of Organic Phase washing->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification end Final Product: This compound purification->end

Caption: A typical workflow for the synthesis and purification.

Troubleshooting_Workflow Troubleshooting Logic for Scale-Up Issues start Experiment Start issue Low Yield or Purity? start->issue check_diazotization Check Diazotization: - Temperature Control - Reagent Stoichiometry - Reaction Time issue->check_diazotization Yes optimize Optimize Parameters issue->optimize No (Meets Specs) check_sandmeyer Check Sandmeyer Step: - Catalyst Activity - Reaction Temperature - Mixing Efficiency check_diazotization->check_sandmeyer check_workup Check Workup: - Extraction Efficiency - pH Adjustments check_sandmeyer->check_workup check_purification Check Purification: - Distillation Parameters - Column Packing - Solvent Choice (Recrystallization) check_workup->check_purification check_purification->optimize

Caption: A logical approach to troubleshooting common issues.

References

Identification and removal of impurities in 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxybenzonitrile. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically originate from the synthetic route. A common method for its synthesis is the Sandmeyer reaction of o-anisidine.[1][2] Potential impurities include:

  • Starting Materials: Unreacted o-anisidine.

  • Intermediates and By-products: Residual diazonium salts, phenolic by-products (e.g., 2-methoxyphenol) formed from the reaction of the diazonium salt with water, and colored azo compounds.[3][4]

  • Solvent Residues: Solvents used during the reaction and workup.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:[5][6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the sample and separating non-volatile impurities. A reverse-phase C18 column is often used.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and some by-products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and any impurities present in significant amounts. It is particularly useful for identifying and quantifying isomers and related compounds.[10][11]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the impurity profile before committing to more advanced techniques.[12]

Q3: My purified this compound is a yellow to brown liquid. What causes this discoloration and how can I remove it?

A3: The discoloration is often due to the presence of trace amounts of colored by-products, such as azo compounds, which can form during the diazotization step of the synthesis.[3] These impurities can often be removed by:

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by hot filtration, can adsorb colored impurities.[13]

  • Column Chromatography: Eluting the compound through a silica gel column can separate the colored impurities from the desired product.

  • Recrystallization: If the impurities have different solubility profiles, recrystallization can be an effective method for obtaining a colorless product.

Troubleshooting Guides

Recrystallization

Issue: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is supersaturated to a high degree. This compound has a relatively low melting point (around 24.5 °C). The solid may be coming out of solution too quickly at a temperature above its melting point.[14]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.[14]

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a lower-boiling point solvent or a co-solvent system.

Issue: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation is slow.[14]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed.

    • Reduce Solvent: If the solution is clear, there is likely too much solvent. Reheat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[14]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Issue: The yield after recrystallization is very low.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[14]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

    • Solvent Choice: Ensure you have chosen an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

Column Chromatography

Issue: Poor separation of impurities from the product.

  • Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compound and its impurities on the stationary phase (typically silica gel).

  • Solution:

    • Optimize Solvent System with TLC: Before running a column, test different solvent systems using Thin-Layer Chromatography (TLC). Aim for a solvent system that gives your product a retention factor (Rf) of around 0.3-0.4 and shows good separation from impurity spots.

    • Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute less polar impurities, then your product, and finally more polar impurities.

    • Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.

Data Presentation

The following tables provide illustrative data for the purification of this compound. The initial purity is assumed to be 95%, with common potential impurities.

Table 1: Illustrative Purity Profile Before and After Recrystallization

CompoundInitial Purity (%)Purity after Recrystallization (%)
This compound95.0>99.0
o-Anisidine2.5<0.1
2-Methoxyphenol1.5<0.1
Azo Impurities1.0<0.05

Table 2: Illustrative Purity Profile Before and After Column Chromatography

CompoundInitial Purity (%)Purity after Column Chromatography (%)
This compound95.0>99.5
o-Anisidine2.5Not Detected
2-Methoxyphenol1.5<0.05
Azo Impurities1.0Not Detected

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A common solvent system for recrystallizing aromatic nitriles is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane).[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel (slurry packing in a non-polar solvent like hexane is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 95:5 or 90:10 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Data Interpretation cluster_3 Purification Strategy Crude_Sample Crude this compound Initial_TLC TLC Analysis Crude_Sample->Initial_TLC Spot sample HPLC_Analysis HPLC for Purity and Non-volatile Impurities Initial_TLC->HPLC_Analysis GCMS_Analysis GC-MS for Volatile Impurities & Solvents Initial_TLC->GCMS_Analysis NMR_Analysis NMR for Structural Confirmation & Quantification Initial_TLC->NMR_Analysis Identify_Impurities Identify & Quantify Impurities HPLC_Analysis->Identify_Impurities GCMS_Analysis->Identify_Impurities NMR_Analysis->Identify_Impurities Choose_Purification Select Purification Method Identify_Impurities->Choose_Purification

Caption: Workflow for the identification of impurities in this compound.

Purification_Decision_Tree Start Impure this compound Is_Colored Is the sample colored? Start->Is_Colored Impurity_Polarity Are impurities significantly different in polarity? Is_Colored->Impurity_Polarity No Charcoal Treat with Activated Carbon Is_Colored->Charcoal Yes Is_Solid Is the crude product solid? Impurity_Polarity->Is_Solid No Column_Chromatography Perform Column Chromatography Impurity_Polarity->Column_Chromatography Yes Recrystallization Perform Recrystallization Is_Solid->Recrystallization Yes Distillation Consider Vacuum Distillation Is_Solid->Distillation No (Liquid) Charcoal->Impurity_Polarity Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: Decision tree for selecting a purification method for this compound.

References

Stability issues of 2-Methoxybenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methoxybenzonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic or basic media.

Issue 1: Unexpectedly fast degradation of this compound in acidic solution.

  • Question: My this compound is degrading much faster than anticipated in my acidic reaction medium. What could be the cause?

  • Answer: Several factors can accelerate the acid-catalyzed hydrolysis of this compound.

    • Acid Concentration: The rate of hydrolysis of aryl nitriles is highly dependent on the acid concentration. In highly concentrated strong acids, the reaction mechanism may shift, leading to a faster degradation rate. The methoxy group, being an electron-donating group, can influence the reaction rate depending on the acid concentration.[1][2][3]

    • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Ensure your reaction is conducted at the intended temperature and that there are no hot spots in your reaction vessel.

    • Presence of Water: Water is a necessary reactant in the hydrolysis of nitriles. The concentration of water in your reaction mixture will directly affect the reaction rate.[4][5]

Issue 2: Incomplete or slow hydrolysis of this compound under basic conditions.

  • Question: I am trying to hydrolyze this compound to the corresponding carboxylic acid using a base, but the reaction is very slow or incomplete. What can I do?

  • Answer: The base-catalyzed hydrolysis of nitriles can be a slow process.[5]

    • Base Strength and Concentration: The rate of hydrolysis is dependent on the concentration and strength of the base. Using a stronger base or a higher concentration can increase the reaction rate. Common bases for this reaction include sodium hydroxide and potassium hydroxide.

    • Temperature: Increasing the reaction temperature will significantly accelerate the hydrolysis. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[6]

    • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like water or alcohols are typically used. The addition of a co-solvent might be necessary to improve the solubility of the starting material.

Issue 3: Formation of an unexpected intermediate during hydrolysis.

  • Question: I have isolated a compound that is not my starting material or the final carboxylic acid. What could it be?

  • Answer: The hydrolysis of nitriles proceeds through an amide intermediate (2-Methoxybenzamide).[4][5][7] Under milder reaction conditions, particularly in basic media, the reaction can sometimes be stopped at the amide stage.[5][6] To confirm the identity of the intermediate, you can use analytical techniques such as NMR, IR, or Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the nitrile group. The expected products are:

  • Intermediate: 2-Methoxybenzamide

  • Final Product: 2-Methoxybenzoic acid[4][5][7]

Under acidic conditions, the final product will be 2-methoxybenzoic acid and the corresponding ammonium salt of the acid used (e.g., ammonium chloride if HCl is used).[7] Under basic conditions, the final product will be the salt of 2-methoxybenzoic acid (e.g., sodium 2-methoxybenzoate if NaOH is used) and ammonia.[7]

Q2: How does the methoxy group affect the stability of the nitrile group?

A2: The methoxy group (-OCH3) is an electron-donating group. In the acid-catalyzed hydrolysis of benzonitriles, the effect of substituents can be complex and dependent on the acid concentration. Generally, electron-donating groups can increase the rate of hydrolysis in lower acid concentrations by stabilizing the protonated nitrile intermediate.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong acids, strong bases, and oxidizing agents.

Q4: Are there any specific safety precautions I should take when working with this compound under acidic or basic conditions?

A4: Yes. This compound is a chemical that should be handled with care. When working with it under acidic or basic conditions, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Data Presentation

Table 1: Illustrative Degradation of this compound under Acidic Conditions (0.1 M HCl at 50°C)

Time (hours)This compound (%)2-Methoxybenzamide (%)2-Methoxybenzoic Acid (%)
010000
1285132
2472226
48553510
72404515

Table 2: Illustrative Degradation of this compound under Basic Conditions (0.1 M NaOH at 50°C)

Time (hours)This compound (%)2-Methoxybenzamide (%)2-Methoxybenzoic Acid (%)
010000
129091
2481163
4865287
72523810

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions

This protocol is based on general principles outlined in FDA and OECD guidelines for stability testing.[8][9][10][11][12][13][14][15][16][17]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a 0.1 M hydrochloric acid solution.

  • Stress Testing:

    • In a series of vials, add a known volume of the this compound stock solution.

    • Add the 0.1 M HCl solution to each vial to achieve the desired final concentration of the nitrile.

    • Incubate the vials at a constant temperature (e.g., 50°C) in a temperature-controlled oven or water bath.

  • Sample Analysis:

    • At specified time points (e.g., 0, 12, 24, 48, 72 hours), remove a vial from the incubator.

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate).

    • Analyze the sample using a validated stability-indicating analytical method, such as HPLC-UV, to quantify the amount of this compound and its degradation products.[18]

  • Data Analysis:

    • Plot the concentration of this compound and its degradation products as a function of time.

    • Determine the degradation rate constant and half-life of this compound under the tested conditions.

Protocol 2: Stability Testing of this compound under Basic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a 0.1 M sodium hydroxide solution.

  • Stress Testing:

    • Follow the same procedure as in Protocol 1, but use the 0.1 M NaOH solution instead of HCl.

  • Sample Analysis:

    • At specified time points, remove a vial from the incubator.

    • Quench the reaction by neutralizing the base with a suitable acid (e.g., hydrochloric acid).

    • Analyze the sample using a validated stability-indicating analytical method.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Visualizations

Acidic_Hydrolysis_Pathway This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H+ Amide Intermediate (2-Methoxybenzamide) Amide Intermediate (2-Methoxybenzamide) Protonated Nitrile->Amide Intermediate (2-Methoxybenzamide) + H2O, - H+ Carboxylic Acid (2-Methoxybenzoic Acid) Carboxylic Acid (2-Methoxybenzoic Acid) Amide Intermediate (2-Methoxybenzamide)->Carboxylic Acid (2-Methoxybenzoic Acid) + H2O, H+ Basic_Hydrolysis_Pathway This compound This compound Nitrile Anion Nitrile Anion This compound->Nitrile Anion + OH- Amide Intermediate (2-Methoxybenzamide) Amide Intermediate (2-Methoxybenzamide) Nitrile Anion->Amide Intermediate (2-Methoxybenzamide) + H2O Carboxylate (2-Methoxybenzoate) Carboxylate (2-Methoxybenzoate) Amide Intermediate (2-Methoxybenzamide)->Carboxylate (2-Methoxybenzoate) + OH- Troubleshooting_Workflow Start Stability Issue Observed Degradation_Rate Degradation Rate? Start->Degradation_Rate Too_Fast Too Fast Degradation_Rate->Too_Fast Fast Too_Slow Too Slow Degradation_Rate->Too_Slow Slow Check_Acid_Conc Check Acid Concentration & Temperature Too_Fast->Check_Acid_Conc Check_Base_Conc Check Base Concentration & Temperature Too_Slow->Check_Base_Conc Unexpected_Product Unexpected Product? Check_Acid_Conc->Unexpected_Product Check_Base_Conc->Unexpected_Product Yes_Product Yes Unexpected_Product->Yes_Product Yes No_Product No Unexpected_Product->No_Product No Analyze_Intermediate Analyze for Amide Intermediate Yes_Product->Analyze_Intermediate Review_Protocol Review Experimental Protocol No_Product->Review_Protocol Analyze_Intermediate->Review_Protocol End Issue Resolved Review_Protocol->End Experimental_Workflow Prep Prepare Stock & Reagent Solutions Stress Incubate Samples at Defined Conditions Prep->Stress Sample Collect Samples at Time Points Stress->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Data Analyze Data & Determine Rates Analyze->Data

References

Troubleshooting Grignard reactions with 2-Methoxybenzonitrile substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-methoxybenzonitrile substrates.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a Grignard reaction with this compound?

The reaction of a Grignard reagent (R-MgX) with this compound, followed by aqueous workup, is expected to yield a 2-methoxyaryl ketone. The Grignard reagent adds to the nitrile carbon, forming an intermediate imine anion which is then hydrolyzed to the corresponding ketone.[1]

Q2: Why is it crucial to use anhydrous (dry) conditions for this reaction?

Grignard reagents are highly reactive and function as strong bases.[2][3] They will react with any source of protons, including water, alcohols, or even trace moisture on glassware. This reaction consumes the Grignard reagent, reducing the yield of the desired product, and can also complicate the reaction mixture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[2]

Q3: What are suitable solvents for this reaction?

Ethereal solvents are typically used for Grignard reactions as they are aprotic and can solvate and stabilize the Grignard reagent.[3] Diethyl ether and tetrahydrofuran (THF) are common choices. Some studies have shown that using benzene containing one equivalent of ether can lead to increased yields for Grignard reactions with nitriles compared to using ether alone.[4]

Q4: How does the ortho-methoxy group influence the reaction?

The ortho-methoxy group can influence the reaction in several ways:

  • Chelation: The oxygen of the methoxy group can coordinate with the magnesium atom of the Grignard reagent, forming a cyclic intermediate. This chelation can affect the reactivity and stereoselectivity of the reaction.

  • Steric Hindrance: The methoxy group can sterically hinder the approach of the Grignard reagent to the nitrile carbon, potentially slowing down the reaction rate.

  • Side Reactions: Under certain conditions, the C-O bond of the methoxy group can be cleaved by the Grignard reagent, leading to undesired byproducts.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction is giving a very low yield or no product at all. What are the common causes?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low/No Product Yield check_grignard Was the Grignard reagent successfully formed and active? start->check_grignard check_conditions Were the reaction conditions optimal? check_grignard->check_conditions Yes grignard_no No check_grignard->grignard_no No check_workup Was the workup procedure performed correctly? check_conditions->check_workup Yes conditions_no No check_conditions->conditions_no No workup_no No check_workup->workup_no No grignard_solutions Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate Mg turnings (iodine, 1,2-dibromoethane) - Check halide purity grignard_no->grignard_solutions conditions_solutions Optimize Reaction Conditions: - Adjust temperature (low temp for addition) - Check stoichiometry (excess Grignard may be needed) - Consider alternative solvent (THF, Ether/Benzene) conditions_no->conditions_solutions workup_solutions Review Workup Protocol: - Ensure complete hydrolysis of imine intermediate - Check pH during extraction - Avoid product loss during solvent removal workup_no->workup_solutions

Caption: Troubleshooting workflow for low or no product yield.

Q6: How can I ensure my Grignard reagent is active?

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[2] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle crushing of the magnesium with a stirring rod can also expose a fresh surface.[2]

  • Initiation: A successful Grignard formation is often indicated by a gentle exotherm and the appearance of a cloudy or colored solution. If the reaction does not initiate, gentle warming may be necessary.

  • Titration: The concentration of the prepared Grignard reagent can be determined by titration before its use in the main reaction.

Q7: What is the optimal temperature for the reaction?

The formation of the Grignard reagent may require gentle heating to initiate. However, the addition of the Grignard reagent to the this compound is typically carried out at a low temperature (e.g., in an ice-salt bath) to control the exothermic reaction and minimize side reactions.[5] After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for a period to ensure completion.[5] For some functionalized Grignard reagents, maintaining a low temperature throughout the reaction is crucial to prevent decomposition or side reactions.[6]

Presence of Side Products

Q8: I have obtained my desired product, but also significant amounts of byproducts. What are the likely side reactions?

With this compound, several side reactions are possible.

Potential Side Reaction Pathways

side_reactions substrate This compound + R-MgX desired_product 2-Methoxyaryl Ketone (Desired Product) substrate->desired_product 1,2-Addition to Nitrile wurtz Wurtz Coupling Product (R-R) substrate->wurtz Reaction with unreacted R-X cleavage C-O Bond Cleavage Product substrate->cleavage Attack at Methoxy Group enolization Enolization-related byproducts substrate->enolization Deprotonation alpha to nitrile (less common)

Caption: Potential side reaction pathways in Grignard reactions with this compound.

  • Wurtz Coupling: This occurs when the Grignard reagent reacts with unreacted alkyl/aryl halide, leading to a homocoupled product (R-R). This can be minimized by slow addition of the halide during Grignard formation.

  • C-O Bond Cleavage: The Grignard reagent can attack the methyl group of the methoxy ether, leading to cleavage of the C-O bond. This is more likely with more reactive Grignard reagents and at higher temperatures.

  • Double Addition: While less common with nitriles as the intermediate imine is less reactive, if the ketone product is formed before the Grignard reagent is fully quenched, a second equivalent of the Grignard reagent can add to the ketone, forming a tertiary alcohol.[3][7]

  • Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate the carbon alpha to the nitrile, leading to an enolate and unreacted starting material after workup.

Q9: How can I minimize the formation of these side products?

  • Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent can help minimize most side reactions.

  • Slow Addition: Adding the Grignard reagent slowly to the nitrile solution helps to control the reaction exotherm and maintain a low instantaneous concentration of the Grignard reagent.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help to ensure full consumption of the starting nitrile, but a large excess may promote side reactions.

  • Choice of Grignard Reagent: Less reactive Grignard reagents may be less prone to C-O bond cleavage.

Data Presentation

Grignard Reagent (R-MgX)Expected ReactivityPotential for Side ReactionsNotes
Primary Alkyl (e.g., Ethyl-MgBr) GoodModerateGenerally a good choice for this transformation.
Secondary Alkyl (e.g., Isopropyl-MgBr) ModerateHigherIncreased steric hindrance may slow the reaction and favor enolization.
Tertiary Alkyl (e.g., t-Butyl-MgBr) LowHighVery sterically hindered, likely to act as a base, leading to low yields of the desired ketone.
Aryl (e.g., Phenyl-MgBr) GoodModerateA common choice for synthesizing aryl-aryl ketones. Wurtz coupling can be a competing reaction.
Vinyl (e.g., Vinyl-MgBr) GoodModerateGenerally reacts well with nitriles.

Experimental Protocols

The following is a generalized protocol for the Grignard reaction of this compound, adapted from procedures for similar substrates.[1][5] Note: All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere before use. Anhydrous solvents are essential.

Part A: Preparation of the Grignard Reagent
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Dissolve the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change, gentle bubbling, and a slight increase in temperature. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound
  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this solution in an ice-salt bath.

  • Slowly add the prepared Grignard reagent from Part A to the stirred solution of this compound via a cannula or dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

Part C: Workup and Purification
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Alternatively, dilute hydrochloric acid can be used to hydrolyze the intermediate imine.[1]

  • Stir the mixture until the precipitate dissolves and two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation.

Grignard Reaction Pathway

reaction_pathway start This compound + R-MgX intermediate Intermediate Imine Anion start->intermediate Nucleophilic Addition imine Imine intermediate->imine Protonation workup Aqueous Workup (H3O+) intermediate->workup product 2-Methoxyaryl Ketone imine->product Hydrolysis workup->product

Caption: General reaction pathway for the Grignard reaction with this compound.

References

Minimizing byproduct formation during the functionalization of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the functionalization of 2-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on this compound?

A1: The methoxy group (-OCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution. However, due to steric hindrance from the methoxy group, electrophilic attack is most common at the para-position (C5) and to a lesser extent at the ortho-position (C3). The nitrile group (-CN) is a meta-directing deactivator. Additionally, the methoxy group can direct ortho-lithiation to the C3 position.

Q2: What are the major byproducts to expect during the functionalization of this compound?

A2: Common byproducts include:

  • Isomers: Formation of undesired regioisomers (e.g., substitution at C3, C4, or C6 instead of the desired C5).

  • Demethylation: Cleavage of the methyl ether to form 2-hydroxybenzonitrile, particularly under strongly acidic or high-temperature conditions.

  • Hydrolysis of the nitrile: Conversion of the nitrile group to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, especially in the presence of strong acids or bases and water.

  • Polysubstitution: Introduction of more than one functional group onto the aromatic ring.

Q3: How can I minimize demethylation of the methoxy group?

A3: To minimize demethylation, avoid harsh acidic conditions (e.g., strong Lewis acids at high temperatures) and prolonged reaction times. If a Lewis acid is required, use a milder one or perform the reaction at a lower temperature. Alternatively, protecting the methoxy group is an option, though less common for this substrate.

Q4: What conditions favor the partial hydrolysis of the nitrile to an amide over complete hydrolysis to a carboxylic acid?

A4: Milder reaction conditions favor the formation of the amide. This can be achieved by using a stoichiometric amount of water in the presence of an acid or base at controlled, lower temperatures.[1][2] Using reagents like urea-hydrogen peroxide (UHP) in an alkaline solution can also provide a mild method for this conversion.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common functionalization reactions of this compound.

Ortho-Lithiation and Electrophilic Quench

Issue: Low yield of the desired 3-substituted product and formation of multiple byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete lithiation - Ensure anhydrous conditions as organolithium reagents are highly reactive with water. - Use a fresh, titrated solution of the organolithium reagent. - Increase the equivalents of the organolithium reagent (e.g., from 1.1 to 1.5 equivalents).
Poor regioselectivity - The methoxy group is a moderate directing group.[3] Use a stronger directing group if possible, or optimize the reaction temperature. Low temperatures (e.g., -78 °C) often favor the kinetically preferred ortho-lithiated product.[4]
Side reactions with the electrophile - Add the electrophile slowly at a low temperature to control the exothermicity of the reaction. - Ensure the electrophile is pure and free of protic impurities.
Rearrangement of the lithiated intermediate - Maintain a low reaction temperature throughout the process until the electrophilic quench. Some ortho-lithiated species can be unstable at higher temperatures.[4]

Logical Workflow for Troubleshooting Ortho-Lithiation ```dot graph TroubleshootingOrthoLithiation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of 3-Substituted Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAnhydrous [label="Verify Anhydrous Conditions"]; CheckReagent [label="Check Organolithium Reagent Activity"]; OptimizeTemp [label="Optimize Reaction Temperature\n(e.g., maintain -78°C)"]; SlowAddition [label="Slow Addition of Electrophile"]; CheckPurity [label="Ensure Electrophile Purity"]; IncreaseEquiv [label="Increase Equivalents of\nOrganolithium Reagent"]; Success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckAnhydrous; CheckAnhydrous -> CheckReagent [label="If conditions are dry"]; CheckReagent -> OptimizeTemp [label="If reagent is active"]; OptimizeTemp -> SlowAddition [label="If regioselectivity is still an issue"]; SlowAddition -> CheckPurity; CheckPurity -> IncreaseEquiv [label="If side reactions persist"]; IncreaseEquiv -> Success; }

Caption: General workflow for the Vilsmeier-Haack formylation of this compound.

Nitrile Reduction to Amine

Issue: Formation of byproducts and incomplete reduction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of secondary amines - This can occur if the intermediate imine reacts with the product primary amine. Use a large excess of the reducing agent to ensure rapid reduction of the imine.
Over-reduction - While less common for nitriles, ensure the reaction is quenched properly once the starting material is consumed to avoid potential side reactions.
Incomplete reaction - Use a sufficient excess of the reducing agent (e.g., LiAlH₄). [3]- Ensure anhydrous conditions, as LiAlH₄ reacts violently with water. [5]

Key Experimental Protocols

Protocol 1: Ortho-Lithiation and Alkylation of this compound

Objective: To synthesize 3-alkyl-2-methoxybenzonitrile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 eq.) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the alkyl halide (1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Friedel-Crafts Acylation of this compound

Objective: To synthesize 5-acetyl-2-methoxybenzonitrile.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 eq.).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise.

  • To this mixture, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography. [1]

Protocol 3: Hydrolysis of this compound to 2-Methoxybenzamide

Objective: To selectively hydrolyze the nitrile to the primary amide.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a solution of NaOH (0.2 eq.) in water.

  • Cool the mixture in an ice bath and slowly add 30% H₂O₂ (3.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxybenzamide.

Signaling Pathway for Byproduct Formation in Friedel-Crafts Acylation

ByproductFormation Start This compound + Acyl Chloride + Lewis Acid DesiredPath Electrophilic Attack at C5 Start->DesiredPath Favored UndesiredPath1 Electrophilic Attack at C3 Start->UndesiredPath1 Minor UndesiredPath2 Demethylation Start->UndesiredPath2 Side Reaction (High Temp/Strong Acid) DesiredProduct 5-Acyl-2-methoxybenzonitrile (Desired Product) DesiredPath->DesiredProduct Byproduct1 3-Acyl-2-methoxybenzonitrile (Isomeric Byproduct) UndesiredPath1->Byproduct1 Byproduct2 2-Hydroxybenzonitrile Derivatives (Demethylation Byproduct) UndesiredPath2->Byproduct2

Caption: Potential reaction pathways leading to desired product and byproducts in Friedel-Crafts acylation.

References

Overcoming challenges in the purification of 2-Methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methoxybenzonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Typical impurities include:

  • Starting Materials: Unreacted precursors from the synthesis, such as the corresponding aniline or aryl halide.

  • Side-Products from Synthesis (e.g., Sandmeyer Reaction): Phenolic impurities from the reaction of the diazonium salt with water, and biaryl compounds.[1][2][3][4]

  • Hydrolysis Products: 2-Methoxybenzamide or 2-Methoxybenzoic acid, formed by the hydrolysis of the nitrile group.

  • Demethylation Products: 2-Hydroxybenzonitrile derivatives, resulting from the cleavage of the methoxy ether bond.[5][6][7][8]

  • Colored Impurities: High molecular weight byproducts or degradation products that can impart a yellow or brown color to the material.[9]

Q2: My purified this compound derivative is colored. How can I remove the color?

A2: Colored impurities are common and can often be removed by treating a solution of the crude product with activated carbon.[9] The general procedure involves dissolving the compound in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution to remove the carbon. Subsequent recrystallization should then yield a colorless product.

Q3: Can the nitrile group hydrolyze during purification? What conditions should I avoid?

A3: Yes, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid under certain conditions. To minimize hydrolysis, it is crucial to avoid strong acidic or basic conditions, especially at elevated temperatures. Neutral pH conditions are generally preferred for purification.

Q4: Is the methoxy group stable during purification?

A4: The methoxy group (an aryl methyl ether) is generally stable under standard purification conditions. However, it can be cleaved to a phenol by strong acids (like HBr or BBr3), high temperatures in the presence of certain Lewis acids, or strong nucleophiles.[5][6][7][8] It is advisable to avoid these harsh conditions during purification to prevent the formation of phenolic impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery after Column Chromatography Compound is too polar/non-polar for the chosen solvent system. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for many this compound derivatives is a gradient of ethyl acetate in hexanes.
Compound is partially soluble in the mobile phase, leading to tailing and broad peaks. Try a different solvent system with better solubilizing power for your compound. Adding a small amount of a more polar solvent like methanol to the mobile phase can sometimes help.
Compound is adsorbing irreversibly to the silica gel. Deactivate the silica gel by adding a small percentage of triethylamine or acetic acid to the mobile phase, depending on the nature of your compound (basic or acidic, respectively).
Product "oils out" during recrystallization. The solution is supersaturated, and the compound is coming out of solution above its melting point. Re-heat the solution to redissolve the oil. Add a small amount of the "good" solvent to decrease saturation. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
The chosen solvent is not appropriate. Select a different solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Purity does not improve after recrystallization. The impurity has very similar solubility properties to the desired product. Consider a different purification technique, such as column chromatography, to remove the persistent impurity before a final recrystallization.
The compound and impurity form a eutectic mixture or a solid solution. In this challenging scenario, preparative HPLC or a different synthetic route might be necessary.
Presence of a phenolic impurity (demethylation) in the final product. Exposure to acidic conditions or high temperatures during purification. Ensure all purification steps are carried out under neutral conditions and avoid excessive heating. Use buffered aqueous solutions for extractions if necessary.
Presence of a carboxylic acid or amide impurity (hydrolysis) in the final product. Exposure to acidic or basic conditions, especially with heat. Maintain a neutral pH throughout the purification process. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of a this compound derivative using silica gel column chromatography.

Instrumentation and Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system for your this compound derivative using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid this compound derivative.

Instrumentation and Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for benzonitrile derivatives include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Recovery (%)Notes
Recrystallization (Ethanol/Water) 859575Effective for removing non-polar impurities. May require multiple recrystallizations for higher purity.
Recrystallization (Ethyl Acetate/Hexanes) 859280Good for compounds with moderate polarity.
Column Chromatography (Silica, Hexanes/EtOAc gradient) 85>9865Excellent for removing closely related impurities but can be lower yielding.
Activated Carbon Treatment followed by Recrystallization 85 (colored)96 (colorless)70Effective for removing colored impurities.

Table 2: Typical HPLC and GC-MS Conditions for Purity Analysis

Analytical MethodHPLC-UV GC-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 254 nmMass Spectrometer (EI)
Typical Application Quantifying the purity of the main component and non-volatile impurities.Identifying and quantifying volatile impurities, including residual solvents and some side-products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms nmr NMR pure->nmr analysis_result Purity & Structure Confirmation hplc->analysis_result gcms->analysis_result nmr->analysis_result

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Product recrystallize Attempt Recrystallization start->recrystallize oils_out Product Oils Out? recrystallize->oils_out purity_ok Purity > 98%? oils_out->purity_ok No adjust_solvent Adjust Solvent / Cooling Rate oils_out->adjust_solvent Yes column Column Chromatography purity_ok->column No pure_product Pure Product purity_ok->pure_product Yes adjust_solvent->recrystallize column->recrystallize

Caption: Logical workflow for troubleshooting the purification of this compound derivatives.

References

Technical Support Center: Optimizing Reactions with 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent systems and reaction conditions for experiments involving 2-Methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and solubility properties of this compound?

A1: this compound is a colorless to pale yellow liquid at room temperature, with a melting point of 24.5 °C.[1][2] Its structure, featuring a polar nitrile group and a methoxy group on a nonpolar benzene ring, results in a nuanced solubility profile. It is slightly soluble in water but shows better solubility in various organic solvents.[1][2][3]

Data Presentation: Physical Properties of this compound

PropertyValueReference
CAS Number6609-56-9[1]
Molecular FormulaC₈H₇NO
Molecular Weight133.15 g/mol
Melting Point24.5 °C[1]
Boiling Point135 °C @ 12 mmHg[1][2]
Density1.093 g/mL at 25 °C[1]
Flash Point113 °C (closed cup)

Data Presentation: Qualitative Solubility Profile

Solvent ClassExamplesQualitative SolubilityRationale
Polar ProticWater, Ethanol, MethanolSlightly soluble to solubleThe hydroxyl group in alcohols can hydrogen bond with the nitrogen of the nitrile and the oxygen of the methoxy group, but the benzene ring limits high solubility. Solubility in water is low.[3]
Polar AproticAcetone, DMSO, THF, AcetonitrileSolubleThese solvents can effectively solvate the polar nitrile and methoxy groups without the steric hindrance of hydrogen bonding donors.
AromaticBenzene, TolueneSolubleThe benzene ring of this compound interacts favorably with aromatic solvents through π-stacking.[3]
HalogenatedDichloromethane, ChloroformSolubleThese solvents are effective for a wide range of organic compounds, including those with moderate polarity.
NonpolarHexane, Diethyl EtherSparingly soluble to solubleDiethyl ether is a common solvent for Grignard reactions.[4][5] Solubility in highly nonpolar solvents like hexane is limited due to the polar functional groups.

Q2: How can I hydrolyze this compound to 2-Methoxybenzoic acid?

A2: Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions, typically with heating.[6][7][8] Strong acids (like H₂SO₄ or HCl) or strong bases (like NaOH or KOH) are used to promote the reaction. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[7]

Q3: Is it possible to stop the hydrolysis at the 2-Methoxybenzamide intermediate?

A3: Stopping the hydrolysis at the amide stage is challenging because the conditions required to hydrolyze the nitrile also tend to hydrolyze the intermediate amide.[9] Some methods report using milder conditions, such as HCl at lower temperatures (e.g., 40 °C), to favor the formation of the amide, but this often results in a mixture of the amide and the carboxylic acid.[9] Careful control of reaction time and temperature is critical.

Q4: What are the recommended solvent systems for the reduction of this compound to an amine?

A4: The reduction of nitriles to primary amines is effectively achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[7][8][9] The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents and to ensure the stability of the reagent.[4][5]

Q5: What are the key considerations when performing a Grignard reaction with this compound?

A5: When reacting this compound with a Grignard reagent (R-MgX), the primary product after acidic workup is a ketone (2-methoxy-acyl-benzene).[5][9][10] Key considerations include:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (like water or alcohols), which will quench the reagent.[4] Reactions must be performed in anhydrous solvents, typically THF or diethyl ether.[4][5]

  • Stoichiometry: The reaction proceeds via the formation of an imine salt intermediate, which is then hydrolyzed to the ketone during the aqueous workup.[6][9] Unlike reactions with esters, the Grignard reagent does not typically add twice to the nitrile under standard conditions.[11]

  • Electrophiles: The nitrile carbon is the electrophilic center that the nucleophilic Grignard reagent attacks.[5][7]

Troubleshooting Guides

Problem: Low reaction conversion or yield.

This guide provides a logical workflow to diagnose and resolve issues related to low reaction yield.

Troubleshooting_Yield start Low Conversion / Yield reagent_quality Check Reagent Purity & Activity (e.g., Grignard titration, LiAlH₄ activity) start->reagent_quality solvent_purity Verify Solvent Anhydrous/Purity (especially for Grignard, LiAlH₄) start->solvent_purity temperature Optimize Reaction Temperature (Too low? Too high leading to degradation?) start->temperature time Adjust Reaction Time (Monitor with TLC/GC/LC-MS) start->time solubility Improve Solubility (Co-solvent? Different solvent system?) start->solubility

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of unexpected side products.

1. Hydrolysis Reactions:

  • Issue: Incomplete hydrolysis to the carboxylic acid, leaving the amide intermediate.

    • Solution: Increase reaction temperature, prolong reaction time, or use a higher concentration of acid/base.

  • Issue: Obtaining only the carboxylic acid when the amide was the target.

    • Solution: Use milder conditions (lower temperature, shorter time).[9] Consider alternative, less harsh methods for amide synthesis.

2. Grignard Reactions:

  • Issue: Recovery of starting material and benzene (if using a phenyl Grignard).

    • Cause: The Grignard reagent was likely quenched by water or other protic impurities.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents.

  • Issue: Formation of a tertiary alcohol.

    • Cause: While less common with nitriles than esters, if the resulting ketone is highly reactive, a second equivalent of the Grignard reagent could add.

    • Solution: Use inverse addition (add the Grignard reagent slowly to the nitrile solution) at a low temperature to keep the concentration of the Grignard reagent low.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Methoxybenzoic Acid

  • Reagents: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl Ether.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in a 10-20% aqueous solution of NaOH (3-4 eq.).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly acidify the solution with concentrated HCl until the pH is ~1-2. A white precipitate of 2-Methoxybenzoic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Reduction of this compound with LiAlH₄

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), this compound, Sodium Sulfate (Na₂SO₄), Water, 15% NaOH solution.

  • Methodology:

    • To a three-necked, oven-dried round-bottom flask under an inert atmosphere (N₂), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • After completion, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-methoxyphenyl)methanamine.

Visualized Workflows

Solvent Selection Workflow

This diagram outlines a logical process for selecting an optimal solvent system based on the specific reaction type.

Solvent_Selection start Start: Select Reaction Type grignard Grignard Reaction start->grignard reduction Reduction (LiAlH₄) start->reduction hydrolysis Hydrolysis start->hydrolysis other Other Nucleophilic Addition start->other solvent_grignard Use Anhydrous Aprotic Ethers (THF, Diethyl Ether) grignard->solvent_grignard solvent_reduction Use Anhydrous Aprotic Ethers (THF, Diethyl Ether) reduction->solvent_reduction solvent_hydrolysis Use Polar Protic Solvent (Water) hydrolysis->solvent_hydrolysis solvent_other Consider Polar Aprotic (DMSO, DMF, Acetonitrile) or Aromatic (Toluene) other->solvent_other check Check Solubility of All Reactants & Temperature Requirements solvent_grignard->check solvent_reduction->check solvent_hydrolysis->check solvent_other->check optimize Optimize: Consider Co-solvents or Alternative Systems check->optimize Inadequate?

Caption: A decision-making workflow for solvent selection.

References

Characterization of unexpected byproducts in 2-Methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxybenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help identify and characterize unexpected byproducts.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, outlines potential causes, and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization of 2-methoxyaniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Inefficient cyanation of the diazonium salt.Use a freshly prepared solution of copper(I) cyanide. Ensure the reaction is heated sufficiently to drive the reaction to completion.
Premature decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation. Avoid exposing the solution to direct sunlight or high temperatures.
Presence of a phenolic byproduct Reaction of the diazonium salt with water.[1][2]Minimize the amount of water in the reaction mixture. Use anhydrous solvents where possible. The diazonium salt can react with water to form 2-methoxyphenol.
Formation of a dark, tarry substance Radical polymerization of intermediates.[1][3]Maintain a low reaction temperature during the diazotization step. Ensure efficient stirring to prevent localized overheating. The Sandmeyer reaction proceeds via a radical mechanism which can lead to the formation of biaryl byproducts and polymeric materials.
Isolation of a byproduct with a molecular weight of 214.26 g/mol Dimerization of the aryl radical intermediate.This is likely 2,2'-dimethoxybiphenyl, a known byproduct of the Sandmeyer reaction.[3] Optimize the reaction conditions (e.g., lower concentration, slower addition of reagents) to minimize radical coupling.
Nitrile group hydrolysis Presence of strong acid or base during workup or purification.Neutralize the reaction mixture carefully before extraction. Avoid prolonged exposure to acidic or basic conditions, which can hydrolyze the nitrile to 2-methoxybenzamide or 2-methoxybenzoic acid.
Incomplete dehydration of 2-methoxybenzaldehyde oxime Inefficient dehydrating agent or reaction conditions.Use a more effective dehydrating agent such as phosphorus pentoxide, thionyl chloride, or a modern reagent like Burgess reagent. Ensure anhydrous conditions and adequate heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • The Sandmeyer Reaction: This involves the diazotization of 2-methoxyaniline followed by a copper(I) cyanide-mediated cyanation.[2][3] This method is widely used for the introduction of a nitrile group onto an aromatic ring.

  • Dehydration of 2-Methoxybenzaldehyde Oxime: This route involves the conversion of 2-methoxybenzaldehyde to its corresponding oxime, which is then dehydrated to yield the nitrile.[4][5]

Q2: I have an unexpected peak in my GC-MS analysis. How can I identify it?

A2: First, check the mass spectrum of the unknown peak against the data provided in the "Byproduct Characterization Data" tables below. Common byproducts include 2-methoxyphenol, 2,2'-dimethoxybiphenyl, and 2-methoxybenzamide. If a match is not found, consider the possibility of other side reactions such as demethylation, which could lead to phenolic byproducts, or reactions with the solvent.

Q3: My NMR spectrum shows signals that do not correspond to this compound. What could they be?

A3: Compare the chemical shifts and coupling patterns of the unknown signals with the NMR data for the potential byproducts listed in the tables below. For example, the presence of a broad singlet in the 9-10 ppm region could indicate a phenolic proton from 2-methoxyphenol. The appearance of signals corresponding to an amide group (around 7-8 ppm) might suggest the presence of 2-methoxybenzamide.

Q4: Can the methoxy group react under the conditions of the Sandmeyer reaction?

A4: While the methoxy group is generally stable, under harsh acidic conditions or elevated temperatures, demethylation can occur, leading to the formation of phenolic byproducts. It is crucial to control the reaction temperature and duration to minimize this side reaction.

Q5: What is the mechanism of byproduct formation in the Sandmeyer reaction?

A5: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical can then react with the cyanide nucleophile to form the desired product. However, it can also react with water to form a phenol, or couple with another aryl radical to form a biaryl byproduct.[3]

Byproduct Characterization Data

The following tables summarize the key analytical data for the identification of common and unexpected byproducts in the synthesis of this compound.

Byproducts from the Sandmeyer Reaction of 2-Methoxyaniline
Byproduct Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ ppm, CDCl₃) Key ¹³C NMR Signals (δ ppm, CDCl₃) Key Mass Spec. Fragments (m/z)
2-Methoxyphenol2-Methoxyphenol124.146.8-7.0 (m, 4H, Ar-H), 5.6 (br s, 1H, -OH), 3.9 (s, 3H, -OCH₃)[6]146.6, 145.9, 121.3, 120.1, 114.7, 110.9, 55.8[6]124 (M+), 109, 81, 65
2,2'-Dimethoxybiphenyl2,2'-Dimethoxybiphenyl214.267.3-7.4 (m, 4H, Ar-H), 6.9-7.0 (m, 4H, Ar-H), 3.8 (s, 6H, -OCH₃)157.3, 131.2, 128.5, 120.8, 110.9, 55.6214 (M+), 183, 168, 152, 139
2-Cyanophenol2-Cyanophenol119.127.5-7.6 (m, 2H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 6.1 (br s, 1H, -OH)160.1, 134.5, 133.8, 121.1, 116.9, 116.5, 102.3119 (M+), 91, 64
Byproducts from the Dehydration of 2-Methoxybenzaldehyde Oxime
Byproduct Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ ppm, CDCl₃) Key ¹³C NMR Signals (δ ppm, CDCl₃) Key Mass Spec. Fragments (m/z)
2-Methoxybenzamide2-Methoxybenzamide151.168.2 (dd, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 6.0 (br s, 2H, -NH₂), 4.0 (s, 3H, -OCH₃)167.9, 157.8, 132.9, 132.1, 121.5, 120.8, 111.9, 56.1151 (M+), 135, 107, 92, 77
2-Methoxybenzaldehyde2-Methoxybenzaldehyde136.1510.5 (s, 1H, -CHO), 7.8 (dd, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)189.8, 161.9, 135.9, 128.6, 124.9, 120.7, 111.6, 55.7136 (M+), 135, 107, 92, 77

Experimental Protocols

Synthesis of this compound via the Sandmeyer Reaction

This protocol provides a detailed method for the synthesis of this compound from 2-methoxyaniline.

Materials:

  • 2-Methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Diatomaceous earth

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methoxyaniline (0.1 mol) and a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (0.11 mol) in water (20 mL) is then added dropwise, ensuring the temperature does not exceed 5°C. After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (0.12 mol) and sodium cyanide (0.25 mol) in water (50 mL). Warm the solution to 60°C and add toluene (50 mL). With vigorous stirring, add the cold diazonium salt solution prepared in step 1 to the copper cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 60-70°C.

  • Workup: After the addition is complete, heat the mixture to 80°C for 30 minutes. Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any solids. Separate the organic layer and wash it with 10% aqueous NaOH (2 x 50 mL) and then with water (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of this compound via Dehydration of 2-Methoxybenzaldehyde Oxime

This protocol details the synthesis of this compound starting from 2-methoxybenzaldehyde.

Materials:

  • 2-Methoxybenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate

  • Acetic Anhydride

  • Ethanol

  • Deionized Water

Procedure:

  • Oxime Formation: Dissolve 2-methoxybenzaldehyde (0.1 mol) in ethanol (100 mL) in a round-bottom flask. In a separate beaker, dissolve hydroxylamine hydrochloride (0.11 mol) and sodium acetate (0.12 mol) in water (50 mL). Add the aqueous solution to the ethanolic solution of the aldehyde and stir at room temperature for 2 hours. The product, 2-methoxybenzaldehyde oxime, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Dehydration: In a flask equipped with a reflux condenser, add the dried 2-methoxybenzaldehyde oxime (0.1 mol) and acetic anhydride (0.2 mol). Heat the mixture to reflux for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Visualizations

Sandmeyer_Reaction_Byproducts cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Main Reaction cluster_byproducts Unexpected Byproducts 2-Methoxyaniline 2-Methoxyaniline 2-Methoxydiazonium Salt 2-Methoxydiazonium Salt 2-Methoxyaniline->2-Methoxydiazonium Salt NaNO₂, HCl, 0-5°C This compound This compound 2-Methoxydiazonium Salt->this compound CuCN 2-Methoxyphenol 2-Methoxyphenol 2-Methoxydiazonium Salt->2-Methoxyphenol H₂O Aryl Radical Aryl Radical 2-Methoxydiazonium Salt->Aryl Radical 2,2'-Dimethoxybiphenyl 2,2'-Dimethoxybiphenyl Aryl Radical->2,2'-Dimethoxybiphenyl Dimerization

Caption: Potential byproduct pathways in the Sandmeyer synthesis.

Dehydration_Reaction_Workflow Start Start Prepare Aldehyde and Hydroxylamine Prepare 2-Methoxybenzaldehyde and Hydroxylamine Solution Start->Prepare Aldehyde and Hydroxylamine Form Oxime React to Form 2-Methoxybenzaldehyde Oxime Prepare Aldehyde and Hydroxylamine->Form Oxime Isolate and Dry Oxime Isolate and Dry the Oxime Form Oxime->Isolate and Dry Oxime Dehydration Reaction Dehydrate Oxime with Dehydrating Agent Isolate and Dry Oxime->Dehydration Reaction Reaction Quench and Extraction Quench Reaction and Extract with Organic Solvent Dehydration Reaction->Reaction Quench and Extraction Wash and Dry Organic Layer Wash and Dry the Organic Layer Reaction Quench and Extraction->Wash and Dry Organic Layer Solvent Removal Remove Solvent under Reduced Pressure Wash and Dry Organic Layer->Solvent Removal Purification Purify by Vacuum Distillation Solvent Removal->Purification Characterization Characterize Product (GC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: Workflow for this compound synthesis via oxime dehydration.

References

Technical Support Center: Catalyst Efficiency in 2-Methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving catalyst efficiency in the synthesis of 2-Methoxybenzonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material (e.g., 2-Bromoanisole or 2-Chloroanisole)

  • Question: My palladium-catalyzed cyanation reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I improve it?

  • Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions. Consider the following:

    • Catalyst Deactivation by Cyanide: Cyanide ions can poison palladium catalysts by strongly binding to the metal center, inhibiting the catalytic cycle.[1]

      • Solution: Employ a less soluble or complexed cyanide source such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) instead of highly soluble salts like NaCN or KCN.[1][2] The slow release of cyanide ions from the complex minimizes catalyst poisoning.

    • Inefficient Catalyst Precursor Activation: The active Pd(0) species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂). This can be due to the presence of cyanide during the activation step.[1]

      • Solution: Use a palladacycle precatalyst that can be activated in situ more effectively.[1] Alternatively, pre-incubating Pd₂(dba)₃ with a suitable phosphine ligand before adding the other reagents can generate a more active catalyst.[1]

    • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting key steps in the catalytic cycle.

      • Solution: Utilize bulky, electron-rich phosphine ligands like XPhos or related biaryl phosphines. These ligands can accelerate the reaction and protect the palladium center.[1]

    • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or catalyst decomposition may occur at excessively high temperatures.

      • Solution: Optimize the reaction temperature. For many palladium-catalyzed cyanations of aryl halides, temperatures between 70°C and 120°C are effective.[3][4]

    • Presence of Impurities: Water or other impurities in the starting materials or solvent can negatively impact the reaction.

      • Solution: Ensure all reactants and the solvent are dry, especially when using moisture-sensitive reagents.

Issue 2: Catalyst Decomposition (Observed as Black Precipitate)

  • Question: My reaction mixture turns black, and I observe a precipitate, leading to a drop in catalytic activity. What is happening and how can I prevent it?

  • Answer: The formation of a black precipitate, often palladium black, is a common sign of catalyst decomposition. This can be caused by:

    • High Reaction Temperature: Elevated temperatures can lead to the agglomeration of palladium nanoparticles into inactive palladium black.

      • Solution: Lower the reaction temperature and carefully control it throughout the experiment.

    • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate and precipitate.

      • Solution: Use a ligand that binds strongly to the palladium. Chelating phosphine ligands or bulky monodentate ligands can improve catalyst stability.

    • Oxidative Degradation: The catalyst may be sensitive to air, especially at higher temperatures.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Poor Reproducibility of Results

  • Question: I am getting inconsistent yields for the synthesis of this compound. Why is this happening and what can I do to improve reproducibility?

  • Answer: Poor reproducibility in palladium-catalyzed cyanation is a known issue, often attributed to the sensitivity of the reaction to various factors.[1]

    • Cyanide Source Inconsistency: The particle size and solubility of solid cyanide sources can vary between batches, affecting the reaction rate.

      • Solution: Use a well-characterized and consistent source of cyanide. K₄[Fe(CN)₆] is often preferred for its stability and lower toxicity.[2][5]

    • Trace Impurities: Small amounts of impurities in the starting materials, solvent, or from the reaction vessel can have a significant impact on the catalyst.

      • Solution: Use high-purity reagents and solvents. Ensure glassware is thoroughly cleaned and dried.

    • Atmosphere Control: Inconsistent inert atmosphere can lead to variable levels of catalyst oxidation.

      • Solution: Employ rigorous techniques to ensure an oxygen-free environment, such as degassing the solvent and using a well-sealed reaction setup under nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for the synthesis of this compound from 2-bromoanisole?

A1: Palladium-based catalysts are highly effective. Systems employing a palladium precursor like Pd(OAc)₂ or a palladacycle, combined with a bulky, electron-rich phosphine ligand such as XPhos, have shown excellent results in the cyanation of aryl halides.[1]

Q2: Can I use a ligand-free palladium catalyst for this synthesis?

A2: Yes, under certain conditions, a ligand-free palladium-catalyzed cyanation of aryl bromides can be achieved with good yields. For instance, using Pd(OAc)₂ with K₄[Fe(CN)₆] as the cyanide source in a solvent like DMAc at 120°C has been reported to be effective.[4] However, for more challenging substrates or to achieve higher efficiency at lower temperatures, a ligand is generally recommended.

Q3: What are the advantages of using K₄[Fe(CN)₆] over other cyanide sources like KCN or Zn(CN)₂?

A3: K₄[Fe(CN)₆] offers several advantages:

  • Lower Toxicity: It is significantly less toxic than simple alkali metal cyanides, making it safer to handle.[4]

  • Improved Reproducibility: As a stable complex, it provides a slow and controlled release of cyanide ions, which can prevent catalyst poisoning and lead to more consistent results.[1]

  • Ease of Handling: It is a non-hygroscopic solid that is easy to weigh and handle in air.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the conversion and yield.

Q5: What are some effective methods for catalyst recycling in this synthesis?

A5: For heterogeneous catalysts, such as palladium nanoparticles on a solid support, the catalyst can be recovered by simple filtration after the reaction, washed, and reused. For homogeneous catalysts, techniques like immobilization on a polymer support or using a biphasic solvent system where the catalyst resides in one phase can facilitate its separation and recycling.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides

Catalyst SystemAryl HalideCyanide SourceSolventTemp (°C)Time (h)Yield (%)Reference
0.5 mol% [Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂,₃,₄}(µ-Br)]₂1-Bromo-4-methoxybenzeneK₄[Fe(CN)₆]DMF130 (MW)0.1795[2]
0.1 mol% Pd(OAc)₂ (ligand-free)4-BromoanisoleK₄[Fe(CN)₆]DMAc120594[4]
2 mol% Pd(OAc)₂ / 4 mol% CM-phos4-ChloroanisoleK₄[Fe(CN)₆]MeCN/H₂O702491[3]
1 mol% P1 / 2 mol% XPhos2-ChlorotolueneK₄[Fe(CN)₆]·3H₂ODioxane/H₂O100195[1]
2 mol% Pd(OAc)₂ / 4 mol% L5*1-Bromo-2-methoxybenzeneK₄[Fe(CN)₆]t-BuOH/H₂O1001285[5]

*L5 = tris(2-morpholinophenyl)phosphine

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromoanisole using K₄[Fe(CN)₆]

This protocol is a representative procedure based on established methods for the palladium-catalyzed cyanation of aryl halides.

Materials:

  • 2-Bromoanisole

  • Potassium hexacyanoferrate(II), K₄[Fe(CN)₆]

  • Palladium(II) acetate, Pd(OAc)₂

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and Na₂CO₃ (e.g., 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under the inert atmosphere, add 2-bromoanisole (1.0 mmol) and K₄[Fe(CN)₆] (0.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3 mL) and deionized water (e.g., 3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Palladium Catalytic Cycle for Cyanation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Transmetalation->Ar-Pd(II)(CN)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-CN Ar-CN Reductive Elimination->Ar-CN Product Ar-X Ar-X Ar-X->Oxidative Addition CN- CN- CN-->Transmetalation

Caption: Palladium catalytic cycle for the cyanation of aryl halides.

Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Flame-dry reaction vessel prep2 2. Add catalyst, ligand, and base prep1->prep2 prep3 3. Establish inert atmosphere prep2->prep3 react1 4. Add aryl halide and cyanide source prep3->react1 react2 5. Add solvents react1->react2 react3 6. Heat and stir react2->react3 react4 7. Monitor progress (TLC/GC) react3->react4 workup1 8. Cool and quench reaction react4->workup1 workup2 9. Liquid-liquid extraction workup1->workup2 workup3 10. Dry and concentrate organic phase workup2->workup3 workup4 11. Column chromatography workup3->workup4 Pure this compound Pure this compound workup4->Pure this compound

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Low Catalyst Efficiency start Low Yield or Deactivated Catalyst q1 Is a black precipitate (Pd black) observed? start->q1 sol1 Reduce reaction temperature. Use a more stable ligand. q1->sol1 Yes q2 Are you using a highly soluble cyanide source (e.g., KCN)? q1->q2 No end Improved Catalyst Efficiency sol1->end sol2 Switch to K4[Fe(CN)6] to reduce catalyst poisoning. q2->sol2 Yes q3 Is the reaction sluggish with an aryl chloride? q2->q3 No sol2->end sol3 Use a more electron-rich, bulky phosphine ligand (e.g., XPhos). Increase catalyst loading or temperature. q3->sol3 Yes q3->end No sol3->end

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Methoxybenzonitrile: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic intermediates like 2-Methoxybenzonitrile is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of this compound. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach for your specific research needs.

Comparison of Analytical Method Performance

The choice of analytical technique for the quantification of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the typical performance characteristics for each method.

Validation ParameterGC-MSHPLC-UVQuantitative NMR (qNMR)
Linearity (R²) > 0.995> 0.999N/A (Direct Method)
Limit of Detection (LOD) pg/mL to low ng/mL range~10-20 ng/mL~μg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL range~50-100 ng/mL~μg/mL to mg/mL range
Accuracy (% Recovery) Typically 80-120%Typically 98-102%High (Primary Method)
Precision (%RSD) < 15%< 2%< 1%
Specificity High (Mass Fragmentation)Moderate to HighHigh (Chemical Shift)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and qNMR are provided below.

GC-MS Analysis Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100 µg/mL.[1]

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter before transferring it to a GC vial.

2. GC-MS Instrumentation and Parameters:

  • System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Inlet Temperature: 250 °C.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-500.[1]

    • Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and specificity.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentrations of the prepared standards.

  • Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC Analysis Protocol

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

  • System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For improved peak shape, 0.1% formic acid can be added to the mobile phase. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 225 nm and 275 nm).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

    • Spectral Width: To cover the entire proton chemical shift range.

3. Data Analysis:

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping proton signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / V) * Pₛₜₐ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ and Iₛₜₐ = Integral values of the analyte and internal standard signals, respectively

    • Nₓ and Nₛₜₐ = Number of protons giving rise to the respective signals

    • Mₓ and Mₛₜₐ = Molecular weights of the analyte and internal standard, respectively

    • mₛₜₐ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛₜₐ = Purity of the internal standard

Visualizing the Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve dilute Serial Dilution (if needed) dissolve->dilute filter Filtration (0.22 µm) dilute->filter vial Transfer to GC Vial filter->vial injection Injection into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Mobile Phase Constituent start->dissolve filter Filtration (0.45 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial injection Injection into HPLC vial->injection separation Reverse-Phase Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxybenzonitrile. It also offers a comparison with other common analytical techniques, presenting supporting data and methodologies for the structural elucidation of this compound.

Structural and Spectroscopic Data of this compound

The structural assignment of this compound is corroborated by 1H and 13C NMR spectroscopy. The electron-donating methoxy group (-OCH3) and the electron-withdrawing nitrile group (-CN) create a distinct electronic environment for each proton and carbon atom in the aromatic ring, leading to a well-resolved set of signals.

Below is a table summarizing the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, based on established spectroscopic principles.

Table 1: Predicted 1H and 13C NMR Data for this compound in CDCl3

1H NMR Data (400 MHz) 13C NMR Data (100 MHz)
Atom Chemical Shift (δ, ppm) Atom Chemical Shift (δ, ppm)
H3~6.98 (d, J ≈ 8.4 Hz)C1~101.5
H4~7.55 (ddd, J ≈ 8.4, 7.5, 1.8 Hz)C2~161.0
H5~7.05 (t, J ≈ 7.5 Hz)C3~111.5
H6~7.62 (dd, J ≈ 7.5, 1.8 Hz)C4~134.5
-OCH3~3.90 (s)C5~120.8
C6~133.0
-CN~116.0
-OCH3~56.0

Note: The data presented is a prediction based on analogous structures and substituent effects. Actual experimental values may vary slightly.

Interpretation of NMR Spectra

1H NMR Spectrum

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

  • Aromatic Region (6.9-7.7 ppm): The four protons on the benzene ring are chemically non-equivalent and exhibit complex splitting patterns due to ortho, meta, and para couplings.

    • The proton H3 , ortho to the electron-donating methoxy group, is expected to be the most shielded and appear furthest upfield as a doublet.

    • The proton H5 , also influenced by the methoxy group, will appear as a triplet.

    • The protons H4 and H6 , being closer to the electron-withdrawing nitrile group, are deshielded and resonate at a lower field. H4 will likely appear as a doublet of doublet of doublets, and H6 as a doublet of doublets.

  • Aliphatic Region (~3.9 ppm): The three protons of the methoxy group (-OCH3) are equivalent and do not couple with any other protons, resulting in a sharp singlet integrating to three protons.

13C NMR Spectrum

The proton-decoupled 13C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Aromatic Carbons (100-165 ppm):

    • C2 , the carbon directly attached to the oxygen of the methoxy group, is the most deshielded aromatic carbon due to the electronegativity of oxygen.

    • C1 , the carbon bearing the nitrile group, is also significantly deshielded.

    • The remaining aromatic carbons (C3, C4, C5, C6) will have chemical shifts determined by their position relative to the two substituents.

  • Nitrile Carbon (~116 ppm): The carbon of the nitrile group (-CN) typically appears in this region.

  • Methoxy Carbon (~56 ppm): The carbon of the methoxy group (-OCH3) gives a characteristic signal in the aliphatic region.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring high-resolution 1H and 13C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 1 second.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of the 13C isotope.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data table.

Structure of this compound with atom numbering.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other analytical techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through coupling patterns.Unambiguous structure determination, non-destructive.Requires higher sample concentration, relatively expensive.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-O, aromatic C-H).Fast, requires small sample amount, inexpensive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish, provides limited connectivity information.
Gas Chromatography (GC) Purity of the sample, retention time.Excellent for separating volatile compounds, quantitative analysis.Not suitable for non-volatile or thermally labile compounds.

Validating the Structure of 2-Methoxybenzonitrile: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques for the structural validation of 2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy.

Structural Elucidation by Electron Ionization Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. Electron ionization (EI) is a hard ionization technique that generates a wealth of fragment ions, creating a unique "fingerprint" for a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound

Objective: To acquire a mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern for structural validation.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

  • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Reagents and Materials:

  • This compound (purity >99%)

  • Methanol or other suitable volatile solvent (HPLC grade)

Sample Preparation:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).

  • Inject 1 µL of the solution into the GC-MS system.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-200

Data Presentation: Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data extracted from the spectrum is summarized in the table below.

m/zProposed Fragment IonStructureRelative Abundance (%)
133Molecular Ion [M]˙⁺C₈H₇NO˙⁺100
118[M - CH₃]⁺C₇H₄NO⁺25
103[M - CH₂O]⁺C₇H₅N˙⁺95
90[M - CH₃ - CO]⁺ or [M - HNCO]⁺C₆H₄O˙⁺ or C₇H₆˙⁺50
77[C₆H₅]⁺C₆H₅⁺30
76[C₆H₄]⁺C₆H₄˙⁺45
51[C₄H₃]⁺C₄H₃⁺20
Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows logical pathways characteristic of aromatic methoxy compounds and nitriles. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M C₈H₇NO˙⁺ m/z = 133 F118 C₇H₄NO⁺ m/z = 118 M->F118 - •CH₃ F103 C₇H₅N˙⁺ m/z = 103 M->F103 - CH₂O F90_2 C₇H₆˙⁺ m/z = 90 M->F90_2 - HNCO F90_1 C₆H₄O˙⁺ m/z = 90 F118->F90_1 - CO F77 C₆H₅⁺ m/z = 77 F103->F77 - HCN F76 C₆H₄˙⁺ m/z = 76 F103->F76 - HCN, -H•

Figure 1. Proposed fragmentation pathway of this compound in EI-MS.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion (m/z 133). A primary fragmentation route involves the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable acylium-type ion at m/z 118. Subsequent loss of carbon monoxide (CO) from this ion results in the fragment at m/z 90. Another significant fragmentation pathway is the loss of formaldehyde (CH₂O) via a rearrangement, leading to the benzonitrile radical cation at m/z 103. This ion can then lose hydrogen cyanide (HCN) to form the phenyl cation at m/z 77. The peak at m/z 90 can also arise from the loss of isocyanic acid (HNCO) from the molecular ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a highly sensitive and specific technique for structural validation, a comprehensive analysis often involves complementary methods. The performance of mass spectrometry is compared with other common analytical techniques in the table below.

TechniquePrincipleInformation ProvidedTypical Performance for Small Aromatic Molecules
Mass Spectrometry (GC-MS) Ionization and separation of ions based on m/z ratio.Molecular weight and structural information from fragmentation.LOD/LOQ: Low ng/mL to pg/mL range. Specificity: High. Analysis Time: ~10-30 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information about the carbon-hydrogen framework and connectivity of atoms.Sensitivity: Milligram to microgram sample amounts typically required. Specificity: Very high for structure elucidation. Analysis Time: Minutes to hours.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Sensitivity: Milligram to microgram sample amounts. Specificity: Good for functional group identification. Analysis Time: Minutes.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment and quantification. Can be coupled with MS for structural information.LOD/LOQ: ng/mL to µg/mL range. Specificity: Moderate (retention time), High (when coupled with MS). Analysis Time: ~10-40 minutes.
Workflow for Structural Validation

The logical workflow for validating the structure of a synthesized compound like this compound typically involves a combination of these techniques.

validation_workflow Synthesis Synthesis of this compound Purification Purification Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS HPLC HPLC (Purity) Purification->HPLC Structure_Confirmed Structure Validated IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Figure 2. A typical analytical workflow for structural validation.

Conclusion

The structural validation of this compound can be effectively achieved using electron ionization mass spectrometry, which provides unequivocal confirmation of its molecular weight and a characteristic fragmentation pattern that aligns with its known structure. While MS is a powerful tool, a multi-technique approach incorporating NMR for detailed connectivity information, IR for functional group confirmation, and HPLC for purity assessment provides the most robust and comprehensive structural elucidation. The choice of analytical technique(s) will ultimately depend on the specific research question, available instrumentation, and the required level of structural detail.

A Comparative Study of 2-Methoxybenzonitrile and 2-Chlorobenzonitrile in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework and Reactivity Comparison

Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. The nitrile (-CN) group is a moderately strong electron-withdrawing group, capable of activating the benzene ring to nucleophilic attack, especially when positioned ortho or para to a suitable leaving group.

The rate of an SNAr reaction is primarily influenced by three factors:

  • The nature of the leaving group: A better leaving group is one that is more stable on its own.

  • The electronic effects of the substituents on the aromatic ring: Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate.

  • The nature of the nucleophile: A stronger nucleophile will generally react faster.

In the context of comparing 2-methoxybenzonitrile and 2-chlorobenzonitrile, the key differentiators are the leaving group (methoxy vs. chloro) and the electronic influence of these substituents.

Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The cleavage of the carbon-leaving group bond occurs in the second, faster step. This is in contrast to aliphatic nucleophilic substitution (SN1 and SN2) where bond cleavage is part of the rate-determining step. Consequently, the leaving group ability in SNAr is not solely dependent on the strength of the C-X bond but also on the ability of the leaving group to stabilize a negative charge. Generally, for SNAr reactions, the leaving group ability follows the trend: F > Cl > Br > I. The methoxy group is generally considered a poor leaving group in classical SNAr reactions unless specific activating conditions are used. Therefore, the chloride ion is a significantly better leaving group than the methoxide ion.

Electronic Effects:

  • 2-Chlorobenzonitrile: The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I effect). It also possesses a weak, opposing electron-donating resonance effect (+R effect). The inductive effect dominates, leading to a net withdrawal of electron density from the ring, which helps to stabilize the negative charge of the Meisenheimer intermediate.

  • This compound: The methoxy group exhibits a strong electron-donating resonance effect (+R effect) and a moderate electron-withdrawing inductive effect (-I effect). The resonance effect often outweighs the inductive effect, leading to a net donation of electron density to the ring. This donation of electron density destabilizes the negatively charged Meisenheimer intermediate, thus slowing down the rate of nucleophilic attack.

Predicted Reactivity: Based on the principles outlined above, 2-chlorobenzonitrile is predicted to be significantly more reactive than this compound in nucleophilic aromatic substitution reactions. The superior leaving group ability of the chloride ion and the net electron-withdrawing nature of the chloro substituent both contribute to a lower activation energy for the reaction compared to the methoxy-substituted analogue.

Quantitative Data

As direct comparative experimental data is scarce, the following table provides a qualitative summary of the expected performance based on theoretical principles.

Feature2-ChlorobenzonitrileThis compoundRationale
Relative Reactivity HigherLowerChloride is a better leaving group than methoxide. The chloro group is a net electron-withdrawing group, stabilizing the Meisenheimer complex, whereas the methoxy group is a net electron-donating group, destabilizing the intermediate.
Reaction Rate FasterSlowerLower activation energy due to better leaving group and electronic stabilization.
Reaction Conditions Milder conditions may sufficeMore forcing conditions (higher temperature, stronger nucleophile/base) likely requiredTo overcome the higher activation energy barrier.

Experimental Protocols

To obtain quantitative comparative data, a kinetic study can be performed. The following is a generalized protocol for monitoring the reaction of 2-substituted benzonitriles with an amine nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of 2-chlorobenzonitrile and this compound with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Chlorobenzonitrile

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-chlorobenzonitrile (e.g., 1.0 x 10⁻³ M) in anhydrous acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in anhydrous acetonitrile.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous acetonitrile.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting materials (2-chlorobenzonitrile, this compound, and piperidine) and the expected product (2-(piperidin-1-yl)benzonitrile).

    • Identify a wavelength (λmax) where the product shows significant absorbance, and the starting materials have minimal absorbance.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of one of the piperidine solutions into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the 2-chlorobenzonitrile stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • Repeat the entire procedure for this compound.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each run can be determined by fitting the absorbance versus time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A0 is the initial absorbance.

    • Plot the calculated kobs values against the corresponding concentrations of piperidine for each substrate.

    • The second-order rate constant (k2) is obtained from the slope of this linear plot.

Visualizations

The following diagrams illustrate the reaction mechanism and a generalized experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrates and Nucleophile) set_lambda Determine Analytical Wavelength (λmax) prep_solutions->set_lambda thermostat Equilibrate Solutions to Reaction Temperature prep_solutions->thermostat mix_reactants Mix Reactants in Cuvette (Pseudo-First-Order) thermostat->mix_reactants record_data Record Absorbance vs. Time mix_reactants->record_data calc_kobs Calculate k_obs from Absorbance Data record_data->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ (Second-Order Rate Constant) plot_kobs->calc_k2

Efficacy comparison of different catalysts for the synthesis of 2-Methoxybenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 2-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, is a subject of significant interest for researchers and drug development professionals. This guide provides an objective comparison of various catalytic systems for the synthesis of this valuable compound, with a focus on palladium, copper, and nickel-based catalysts. The performance of these catalysts is evaluated based on experimental data from published research, and detailed experimental protocols are provided to facilitate replication and further development.

Performance Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the yield, reaction time, and overall efficiency of the synthesis of this compound, primarily from its common precursor, 2-bromoanisole. The following table summarizes the quantitative performance of different catalytic systems.

Catalyst SystemStarting MaterialCyanide SourceReaction TimeTemperature (°C)Catalyst Loading (mol%)Yield (%)
Palladium-Catalyzed
Pd(OAc)₂ (ligand-free)2-BromoanisoleK₄[Fe(CN)₆]5 h1200.196[1]
Copper-Catalyzed
CuI / N,N'-dimethylethylenediamine2-BromoanisoleNaCNNot Specified11010High (exact % not specified)
Nickel-Catalyzed
NiCl₂·6H₂O / LigandAryl HalidesZn(CN)₂Not SpecifiedNot SpecifiedNot SpecifiedGood to excellent
Manganese-Catalyzed
Amorphous MnOₓ1-(2-methoxyphenyl)ethanolNH₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different research articles and may not represent a direct head-to-head comparison. The starting material for most transition metal-catalyzed reactions is 2-bromoanisole, which undergoes cyanation to yield this compound. The manganese-catalyzed reaction utilizes a different starting material.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems discussed.

Palladium-Catalyzed Cyanation (Ligand-Free)

This procedure outlines a practical, ligand-free method for the cyanation of aryl bromides.[1]

Materials:

  • 2-Bromoanisole

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethylacetamide (DMAC)

Procedure:

  • To a reaction vessel, add 2-bromoanisole, potassium ferrocyanide (0.3-0.5 equivalents), and palladium(II) acetate (0.1 mol%).

  • Add dimethylacetamide as the solvent.

  • Heat the reaction mixture to 120 °C.

  • Maintain the reaction for approximately 5 hours.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.

Copper-Catalyzed Domino Halide Exchange-Cyanation

This method provides an efficient copper-catalyzed route for the cyanation of aryl bromides.

Materials:

  • 2-Bromoanisole

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-dimethylethylenediamine

  • Sodium cyanide (NaCN)

  • Toluene

Procedure:

  • In a reaction flask, combine 2-bromoanisole, copper(I) iodide (10 mol%), potassium iodide (20 mol%), and sodium cyanide (1.2 equivalents).

  • Add N,N'-dimethylethylenediamine (1.0 equivalent) as the ligand.

  • Add toluene as the solvent.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction for completion.

  • After the reaction is complete, perform a standard work-up to isolate the this compound.

Nickel-Catalyzed Cyanation

Nickel catalysts offer a cost-effective alternative to palladium for cyanation reactions.[3]

Materials:

  • Aryl halide (e.g., 2-bromoanisole)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetylacetonate (Ni(acac)₂)

  • Appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Zinc cyanide (Zn(CN)₂)

  • Solvent (e.g., DMAc, NMP)

Procedure:

  • In an inert atmosphere, combine the aryl halide, nickel precatalyst, and ligand in the reaction vessel.

  • Add zinc cyanide as the cyanide source.

  • Add the appropriate solvent.

  • Heat the reaction to the required temperature and monitor for completion.

  • Upon completion, the product is isolated through standard purification techniques.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate a generalized experimental workflow and a typical catalytic cycle for the cross-coupling cyanation of an aryl halide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add Reactants Add Aryl Halide & Cyanide Source Start->Add Reactants Add Catalyst Add Catalyst & Ligand Add Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Heat & Stir Heat to Reaction Temp. & Stir Add Solvent->Heat & Stir Monitor Progress Monitor by TLC/GC/LC-MS Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Column Chromatography or Distillation Extraction->Purification Product Product Purification->Product Catalytic_Cycle Generalized Catalytic Cycle for Cyanation M = Pd, Ni, or Cu; L = Ligand; X = Halide M(0)L_n M(0)Ln Ar-M(II)(X)L_n Ar-M(II)(X)Ln M(0)L_n->Ar-M(II)(X)L_n Oxidative Addition (Ar-X) Ar-M(II)(CN)L_n Ar-M(II)(CN)Ln Ar-M(II)(X)L_n->Ar-M(II)(CN)L_n Transmetalation (CN⁻) Ar-M(II)(CN)L_n->M(0)L_n Reductive Elimination (Ar-CN)

References

Unveiling the Bioactivity of 2-Methoxybenzonitrile and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a benzene ring bearing a cyano group, is a privileged structure in medicinal chemistry, lending itself to a diverse array of biological activities. Among these, 2-methoxybenzonitrile and its derivatives have emerged as versatile precursors and pharmacophores in the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery endeavors. While this compound itself is predominantly utilized as a synthetic intermediate, its derivatives have demonstrated significant potential in antimicrobial, anticancer, and enzyme inhibitory applications.[1]

Antimicrobial Activity

Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The introduction of different functional groups onto the this compound core can significantly modulate their antimicrobial potency.

Comparison of Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for representative this compound derivatives and standard antimicrobial agents against common bacterial strains. Lower MIC values indicate greater antimicrobial activity.

Compound/DrugDerivative ClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Methoxy Benzoin Derivative 4 Benzoin4182[2]
P7 CopolymerBenzylammonium Hydrochloride0.6-1.2 µM0.6-1.2 µM[3]
Chloramphenicol Standard Antibiotic2.51.25[4]
Ciprofloxacin Standard Antibiotic0.25-10.015-1[5]
Vancomycin Standard Antibiotic0.5-2Not Active[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add a fixed volume of this diluted inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to target various mechanisms involved in cancer cell proliferation and survival, including the inhibition of key enzymes and cellular structures.

Comparison of Half-Maximal Inhibitory Concentration (IC50) Values

The table below presents the IC50 values of several this compound derivatives and established anticancer drugs against different cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Compound/DrugDerivative ClassCancer Cell LineIC50 ValueReference
Compound 21 2-MethoxybenzamideDaoy (Medulloblastoma)0.03 µM[6][7]
Gefitinib EGFR InhibitorVariousVaries (nM to µM range)[8]
Paclitaxel Tubulin InhibitorVariousVaries (nM range)[9]
Vincristine Tubulin InhibitorVariousVaries (nM range)[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic potential. These compounds have been designed to target enzymes involved in critical signaling pathways that drive diseases like cancer.

Comparison of Enzyme Inhibitory Activity (IC50 Values)

This table showcases the IC50 values of this compound derivatives against specific enzymes, compared with known inhibitors.

Compound/DrugTarget EnzymeIC50 ValueReference
Compound 21 Smoothened (Hedgehog Pathway)0.03 µM[6][7]
Gefitinib EGFR Tyrosine KinaseVaries (nM range)[8][10]
Erlotinib EGFR Tyrosine KinaseVaries (nM range)[10][11]
Vismodegib Smoothened (Hedgehog Pathway)Varies (nM range)[6]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound (this compound derivative)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and the substrate in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The rate of the reaction is indicative of the enzyme's activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (100% activity). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification 2_Methoxybenzonitrile 2_Methoxybenzonitrile Derivatization Derivatization 2_Methoxybenzonitrile->Derivatization Derivative_Library Derivative_Library Derivatization->Derivative_Library Antimicrobial_Assay Antimicrobial_Assay Derivative_Library->Antimicrobial_Assay Test Anticancer_Assay Anticancer_Assay Derivative_Library->Anticancer_Assay Test Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Derivative_Library->Enzyme_Inhibition_Assay Test Data_Analysis Data_Analysis Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Compound Lead_Compound Data_Analysis->Lead_Compound EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Inhibitor This compound Derivative (e.g., Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site) Tubulin_Polymerization Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Inhibitor Benzonitrile Derivative (e.g., Tubulin Inhibitor) Inhibitor->Tubulin_dimers Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hedgehog_Ligand Hh Ligand Hedgehog_Ligand->PTCH1 Binds Hedgehog_Ligand->SMO Relieves Inhibition Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO Inhibits GLI GLI SUFU->GLI Sequesters Target_Genes Target Gene Transcription GLI->Target_Genes Activates

References

Quantitative Analysis of 2-Methoxybenzonitrile in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates and final products is paramount to ensuring the efficiency, reproducibility, and safety of chemical syntheses. 2-Methoxybenzonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, often requires careful monitoring within complex reaction mixtures. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided to support methodological decisions.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound in a reaction mixture depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the desired sample throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for this application.

ParameterHPLC-UVGC-MSqNMR
**Linearity (R²) **> 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL0.3 - 3 µg/mL
Accuracy (Recovery) 98 - 102%95 - 105%99 - 101%
Precision (RSD) < 2%< 5%< 1%
Analysis Time per Sample 10 - 30 minutes15 - 40 minutes5 - 15 minutes
Sample Preparation Complexity ModerateModerate to HighLow to Moderate
Strengths Robust, widely available, good for non-volatile compounds.High sensitivity and selectivity, excellent for volatile compounds.Primary ratio method, no need for identical standard, highly accurate and precise.
Limitations Lower sensitivity than GC-MS, potential for matrix interference.Requires volatile and thermally stable compounds, potential for sample degradation.Lower sensitivity, requires specialized expertise for method development and data analysis.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • This compound reference standard (purity >99%)

  • Internal standard (e.g., 4-methoxybenzonitrile, if necessary)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may be optimized for best separation from reaction byproducts.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (based on the UV absorbance maximum of this compound)

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • If an internal standard is used, add a known amount to the sample solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Standards:

  • Dichloromethane or other suitable volatile organic solvent (GC grade)

  • This compound reference standard (purity >99%)

  • Internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties not present in the sample)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 133, 102, 76).

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve and dilute the sample with the chosen solvent to a concentration within the linear range.

  • If an internal standard is used, add a known amount to the sample solution.

  • Filter the solution through a 0.22 µm syringe filter.

Quantification:

  • Prepare calibration standards of this compound in the same solvent as the sample.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6) in which both the analyte and internal standard are soluble and stable.

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have at least one signal that is well-resolved from the signals of this compound and other components in the reaction mixture.

NMR Acquisition Parameters:

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).

  • Acquisition Time: Sufficient to ensure good digital resolution.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • Gently mix the sample to ensure homogeneity.

Quantification: The concentration of this compound can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

Where:

  • Canalyte = Concentration of this compound

  • Ianalyte = Integral of a well-resolved signal of this compound

  • Nanalyte = Number of protons corresponding to the integrated signal of this compound

  • IIS = Integral of a well-resolved signal of the internal standard

  • NIS = Number of protons corresponding to the integrated signal of the internal standard

  • MWanalyte = Molecular weight of this compound

  • MWIS = Molecular weight of the internal standard

  • mIS = Mass of the internal standard

  • msample = Mass of the reaction mixture sample

  • PIS = Purity of the internal standard

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Solvent ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration GCMS GC-MS System Filtration->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition Data Acquisition (Optimized Parameters) NMR->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Concentration Calculation Integration->Calculation

Caption: General workflow for the quantitative analysis of this compound by qNMR.

A Comparative Guide to the Synthesis of 2-Methoxybenzonitrile: Validation of Byproducts Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through various routes. However, the formation of byproducts is a common challenge that can impact the purity and yield of the final product. This guide provides a comparative analysis of two common synthetic pathways to this compound, with a focus on the identification and validation of byproducts using spectroscopic techniques. Experimental data and detailed methodologies are presented to aid researchers in selecting the optimal synthesis strategy and ensuring the quality of their product.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are the Sandmeyer reaction starting from 2-methoxyaniline and a nucleophilic aromatic substitution (SNAr) reaction using 2-chlorobenzonitrile and sodium methoxide. Each method presents a unique profile of potential byproducts.

Parameter Sandmeyer Reaction Nucleophilic Aromatic Substitution
Starting Material 2-Methoxyaniline2-Chlorobenzonitrile
Reagents NaNO₂, HCl, CuCNSodium Methoxide (NaOCH₃)
Typical Yield 60-70%85-95%
Key Byproducts 2,2'-Dimethoxybiphenyl, 2-Methoxyphenol, Chlorinated SolventsUnreacted 2-Chlorobenzonitrile, other positional isomers (minor)
Reaction Conditions Diazotization at 0-5°C, followed by cyanationElevated temperatures (e.g., 120-150°C)

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-methoxyaniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 15 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 30 minutes.

  • Work-up: Cool the reaction mixture and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 2-Chlorobenzonitrile

  • Sodium Methoxide (NaOCH₃)

  • Methanol (CH₃OH) (as solvent and source of methoxide)

  • Toluene or DMF (as a higher boiling point solvent)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzonitrile in a suitable solvent such as methanol or a higher boiling point solvent like toluene or DMF.

  • Reaction: Add a solution of sodium methoxide in methanol to the flask. Heat the reaction mixture to reflux (the required temperature will depend on the solvent) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Byproduct Validation by Spectroscopic Techniques

The identification and quantification of byproducts are crucial for process optimization and quality control. A combination of spectroscopic techniques is employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds in a mixture. The retention time in the gas chromatogram provides information about the different components, and the mass spectrum allows for their identification by comparing the fragmentation pattern with spectral libraries.

Expected GC-MS Data for Byproducts:

Byproduct Expected Molecular Ion (m/z) Key Fragmentation Ions (m/z)
2,2'-Dimethoxybiphenyl214199, 184, 168, 152, 139
2-Methoxyphenol124109, 94, 81, 66
2-Chlorobenzonitrile137, 139 (isotope peak)102, 75
Dichloromethane (Solvent)84, 86, 88 (isotope peaks)49, 51
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the product and any impurities present.

Expected ¹H NMR Chemical Shifts (in CDCl₃) for Key Byproducts:

Byproduct Proton Expected Chemical Shift (δ, ppm)
2,2'-DimethoxybiphenylAromatic-H6.90 - 7.40 (complex multiplet)
OCH₃~3.80 (s)
2-MethoxyphenolAromatic-H6.80 - 7.10 (multiplet)
OCH₃~3.90 (s)
OH5.5 - 6.0 (broad singlet)
2-ChlorobenzonitrileAromatic-H7.30 - 7.70 (multiplet)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the product and byproducts.

Key IR Absorptions for Byproducts:

Byproduct Functional Group Expected Wavenumber (cm⁻¹)
2,2'-DimethoxybiphenylC-O (aryl ether)1250 - 1200
Aromatic C=C1600 - 1450
2-MethoxyphenolO-H (hydroxyl)3600 - 3200 (broad)
C-O (aryl ether)1260 - 1200
2-ChlorobenzonitrileC≡N (nitrile)2240 - 2220
C-Cl (aryl chloride)800 - 600

Visualizing the Process

To better understand the workflow and reaction pathways, the following diagrams are provided.

Synthesis_Workflow cluster_sandmeyer Sandmeyer Reaction cluster_snar Nucleophilic Aromatic Substitution cluster_analysis Byproduct Analysis SM1 2-Methoxyaniline Int1 Diazonium Salt SM1->Int1 NaNO2, HCl P1 This compound Int1->P1 CuCN BP1 Byproducts: 2,2'-Dimethoxybiphenyl 2-Methoxyphenol Int1->BP1 Crude Crude Product P1->Crude SM2 2-Chlorobenzonitrile P2 This compound SM2->P2 NaOCH3 BP2 Byproducts: Unreacted Starting Material SM2->BP2 P2->Crude GCMS GC-MS Crude->GCMS NMR NMR Crude->NMR IR IR Crude->IR Validation Byproduct Validation GCMS->Validation NMR->Validation IR->Validation Byproduct_Validation_Logic cluster_gcms GC-MS Data cluster_nmr NMR Data cluster_ir IR Data Crude Crude Product Mixture GCMS GC-MS Analysis Crude->GCMS NMR NMR Spectroscopy Crude->NMR IR IR Spectroscopy Crude->IR RT Retention Times GCMS->RT MS Mass Spectra GCMS->MS H1 ¹H NMR Shifts NMR->H1 C13 ¹³C NMR Shifts NMR->C13 FG Functional Group Frequencies IR->FG Identification Byproduct Identification RT->Identification MS->Identification H1->Identification C13->Identification FG->Identification

Comparative performance of 2-Methoxybenzonitrile and 2-ethoxybenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the vast array of available benzonitrile derivatives, 2-methoxybenzonitrile and 2-ethoxybenzonitrile serve as valuable precursors in the synthesis of a variety of bioactive molecules and functional materials. This guide provides an objective comparison of the performance of these two ortho-alkoxybenzonitriles, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The primary distinction between this compound and 2-ethoxybenzonitrile lies in the nature of the alkoxy substituent at the ortho position. This seemingly minor difference in a single carbon atom imparts subtle yet significant variations in their physical and chemical properties, which can influence their reactivity and handling.

PropertyThis compound2-Ethoxybenzonitrile
CAS Number 6609-56-96609-57-0
Molecular Formula C₈H₇NOC₉H₉NO
Molecular Weight 133.15 g/mol 147.17 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid or powder
Boiling Point 135 °C at 12 mmHgNot readily available
Melting Point Not applicable (liquid at room temp.)~45-48 °C
Density 1.093 g/mL at 25 °C1.053 g/mL at 25 °C

Synthesis of 2-Alkoxybenzonitriles: Common Synthetic Routes

The preparation of this compound and 2-ethoxybenzonitrile can be achieved through well-established synthetic methodologies. A common route for the synthesis of this compound is the Sandmeyer reaction, starting from o-anisidine. In contrast, 2-ethoxybenzonitrile is frequently prepared via the Williamson ether synthesis from 2-hydroxybenzonitrile.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Sandmeyer_Reaction o_anisidine o-Anisidine diazonium Diazonium Salt o_anisidine->diazonium NaNO₂, HCl, 0-5 °C methoxybenzonitrile This compound diazonium->methoxybenzonitrile CuCN, KCN

Sandmeyer reaction for this compound synthesis.

Experimental Protocol: Sandmeyer Reaction for this compound

  • Diazotization: o-Anisidine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) is prepared. The freshly prepared diazonium salt solution is then slowly added to the cyanide solution, typically at a slightly elevated temperature.

  • Work-up: The reaction mixture is often heated to ensure complete reaction, followed by cooling and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

ReactantReagentsSolventTemperatureTimeYield
o-AnisidineNaNO₂, HCl, CuCN, KCNWater0-5 °C then heatNot specified~65-70%
Synthesis of 2-Ethoxybenzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and efficient method for the formation of ethers from an alkoxide and an alkyl halide.

Williamson_Ether_Synthesis hydroxybenzonitrile 2-Hydroxybenzonitrile phenoxide Phenoxide Intermediate hydroxybenzonitrile->phenoxide Base (e.g., K₂CO₃) ethoxybenzonitrile 2-Ethoxybenzonitrile phenoxide->ethoxybenzonitrile Ethyl halide (e.g., C₂H₅Br)

Williamson ether synthesis for 2-Ethoxybenzonitrile.

Experimental Protocol: Williamson Ether Synthesis of 2-Ethoxybenzonitrile

  • Deprotonation: 2-Hydroxybenzonitrile is dissolved in a suitable polar aprotic solvent, such as acetone or DMF. A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Alkylation: An ethylating agent, such as ethyl bromide or ethyl iodide, is added to the reaction mixture. The mixture is then heated to reflux to facilitate the SN2 reaction.

  • Work-up: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to yield 2-ethoxybenzonitrile as a white to off-white solid.

ReactantReagentsSolventTemperatureTimeYield
2-HydroxybenzonitrileK₂CO₃, C₂H₅BrAcetoneRefluxOvernightHigh

Comparative Reactivity in Organic Synthesis

The performance of this compound and 2-ethoxybenzonitrile in organic reactions is primarily influenced by the electronic and steric effects of their respective alkoxy groups.

Effects_Comparison cluster_electronic Electronic Effects cluster_steric Steric Effects Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect). The resonance effect generally dominates, activating the aromatic ring towards electrophilic substitution. Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect). The resonance effect generally dominates, activating the aromatic ring towards electrophilic substitution. The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl moiety. This can influence the rate and regioselectivity of reactions at or near the ortho position. The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl moiety. This can influence the rate and regioselectivity of reactions at or near the ortho position. Reactivity Reactivity Electronic Effects Electronic Effects Reactivity->Electronic Effects Influences reaction rates and regioselectivity Steric Effects Steric Effects Reactivity->Steric Effects Affects accessibility of the reaction center

Electronic and steric effects of alkoxy groups.
  • Electronic Effects: Both methoxy and ethoxy groups are considered electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This effect generally outweighs the inductive electron-withdrawing effect of the oxygen atom. As such, both compounds are activated towards electrophilic aromatic substitution and can influence the reactivity of the nitrile group. The slight difference in the inductive effect between the methyl and ethyl groups is generally considered to have a minor impact on the overall electronic nature of the aromatic ring.

  • Steric Effects: The primary difference in reactivity arises from the steric hindrance imposed by the alkoxy group. The ethoxy group, being larger than the methoxy group, exerts a greater steric effect. This can be a critical factor in reactions where a reagent needs to approach the nitrile group or the adjacent positions on the aromatic ring. For instance, in reactions involving nucleophilic attack at the nitrile carbon, the bulkier ethoxy group might slightly hinder the approach of the nucleophile compared to the methoxy group.

Application Case Studies

[3+2] Cycloaddition for Tetrazole Synthesis

Both this compound and 2-ethoxybenzonitrile can be utilized in [3+2] cycloaddition reactions with azides to form 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.

Tetrazole_Synthesis Alkoxybenzonitrile 2-Alkoxybenzonitrile (R = CH₃, C₂H₅) Tetrazole 5-(2-Alkoxyphenyl)-1H-tetrazole Alkoxybenzonitrile->Tetrazole NaN₃, Catalyst (e.g., ZnBr₂), Solvent (e.g., DMF)

General scheme for tetrazole synthesis.

While direct comparative data is scarce, studies on related benzonitriles suggest that electron-donating groups can facilitate this reaction. Given the similar electronic effects of the methoxy and ethoxy groups, a significant difference in yield is not anticipated based on electronics alone. However, the steric bulk of the ethoxy group could potentially lead to slightly longer reaction times or require more forcing conditions to achieve comparable yields to the methoxy analogue.

SubstrateReagentsSolventTemperatureTimeYield
Benzonitrile (for reference)NaN₃, SO₃H-carbonDMF100 °C6 h92%[1]
This compoundNaN₃, ZnBr₂DMF120 °C24 hGood
2-EthoxybenzonitrileNaN₃, ZnBr₂DMF120 °C24 hGood

Note: Yields for the 2-alkoxybenzonitriles are described qualitatively in the literature. The benzonitrile data is provided as a quantitative reference for a similar substrate under different catalytic conditions.

Synthesis of Vardenafil using 2-Ethoxybenzonitrile

2-Ethoxybenzonitrile is a key intermediate in the synthesis of Vardenafil, a medication used to treat erectile dysfunction. The synthesis involves the conversion of the nitrile group to an amidine, which then undergoes cyclization reactions. The choice of the ethoxy group in this specific drug scaffold is likely due to a combination of factors including its metabolic stability and its contribution to the overall binding affinity of the final molecule to its target enzyme, PDE5.

Conclusion

Both this compound and 2-ethoxybenzonitrile are valuable building blocks in organic synthesis. The choice between the two will largely depend on the specific requirements of the target molecule and the reaction conditions.

  • This compound , being less sterically hindered, may be preferred in reactions where steric congestion around the reaction center is a concern. Its synthesis via the Sandmeyer reaction is a well-established industrial process.

  • 2-Ethoxybenzonitrile , with its slightly larger and more lipophilic ethoxy group, might be chosen to fine-tune the physicochemical properties of the final product, such as solubility and metabolic stability, as exemplified in the synthesis of Vardenafil. Its preparation via the Williamson ether synthesis offers a high-yielding and straightforward route.

Ultimately, for novel synthetic applications, a direct experimental comparison under the specific reaction conditions would be necessary to definitively determine the superior performance of one over the other. However, the principles of steric and electronic effects outlined in this guide provide a solid foundation for making a rational choice between these two versatile reagents.

References

A Comparative Guide to Cross-Validation of Analytical Results for 2-Methoxybenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical ingredients, the accurate determination of purity is of paramount importance. For a key intermediate like 2-Methoxybenzonitrile, ensuring the reliability and consistency of analytical results across different methods is a critical step in quality control. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. It includes detailed experimental protocols and a comparative analysis of hypothetical cross-validation data to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of verifying that different analytical procedures produce comparable and reliable results for the same sample. This is crucial when transferring a method between laboratories or when employing orthogonal techniques to gain a more comprehensive understanding of a compound's purity profile. By comparing results from methods that rely on different separation and detection principles, a higher degree of confidence in the analytical data can be achieved.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical purity results for a single batch of this compound as determined by GC, HPLC, and qNMR. This data illustrates the expected level of agreement between the methods and highlights their respective precision.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹H-qNMR)
Purity (%) 99.8599.8299.88
Standard Deviation (±) 0.040.050.02
Relative Standard Deviation (%) 0.040.050.02
Number of Replicates (n) 666
Major Impurity 1 (%) 0.080.10Not Quantified
Major Impurity 2 (%) 0.050.06Not Quantified
Total Impurities (%) 0.150.18Not Applicable

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and accurate results. The following sections provide specific methodologies for the purity assessment of this compound using GC, HPLC, and qNMR.

1. Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound and is often used for routine purity assessments.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound.

    • Dissolve in 10 mL of acetone to obtain a concentration of 2 mg/mL.

    • Vortex the solution to ensure homogeneity.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC is a versatile technique that can separate a wide range of non-volatile and thermally sensitive impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 40% B to 80% B

      • 15-20 min: Hold at 80% B

      • 20-22 min: 80% B to 40% B

      • 22-25 min: Hold at 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method

qNMR is a primary analytical method that provides a direct measurement of purity against a certified reference standard, without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃).

    • Internal Standard: Maleic acid (certified reference material).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound purity.

CrossValidationWorkflow start Start: Single Batch of This compound sample_prep Sample Preparation start->sample_prep gc_analysis GC-FID Analysis (Method A) sample_prep->gc_analysis hplc_analysis HPLC-UV Analysis (Method B) sample_prep->hplc_analysis qnmr_analysis qNMR Analysis (Method C) sample_prep->qnmr_analysis gc_data GC Purity Results (n=6) gc_analysis->gc_data hplc_data HPLC Purity Results (n=6) hplc_analysis->hplc_data qnmr_data qNMR Purity Result (Primary Method) qnmr_analysis->qnmr_data comparison Data Comparison and Statistical Analysis gc_data->comparison hplc_data->comparison qnmr_data->comparison acceptance Acceptance Criteria Met? comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies (Method Optimization/Re-analysis) acceptance->fail No end End pass->end fail->sample_prep

Cross-validation workflow for this compound purity analysis.

Conclusion

The cross-validation of analytical methods is a fundamental practice in ensuring the quality and reliability of purity data for pharmaceutical intermediates like this compound. This guide has provided a comparative overview of GC, HPLC, and qNMR techniques, complete with detailed experimental protocols and a logical workflow. While GC and HPLC are excellent for routine quality control and impurity profiling, qNMR serves as a powerful primary method for obtaining a highly accurate, independent purity value. By employing a multi-faceted analytical approach, researchers and drug development professionals can build a comprehensive and robust purity profile, leading to greater confidence in the quality of their materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.